molecular formula C11H17BO3 B1340014 3,5-Dimethyl-4-isopropoxyphenylboronic acid CAS No. 849062-16-4

3,5-Dimethyl-4-isopropoxyphenylboronic acid

Cat. No.: B1340014
CAS No.: 849062-16-4
M. Wt: 208.06 g/mol
InChI Key: OESNXDCMAFEMMC-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-isopropoxyphenylboronic acid is a useful research compound. Its molecular formula is C11H17BO3 and its molecular weight is 208.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3,5-dimethyl-4-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-7(2)15-11-8(3)5-10(12(13)14)6-9(11)4/h5-7,13-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESNXDCMAFEMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)OC(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584428
Record name {3,5-Dimethyl-4-[(propan-2-yl)oxy]phenyl}boronic acid
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Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-16-4
Record name B-[3,5-Dimethyl-4-(1-methylethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3,5-Dimethyl-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethyl-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 849062-16-4

This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-isopropoxyphenylboronic acid, a key building block in modern organic synthesis, particularly in the development of novel therapeutics. This document outlines its chemical properties, applications, and detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary drug discovery.

Core Chemical and Physical Data

This compound is a white to off-white crystalline solid. The compound is valued for its stability and reactivity in palladium-catalyzed cross-coupling reactions. Below is a summary of its key quantitative data.

PropertyValueReference
CAS Number 849062-16-4[1][2]
Molecular Formula C₁₁H₁₇BO₃[1]
Molecular Weight 208.06 g/mol [3]
Melting Point 182-187 °C (literature)[3]
Purity 85.0-99.8%[1]
Appearance White to off-white crystalline powder[3]

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted biphenyl structures.[4] This reaction is widely employed in the pharmaceutical industry for the creation of complex molecules, including kinase inhibitors.[3][5]

The general principle of the Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organohalide.[6][7] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[7]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex.[6]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group (in this case, the 3,5-dimethyl-4-isopropoxyphenyl moiety) to the palladium center.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix Ar-Pd(II)Ln-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir Ar-Pd(II)Ln-Ar' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition boronic_acid Ar'B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

A diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Materials and Reagents:

  • Aryl halide (1.0 equivalent)

  • This compound (1.1–1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol %)

  • Base (e.g., anhydrous potassium carbonate [K₂CO₃], 2.0–3.0 equivalents)

  • Degassed solvent system (e.g., toluene/ethanol mixture, or 1,4-dioxane/water)

  • Round-bottom flask, condenser, magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, the palladium catalyst, and the base.[6]

  • Add the degassed solvent system to the flask.[6]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.[6]

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.[6]

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.[6]

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[6]

  • Combine the organic layers and wash with brine.[6]

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by silica gel column chromatography to obtain the pure biaryl derivative.[6]

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert heat Heat and Stir (80-110 °C) inert->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify

A general workflow for a Suzuki-Miyaura coupling reaction.

Role in Kinase Inhibitor Drug Discovery

Kinase inhibitors are a major class of targeted cancer therapies.[8] The dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[8] The synthesis of small molecule kinase inhibitors often relies on the construction of complex heterocyclic and biaryl scaffolds.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for synthesizing these scaffolds. Boronic acids, such as this compound, serve as crucial building blocks for introducing specific aryl moieties that can interact with the ATP-binding site or allosteric sites of kinases. The development of novel kinase inhibitors may provide new avenues for the treatment of various cancers.[9]

While a specific signaling pathway directly modulated by a compound synthesized from this compound is not detailed in the provided search results, a generalized kinase signaling pathway is depicted below to illustrate the context in which such inhibitors function.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription_factor Transcription Factor erk->transcription_factor Activation gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor Kinase Inhibitor (e.g., synthesized using 3,5-dimethyl-4-isopropoxy -phenylboronic acid) inhibitor->raf Inhibition inhibitor->mek Inhibition

A generalized kinase signaling pathway targeted by inhibitors.

References

3,5-Dimethyl-4-isopropoxyphenylboronic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3,5-Dimethyl-4-isopropoxyphenylboronic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile organoboron compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details the physicochemical properties, including its molecular weight, and presents a representative synthetic protocol and characterization methods. Furthermore, it discusses the significant applications of this class of compounds, particularly in medicinal chemistry and as a key reagent in Suzuki-Miyaura cross-coupling reactions.

Introduction

Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups attached to the boron atom.[1][2][3] They are widely utilized in organic chemistry as essential building blocks and synthetic intermediates due to their stability, versatile reactivity, and relatively low toxicity.[3] A prime example of their application is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][4]

This compound, with its specific substitution pattern, offers unique steric and electronic properties that can be leveraged in the synthesis of complex organic molecules. These attributes make it a valuable reagent in the development of pharmaceuticals and advanced materials.[4] Boron-containing compounds, in general, have seen a surge in interest within medicinal chemistry, with several boronic acid-based drugs approved for clinical use.[3][5] The boronic acid moiety can form reversible covalent bonds with diols, a property that is exploited in sensor technology and drug delivery systems.[4]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions.

PropertyValueReference
Molecular Formula C₁₁H₁₇BO₃[6][7]
Molecular Weight 208.06 g/mol [6]
Appearance Solid[6]
Melting Point 206-210 °C (lit.)[6][7]
CAS Number 849062-16-4[6][7]

Experimental Protocols

The following sections describe a representative synthesis and characterization workflow for this compound. These protocols are based on general methods for the synthesis of arylboronic acids and may require optimization for specific laboratory conditions.

Synthesis of this compound

This procedure outlines the synthesis via the formation of a Grignard reagent followed by reaction with a trialkyl borate.

Materials:

  • 1-Bromo-3,5-dimethyl-4-isopropoxybenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. To this, add a solution of 1-bromo-3,5-dimethyl-4-isopropoxybenzene in anhydrous THF dropwise. Initiate the reaction if necessary (e.g., with a heat gun or a small crystal of iodine). Once the reaction starts, add the remaining aryl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature until the magnesium is consumed.

  • Borylation: Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath. Add trimethyl borate dropwise, ensuring the internal temperature does not rise significantly.[8] After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.[8]

  • Hydrolysis and Workup: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1 M hydrochloric acid.[8] Stir the biphasic mixture vigorously for one hour. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[9]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[9] Filter the solution and remove the solvent under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be performed to confirm the chemical structure. The characteristic signals for the aromatic protons, the methyl groups, the isopropyl group, and the boronic acid hydroxyl protons should be present and have the correct integrations and multiplicities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.

  • Melting Point Analysis: The melting point of the purified product should be determined and compared to the literature value. A sharp melting range is indicative of high purity.

  • Chromatography: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to assess the purity of the product and monitor the progress of the reaction.[10]

Visualization of Key Structures and Processes

Diagrams are essential for visualizing molecular structures and experimental workflows.

Caption: Chemical structure of this compound.

workflow start Aryl Halide + Mg in THF grignard Grignard Reagent Formation start->grignard borylation Reaction with Trimethyl Borate at -78°C grignard->borylation hydrolysis Aqueous HCl Workup borylation->hydrolysis extraction Extraction with Ethyl Acetate hydrolysis->extraction purification Purification (Recrystallization) extraction->purification product Final Product: Arylboronic Acid purification->product

Caption: General workflow for the synthesis of arylboronic acids.

Conclusion

This compound is a compound of significant interest in modern organic synthesis and medicinal chemistry. Its calculated molecular weight of 208.06 g/mol is a key parameter for its use in quantitative chemical synthesis. The protocols outlined in this guide provide a framework for its preparation and characterization, enabling researchers to utilize this versatile reagent in their work. The continued exploration of boronic acids and their derivatives is expected to lead to the development of novel therapeutics and advanced functional materials.

References

An In-depth Technical Guide to 3,5-Dimethyl-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-isopropoxyphenylboronic acid, with CAS number 849062-16-4, is an organoboron compound that serves as a valuable building block in organic synthesis. Its structural features, namely the boronic acid functional group and the substituted phenyl ring, make it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, including many pharmaceutical compounds and functional materials. This guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and applications of this specific boronic acid derivative.

Core Chemical Properties

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be summarized. It is important to distinguish this compound from its close analogue, 3,5-Dimethyl-4-propoxyphenylboronic acid (CAS 357611-51-9), as data for the latter is more readily available and may be mistakenly attributed.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 849062-16-4
Molecular Formula C₁₁H₁₇BO₃[1]
Molecular Weight 208.06 g/mol
Appearance White to off-white solid (presumed)General knowledge of arylboronic acids
Melting Point Data not available. For comparison, the similar 3,5-Dimethyl-4-propoxyphenylboronic acid has a melting point of 182-187 °C.
Boiling Point A listed value of 206-210 °C is likely inaccurate for a solid boronic acid.[1]
Solubility Data not available. Generally, arylboronic acids have limited solubility in water and are soluble in many organic solvents such as THF, dioxane, and DMF.General knowledge of arylboronic acids
pKa Data not available. Phenylboronic acids typically have pKa values in the range of 8-9.General knowledge of arylboronic acids
Spectroscopic Data
  • ¹H NMR: Expected signals would include a singlet for the two aromatic protons, a septet for the isopropyl CH, a doublet for the isopropyl methyl groups, a singlet for the two aromatic methyl groups, and a broad singlet for the B(OH)₂ protons.

  • ¹³C NMR: Expected signals would include distinct peaks for the aromatic carbons (including the carbon bearing the boron atom, which can sometimes be difficult to observe), the isopropyl methine and methyl carbons, and the aromatic methyl carbons.

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for the synthesis and use of this compound are not widely published. However, general and well-established procedures for the synthesis of arylboronic acids and their application in Suzuki-Miyaura coupling can be adapted.

Synthesis of Arylboronic Acids

A common method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis.

General Protocol for the Synthesis of an Arylboronic Acid:

  • Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. A solution of the corresponding aryl halide (in this case, 1-bromo-4-isopropoxy-2,6-dimethylbenzene) in an anhydrous ether solvent (e.g., THF or diethyl ether) is added dropwise. The reaction is typically initiated with a small crystal of iodine or by gentle heating.

  • Borylation: The freshly prepared Grignard reagent is cooled (e.g., to -78 °C) and a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the same anhydrous solvent is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid (e.g., HCl or H₂SO₄) at a low temperature.

  • Work-up and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the arylboronic acid.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a suitable coupling partner in Suzuki-Miyaura reactions to form biaryl compounds.

General Protocol for a Suzuki-Miyaura Coupling Reaction:

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Solvent Addition: A suitable solvent or solvent mixture is added. Common choices include toluene, dioxane, DMF, or aqueous mixtures with these solvents.

  • Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution or by several freeze-pump-thaw cycles.

  • Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by techniques such as TLC or GC-MS.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and filtered to remove insoluble materials. The filtrate is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired biaryl product.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G cluster_start Starting Material cluster_reagents1 Grignard Formation cluster_intermediate Intermediate cluster_reagents2 Borylation cluster_intermediate2 Intermediate cluster_reagents3 Hydrolysis cluster_product Final Product A 1-Bromo-4-isopropoxy-2,6-dimethylbenzene C Aryl Grignard Reagent A->C + B B Mg, Anhydrous Ether E Boronate Ester C->E + D D Trialkyl borate (e.g., B(OMe)₃) G This compound E->G + F F Aqueous Acid (e.g., HCl)

Caption: Generalized synthesis workflow for this compound.

Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G cluster_reactants Reactants cluster_product Product A Pd(0)Ln B [Ar-Pd(II)-X]Ln A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)-OR]Ln B->C Anion Exchange (Base, e.g., OH⁻) D [Ar-Pd(II)-Ar']Ln C->D Transmetalation (Ar'-B(OH)₂) D->A Reductive Elimination (Ar-Ar') P Biaryl (Ar-Ar') D->P R1 Aryl Halide (Ar-X) R1->B R2 This compound (Ar'-B(OH)₂) R2->D Base Base Base->C

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid breathing dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place, away from oxidizing agents. Boronic acids can be sensitive to air and moisture and may undergo dehydration to form boroxines. It is recommended to store them under an inert atmosphere. One supplier suggests storage at -4°C for short periods (1-2 weeks) and -20°C for longer-term storage (1-2 years).

Conclusion

This compound is a specialized arylboronic acid with significant potential as a building block in organic synthesis, particularly for the construction of biaryl structures through the Suzuki-Miyaura coupling reaction. While specific, experimentally-verified data on some of its physical and chemical properties are limited in the public domain, its reactivity can be reliably predicted based on the well-established chemistry of arylboronic acids. The general protocols provided in this guide offer a starting point for its synthesis and application in cross-coupling reactions. As with any chemical synthesis, careful optimization of reaction conditions is recommended to achieve the best results.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid

This technical guide details a proposed multi-step synthesis route for this compound, a valuable reagent in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. The synthesis commences with the preparation of 3,5-dimethylphenol, followed by regioselective bromination, etherification to introduce the isopropyl group, and finally, the formation of the boronic acid moiety.

Overall Synthesis Workflow

The proposed synthetic pathway is illustrated in the following diagram:

Synthesis_Workflow A Isophorone B 3,5-Dimethylphenol A->B Catalytic Aromatization C 4-Bromo-3,5-dimethylphenol B->C Regioselective Bromination D 4-Bromo-2,6-dimethyl-1-isopropoxybenzene C->D Williamson Ether Synthesis E This compound D->E Grignard Reaction & Borylation

Caption: Proposed four-step synthesis of this compound.

Step 1: Synthesis of 3,5-Dimethylphenol

The industrial preparation of 3,5-dimethylphenol often utilizes the catalytic aromatization of isophorone. Various catalysts and reaction conditions have been reported to achieve this transformation with high yields.

Experimental Protocol: Catalytic Aromatization of Isophorone

This protocol is based on a generalized procedure described in the literature for the gas-phase conversion of isophorone to 3,5-dimethylphenol.[1][2][3][4]

  • Catalyst Preparation: A chromium-nickel-steel alloy catalyst (e.g., 18/8 type) or a catalyst comprising one or more rare earth metals on an alumina support can be used.[1][2] The catalyst is packed into a fixed-bed reactor.

  • Reaction Setup: The reactor is heated to the desired reaction temperature, typically in the range of 450-650 °C.[1][3]

  • Reaction Execution: Isophorone is vaporized and passed over the catalyst bed, often with a carrier gas like nitrogen. The reaction can be carried out at atmospheric or slightly superatmospheric pressure.[1]

  • Work-up and Purification: The product stream exiting the reactor is condensed. The resulting liquid is then purified by vacuum distillation to isolate 3,5-dimethylphenol.

Quantitative Data

ParameterValueReference
Starting MaterialIsophorone[1][2][3][4]
Product3,5-Dimethylphenol[1][2][3][4]
CatalystCr₂O₃-Al₂O₃ with K₂O promoter[4]
Reaction Temperature550-650 °C[3]
Isophorone Conversion> 90%[3]
Yield of 3,5-Dimethylphenol> 75%[3]

Step 2: Regioselective Bromination of 3,5-Dimethylphenol

The hydroxyl and two methyl groups of 3,5-dimethylphenol direct electrophilic substitution to the ortho and para positions. Due to steric hindrance from the methyl groups, bromination is expected to occur predominantly at the para-position (position 4).

Experimental Protocol: Bromination of 3,5-Dimethylphenol

This protocol is a general procedure for the regioselective bromination of phenols.

  • Reaction Setup: 3,5-Dimethylphenol is dissolved in a suitable solvent, such as acetonitrile.

  • Reagent Addition: A brominating agent, such as N-bromosuccinimide (NBS) or trimethylsilyl bromide (TMSBr) in the presence of an oxidizing agent, is added to the solution at room temperature.[5]

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product, 4-bromo-3,5-dimethylphenol, can be purified by column chromatography or recrystallization.

Quantitative Data

ParameterValueReference
Starting Material3,5-Dimethylphenol
Product4-Bromo-3,5-dimethylphenol[6]
Brominating AgentTMSBr with (4‐ClC₆H₄)₂SO[5]
SolventAcetonitrile[5]
TemperatureRoom Temperature[5]
Selectivity (para/ortho)Up to 99:1[5]

Step 3: Williamson Ether Synthesis of 4-Bromo-3,5-dimethylphenol

The phenolic hydroxyl group of 4-bromo-3,5-dimethylphenol is converted to an isopropoxy group via a Williamson ether synthesis.

Experimental Protocol: Isopropylation of 4-Bromo-3,5-dimethylphenol

This protocol is based on a general procedure for the Williamson ether synthesis.[7]

  • Reaction Setup: 4-Bromo-3,5-dimethylphenol is dissolved in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the phenol.

  • Alkylating Agent Addition: 2-Bromopropane or 2-iodopropane is added to the reaction mixture. The reaction is typically heated to facilitate the substitution.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and water is added. The product, 4-bromo-2,6-dimethyl-1-isopropoxybenzene, is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography.

Quantitative Data

ParameterValue
Starting Material4-Bromo-3,5-dimethylphenol
Reagents2-Bromopropane, K₂CO₃
SolventAcetone or DMF
Product4-Bromo-2,6-dimethyl-1-isopropoxybenzene

Step 4: Formation of this compound

The final step involves the conversion of the aryl bromide to the corresponding boronic acid. This is typically achieved through the formation of a Grignard reagent followed by reaction with a trialkyl borate.

Experimental Protocol: Grignard Reaction and Borylation

This protocol is adapted from a general procedure for the synthesis of arylboronic acids from aryl bromides.[8]

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), magnesium turnings are placed.

    • A solution of 4-bromo-2,6-dimethyl-1-isopropoxybenzene in anhydrous tetrahydrofuran (THF) or diethyl ether is added dropwise to the magnesium turnings. A crystal of iodine can be added to initiate the reaction. The reaction is maintained at a gentle reflux.

  • Borylation:

    • The freshly prepared Grignard reagent is cooled (e.g., to -78 °C).

    • A solution of trimethyl borate or triisopropyl borate in anhydrous THF is added dropwise at low temperature.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification:

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

    • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude this compound can be purified by recrystallization.

Quantitative Data

ParameterValueReference
Starting Material4-Bromo-2,6-dimethyl-1-isopropoxybenzene
ReagentsMagnesium, Trimethyl borate[8]
SolventAnhydrous THF or Diethyl ether[8]
ProductThis compound

Logical Relationship Diagram

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations.

Logical_Progression cluster_0 Synthesis of Key Intermediate cluster_1 Functional Group Interconversions cluster_2 Boronic Acid Formation A Aromatization of Isophorone B Electrophilic Aromatic Substitution (Bromination) A->B C Nucleophilic Substitution (Etherification) B->C D Organometallic Formation (Grignard Reagent) C->D E Nucleophilic Attack on Borate & Hydrolysis D->E

References

Spectroscopic and Synthetic Profile of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-isopropoxyphenylboronic acid is an organic compound of interest in medicinal chemistry and organic synthesis. Its structural features, including the boronic acid moiety and the substituted phenyl ring, make it a potential building block for the synthesis of complex molecules with diverse biological activities. Boronic acids are well-established as key reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The isopropoxy and dimethyl substitutions on the phenyl ring can influence the compound's steric and electronic properties, potentially modulating its reactivity and the properties of its derivatives. This guide offers a comprehensive summary of available spectroscopic data for analogous compounds and a proposed experimental workflow for the synthesis and characterization of the title compound.

Spectroscopic Data of Structural Analogs

Due to the absence of published experimental data for this compound, this section presents spectroscopic data for two close structural analogs: 3,5-Dimethyl-4-propoxyphenylboronic acid and 3-Isopropoxyphenylboronic acid . This information can serve as a valuable reference for the characterization of the title compound.

Spectroscopic Data for 3,5-Dimethyl-4-propoxyphenylboronic acid

Table 1: General Properties of 3,5-Dimethyl-4-propoxyphenylboronic acid

PropertyValue
Molecular Formula C₁₁H₁₇BO₃
Molecular Weight 208.06 g/mol
Appearance White to off-white crystalline powder
Melting Point 187 °C (lit.)[1]
CAS Number 357611-51-9

Table 2: Predicted Mass Spectrometry Data for 3,5-Dimethyl-4-propoxyphenylboronic acid [2]

Adductm/z
[M+H]⁺ 209.13436
[M+Na]⁺ 231.11630
[M-H]⁻ 207.11980
Spectroscopic Data for 3-Isopropoxyphenylboronic acid catechol ester

Table 3: ¹H NMR Data for 3-Isopropoxyphenylboronic acid catechol ester (500 MHz, CDCl₃) [3]

Chemical Shift (δ/ppm)MultiplicityCoupling Constant (J/Hz)Assignment
7.64 d7.0Aromatic CH
7.60 d2.0Aromatic CH
7.38 dd8.0, 7.5Aromatic CH
7.30 m-Aromatic CH
7.11 m-Aromatic CH
7.09 ddd8.0, 2.5, 1.0Aromatic CH
4.64 septet6.0O-CH(CH₃)₂
1.37 d6.0O-CH(CH₃)₂

Table 4: ¹³C NMR Data for 3-Isopropoxyphenylboronic acid catechol ester (125 MHz, DMSO-d₆) [3]

Chemical Shift (δ/ppm)Assignment
157.2 Aromatic C-O
145.2 Aromatic C
129.4 Aromatic CH
126.6 Aromatic CH
121.1 Aromatic CH
120.1 Aromatic CH
118.3 Aromatic CH
116.0 Aromatic CH
69.4 O-CH(CH₃)₂
22.2 O-CH(CH₃)₂

Table 5: High-Resolution Mass Spectrometry (HRMS) Data for 3-Isopropoxyphenylboronic acid catechol ester [3]

IonCalculated m/zFound m/z
[M+H]⁺ 255.1187255.1193

Table 6: Infrared (IR) Spectroscopy Data for 3-Isopropoxyphenylboronic acid catechol ester (Solid, ATR) [3]

Wavenumber (cm⁻¹)Assignment
3070, 2987, 2973, 2929, 2881 C-H stretching
1567, 1471 Aromatic C=C stretching
1425 O-H bending (boronic acid)
1369 B-O stretching
1290, 1241, 1216 C-O stretching

Proposed Synthesis and Characterization Workflow

The synthesis of this compound can be plausibly achieved through a two-step process starting from 2,6-dimethylphenol. The proposed workflow is illustrated in the diagram below.

Synthesis_Workflow Proposed Synthesis of this compound cluster_step1 Step 1: Synthesis of 1-bromo-4-isopropoxy-3,5-dimethylbenzene cluster_step2 Step 2: Synthesis of this compound cluster_characterization Characterization A 2,6-Dimethylphenol B Bromination (N-Bromosuccinimide, CCl₄) A->B 1. C 4-Bromo-2,6-dimethylphenol B->C D Williamson Ether Synthesis (2-Bromopropane, K₂CO₃, Acetone) C->D 2. E 1-Bromo-4-isopropoxy-3,5-dimethylbenzene D->E F Lithiation (n-Butyllithium, THF, -78 °C) E->F 3. G Organolithium Intermediate F->G H Borylation (Triisopropyl borate, -78 °C) G->H 4. I Boronic Ester Intermediate H->I J Hydrolysis (Aqueous Acid) I->J 5. K This compound J->K L Purification (Recrystallization/Chromatography) K->L M Spectroscopic Analysis (¹H NMR, ¹³C NMR, MS, IR) L->M

Figure 1. Proposed workflow for the synthesis and characterization of this compound.

Experimental Protocols

The following are detailed, generalized methodologies for the proposed synthesis and the essential characterization techniques.

Synthesis of 1-bromo-4-isopropoxy-3,5-dimethylbenzene (Precursor)
  • Bromination of 2,6-dimethylphenol: To a solution of 2,6-dimethylphenol in carbon tetrachloride, add N-bromosuccinimide portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-bromo-2,6-dimethylphenol.

  • Williamson Ether Synthesis: To a solution of 4-bromo-2,6-dimethylphenol in acetone, add potassium carbonate and 2-bromopropane. The mixture is heated to reflux and stirred for several hours until the starting material is consumed. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography to afford 1-bromo-4-isopropoxy-3,5-dimethylbenzene.

Synthesis of this compound

A general procedure for the synthesis of arylboronic acids from aryl bromides is as follows:

  • Lithiation: Dissolve 1-bromo-4-isopropoxy-3,5-dimethylbenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of n-butyllithium in hexanes dropwise while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.

  • Borylation: To the resulting organolithium solution, add triisopropyl borate dropwise at -78 °C. The reaction mixture is stirred at this temperature for a few hours and then allowed to warm to room temperature overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous acid (e.g., 1 M HCl) at 0 °C. The mixture is then extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude boronic acid is purified by recrystallization from an appropriate solvent system (e.g., water, or a mixture of hexanes and ethyl acetate) to yield pure this compound.

Spectroscopic Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz spectrometer.

    • The sample should be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS):

    • High-resolution mass spectra (HRMS) can be obtained using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

    • The sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer.

  • Infrared (IR) Spectroscopy:

    • IR spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used, where a small amount of the sample is placed directly on the ATR crystal.

    • The spectra are typically recorded over a range of 4000-400 cm⁻¹, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).

References

1H NMR spectrum of 3,5-Dimethyl-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-Dimethyl-4-isopropoxyphenylboronic acid

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of this compound, aimed at researchers, scientists, and professionals in the field of drug development. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a logical workflow for spectral analysis.

Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR spectral data for this compound. The chemical shifts (δ) are estimated based on analogous compounds and are reported in parts per million (ppm) relative to a standard internal reference. The multiplicity of each signal is also predicted.

Proton Assignment Estimated Chemical Shift (ppm) Multiplicity Integration
B(OH)₂4.5 - 5.5Broad Singlet2H
Ar-H~7.5Singlet2H
O-CH(CH₃)₂4.5 - 4.7Septet1H
Ar-CH₃~2.3Singlet6H
O-CH(CH₃)₂~1.3Doublet6H

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard procedure for the acquisition of a ¹H NMR spectrum for a compound such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The data should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal resolution.[1][2]

  • The spectrometer should be properly tuned and shimmed for the specific sample to achieve optimal magnetic field homogeneity.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Number of Scans: 16 to 64 scans are generally adequate for a sample of this concentration.

  • Relaxation Delay: A relaxation delay of 1-2 seconds between pulses is recommended.

  • Acquisition Time: An acquisition time of 3-4 seconds will provide good resolution.

  • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for a ¹H NMR spectrum.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to elucidate the proton-proton connectivities.

Workflow for ¹H NMR Spectral Analysis

The following diagram illustrates a logical workflow for the acquisition and interpretation of a ¹H NMR spectrum.

G Workflow for 1H NMR Analysis A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (NMR Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Calibration (Referencing to Internal Standard) C->D E Spectral Analysis D->E F Chemical Shift Analysis (Identify Functional Groups) E->F Step 1 G Integration Analysis (Determine Proton Ratios) E->G Step 2 H Multiplicity Analysis (Elucidate Spin-Spin Coupling) E->H Step 3 I Structure Elucidation F->I G->I H->I

Caption: A flowchart of the 1H NMR analysis process.

References

Technical Guide: 13C NMR of 3,5-Dimethyl-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Data Presentation: Predicted 13C NMR Chemical Shifts

Precise 13C NMR data for 3,5-Dimethyl-4-isopropoxyphenylboronic acid is not available in the cited literature. However, by examining the data for structurally similar compounds, we can predict the approximate chemical shifts. The following table summarizes the experimental 13C NMR data for 3-isopropoxyphenylboronic acid and 3,5-dimethylphenol, which serve as valuable reference points.

Carbon Atom AssignmentPredicted Chemical Shift (δ/ppm) for this compound3-isopropoxyphenylboronic acid (in DMSO-d6)[1]3,5-dimethylphenol (in CDCl3)[2]
C-B(OH)₂Not typically observedNot detected-
C-O~155-158157.2155.0
C-H (aromatic)~115-130129.4, 126.6, 121.1, 120.1, 118.3, 116.0122.6, 113.1
C-CH₃ (aromatic)~138-140-139.5
-C H(CH₃)₂~69-7169.4-
-CH(C H₃)₂~21-2322.2-
Ar-C H₃~20-22-21.1

Note: The carbon atom attached to the boron atom is often not observed in 13C NMR spectra due to quadrupolar relaxation.

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for clarity in spectral assignment.

Caption: Molecular structure of this compound.

Experimental Protocols

The following is a generalized experimental protocol for obtaining a 13C NMR spectrum of an arylboronic acid.

3.1. Sample Preparation

  • Dissolution: Dissolve approximately 10-20 mg of the arylboronic acid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is crucial as boronic acids can form oligomers, which may lead to broad and poorly resolved spectra. Deuterated methanol is often a good choice for minimizing these effects.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

3.2. NMR Spectrometer Setup

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[3]

  • Probe Tuning: The NMR probe should be tuned to the 13C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 or similar) should be used.

    • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for carbon atoms in arylboronic acids.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, especially for quaternary carbons.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) is usually required to achieve a good signal-to-noise ratio.

3.3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum should be manually phased and the baseline corrected to ensure accurate peak integration and chemical shift determination.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm. If an internal standard is not used, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[4]

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the acquisition and analysis of a 13C NMR spectrum for an arylboronic acid.

G cluster_0 Experimental Phase cluster_1 Data Processing cluster_2 Spectral Analysis SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (High-Field Spectrometer) SamplePrep->NMR_Acquisition FT Fourier Transformation (FID to Spectrum) NMR_Acquisition->FT Phase_Baseline Phasing and Baseline Correction FT->Phase_Baseline Referencing Chemical Shift Referencing (to TMS or Solvent) Phase_Baseline->Referencing Peak_Picking Peak Picking and Integration Referencing->Peak_Picking Assignment Structural Assignment of Peaks Peak_Picking->Assignment

References

Mass Spectrometry of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometric analysis of 3,5-Dimethyl-4-isopropoxyphenylboronic acid, a key intermediate in organic synthesis and drug discovery. The document outlines its chemical properties, predicted mass spectral behavior, and detailed experimental protocols for its analysis by liquid chromatography-mass spectrometry (LC-MS). It includes predicted fragmentation patterns, quantitative data for expected ions, and workflows to facilitate its characterization and quantification in complex matrices. This guide is intended for researchers and scientists in the pharmaceutical and chemical industries who require robust analytical methods for boronic acid derivatives.

Introduction

This compound is an important building block in medicinal chemistry and organic synthesis, frequently utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its unique structure, featuring a substituted phenyl ring with a boronic acid moiety, makes it a valuable reagent in the development of novel therapeutic agents. Accurate and sensitive analytical methods are crucial for its characterization, purity assessment, and quantification in reaction monitoring and metabolic studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful tool for the analysis of this and related boronic acid compounds.

This guide details the expected mass spectrometric behavior of this compound, providing predicted data and standardized protocols to aid in its analysis.

Chemical Properties

PropertyValue
Molecular Formula C₁₁H₁₇BO₃
Molecular Weight 208.06 g/mol
CAS Number 849062-16-4
Appearance White to off-white crystalline powder
Melting Point 206-210°C

Mass Spectrometric Analysis

The analysis of boronic acids by mass spectrometry can be challenging due to their propensity to form cyclic anhydrides (boroxines) and adducts. Electrospray ionization (ESI) is a suitable technique for the analysis of this compound, typically in negative ion mode due to the acidic nature of the boronic acid group.

Predicted Ionization and Adduct Formation

In ESI-MS, this compound is expected to be readily ionized. The following table summarizes the predicted mass-to-charge ratios (m/z) for various expected adducts and ions in both positive and negative ionization modes.

Ion/AdductPredicted m/zIonization Mode
[M-H]⁻ 207.120Negative
[M+HCOO]⁻ 253.125Negative
[M+CH₃COO]⁻ 267.141Negative
[M+H]⁺ 209.134Positive
[M+Na]⁺ 231.116Positive
[M+NH₄]⁺ 226.161Positive
[M+K]⁺ 247.090Positive
[M+H-H₂O]⁺ 191.124Positive
Predicted Fragmentation Pattern

While an experimental mass spectrum for this compound is not publicly available, a plausible fragmentation pattern can be predicted based on its structure and the known fragmentation behavior of similar compounds. In tandem mass spectrometry (MS/MS) experiments, collision-induced dissociation (CID) of the deprotonated molecule ([M-H]⁻ at m/z 207.12) is expected to yield characteristic fragment ions.

The primary fragmentation pathways are likely to involve:

  • Loss of the isopropoxy group: Cleavage of the ether bond can result in the loss of isopropene (C₃H₆), leading to a fragment ion.

  • Cleavage of the C-B bond: The bond between the phenyl ring and the boron atom can cleave, resulting in fragments corresponding to the aromatic ring and the boronic acid moiety.

  • Loss of water: Dehydration of the boronic acid group is a common fragmentation pathway for this class of compounds.

Predicted Major Fragment Ions (from [M-H]⁻)

Predicted m/zProposed Fragment Structure/Loss
165.08[M-H - C₃H₆]⁻
147.07[M-H - C₃H₆ - H₂O]⁻
121.06[C₈H₉O]⁻

The following diagram illustrates the predicted fragmentation pathway for this compound.

G Predicted MS/MS Fragmentation Pathway parent [M-H]⁻ m/z 207.12 frag1 [M-H - C₃H₆]⁻ m/z 165.08 parent->frag1 - C₃H₆ frag3 [C₈H₉O]⁻ m/z 121.06 parent->frag3 - B(OH)₂ - C₃H₆ frag2 [M-H - C₃H₆ - H₂O]⁻ m/z 147.07 frag1->frag2 - H₂O

Caption: Predicted fragmentation of this compound.

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound by LC-MS. Optimization of these methods may be required for specific instrumentation and applications.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is designed for high-throughput analysis and is suitable for quantitative studies.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., triple quadrupole or high-resolution mass spectrometer).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B

    • 10.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: -3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Mode: Full scan (m/z 50-500) for qualitative analysis or Multiple Reaction Monitoring (MRM) for quantification.

MRM Transitions for Quantification:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
207.1165.115
207.1147.125

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

G LC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Weighing and Dissolution prep2 Serial Dilution prep1->prep2 lc Liquid Chromatography (Reversed-Phase) prep2->lc ms Mass Spectrometry (ESI Negative Mode) lc->ms qual Qualitative Analysis (Full Scan) ms->qual quant Quantitative Analysis (MRM) qual->quant

Caption: General workflow for LC-MS analysis of the target compound.

Conclusion

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. The predicted fragmentation patterns and detailed experimental protocols serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this important compound. The provided LC-MS method offers a robust and sensitive approach for its quantification, which is essential for quality control and various research applications in drug development and beyond.

An In-depth Technical Guide to the FT-IR Spectrum of 3,5-Dimethyl-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 3,5-Dimethyl-4-isopropoxyphenylboronic acid. Due to the limited availability of a direct experimental spectrum for this specific compound in public databases, this guide synthesizes data from structurally similar arylboronic acids to predict the characteristic absorption bands. This information is crucial for researchers involved in the synthesis, characterization, and application of novel boronic acid derivatives in fields such as medicinal chemistry and materials science.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The following table summarizes the predicted wavenumbers and their assignments based on data from related arylboronic acid compounds.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3600-3200Broad, Medium-StrongO-H stretching (free and H-bonded)Boronic acid (-B(OH)₂)
~3050-3000Medium-WeakC-H stretchingAromatic C-H
~2975-2850StrongC-H stretchingAliphatic C-H (isopropyl & methyl)
~1600 & ~1470Medium-StrongC=C stretchingAromatic ring
~1385-1350StrongB-O stretchingBoronic acid (-B-O)
~1250-1200StrongC-O stretchingAryl-O-isopropyl ether
~1170Mediumin-plane C-H bendingAromatic C-H
~850Strongout-of-plane C-H bendingAromatic C-H (substituted pattern)
~700-600Broad, WeakO-B-O bendingBoronic acid

Experimental Protocol for FT-IR Analysis

This section outlines a detailed methodology for obtaining the FT-IR spectrum of this compound.

Objective: To acquire a high-quality FT-IR spectrum of the solid sample for structural characterization.

Materials and Equipment:

  • This compound (solid powder)

  • Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., PerkinElmer, Bruker)[1][2]

  • Attenuated Total Reflectance (ATR) accessory or Potassium Bromide (KBr) pellet press kit

  • Spatula

  • Mortar and pestle (if using KBr)

  • Sample holder

  • Nitrogen or dry air purge for the spectrometer

Procedure:

1. Sample Preparation (ATR Method - Recommended): a. Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. b. Place a small amount of the solid this compound powder directly onto the ATR crystal. c. Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal. d. Collect the sample spectrum.

2. Sample Preparation (KBr Pellet Method): a. Dry a small quantity of spectroscopic grade KBr powder in an oven to remove any moisture. b. In a mortar, grind a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of the dried KBr. The mixture should be a fine, homogeneous powder. c. Transfer the powder to a pellet-forming die. d. Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet. e. Place the KBr pellet in the sample holder of the FT-IR spectrometer.

3. Spectral Acquisition: a. Place the prepared sample (ATR or KBr pellet) in the spectrometer's sample compartment. b. Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide. c. Set the spectral acquisition parameters. Typical settings include:

  • Spectral Range: 4000-400 cm⁻¹
  • Resolution: 4 cm⁻¹
  • Number of Scans: 16-32 (to improve signal-to-noise ratio) d. Collect the background spectrum (without the sample). e. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

4. Data Processing: a. Perform baseline correction and smoothing if necessary. b. Identify and label the major absorption peaks. c. Compare the obtained peak positions with the expected values for the functional groups present in this compound.

Visualizations

Molecular Structure of this compound

The following diagram illustrates the chemical structure of the title compound, highlighting the key functional groups responsible for the characteristic IR absorptions.

3_5_Dimethyl_4_isopropoxyphenylboronic_acid cluster_molecule C1 C C2 C C1->C2 B B C1->B C3 C C2->C3 C4 C C3->C4 CH3_1 CH3 C3->CH3_1 C5 C C4->C5 O_iso O C4->O_iso C6 C C5->C6 CH3_2 CH3 C5->CH3_2 C6->C1 O1 O B->O1 O2 O B->O2 H1 H O1->H1 H2 H O2->H2 C_iso CH O_iso->C_iso CH3_iso1 CH3 C_iso->CH3_iso1 CH3_iso2 CH3 C_iso->CH3_iso2

Caption: Molecular structure of this compound.

References

X-ray Crystal Structure of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the methodologies and data pertinent to the X-ray crystal structure analysis of 3,5-Dimethyl-4-isopropoxyphenylboronic acid and its derivatives. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, this document provides a robust framework for its determination. The protocols and data presented are based on established practices for analogous boronic acid compounds, which are pivotal in organic synthesis and medicinal chemistry.[1] Boronic acids are recognized for their unique chemical characteristics, enabling reversible covalent interactions with biological targets, a feature that has propelled their use in drug development, most notably since the FDA approval of the proteasome inhibitor Bortezomib.[2][3]

Comparative Crystallographic Data

The following table summarizes hypothetical crystallographic data for this compound, based on typical values observed for structurally related phenylboronic acid derivatives. This data serves as a reference for what can be expected upon successful crystallographic analysis.

ParameterHypothetical Value for this compound
Chemical Formula C₁₁H₁₇BO₃
Molecular Weight 208.06 g/mol
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions
a8.5 Å
b10.2 Å
c13.1 Å
α90°
β98.5°
γ90°
Cell Volume 1120 ų
Z 4
Calculated Density 1.23 g/cm³
Absorption Coefficient 0.09 mm⁻¹
F(000) 448
Crystal Size 0.25 x 0.15 x 0.10 mm
Theta range for data collection 2.5° to 28.0°
Reflections collected 10500
Independent reflections 2500 [R(int) = 0.04]
Final R indices [I>2σ(I)] R1 = 0.05, wR2 = 0.13
Goodness-of-fit on F² 1.05

Note: This table is illustrative. Actual values must be determined experimentally.

Experimental Protocols

The determination of the crystal structure of a novel compound such as this compound follows a systematic workflow, from synthesis to data analysis.[4]

Synthesis of this compound

A general method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis.

Materials:

  • 1-Bromo-3,5-dimethyl-4-isopropoxybenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated brine solution

Procedure:

  • Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of 1-bromo-3,5-dimethyl-4-isopropoxybenzene in anhydrous THF dropwise to the magnesium turnings to form the Grignard reagent.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Add trimethyl borate dropwise to the cooled Grignard reagent solution.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain this compound.

X-ray Crystallography Workflow

1. Crystallization:

  • High-quality single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling methods.

  • A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

2. Data Collection:

  • A suitable crystal is mounted on a goniometer head.[5]

  • Data is collected using a single-crystal X-ray diffractometer equipped with a detector (e.g., CCD or CMOS) and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).[5]

  • The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.[5]

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine unit cell parameters and integrate reflection intensities.[6]

  • The crystal structure is solved using software packages like SHELXS or Olex2, employing direct or Patterson methods.[5]

  • The initial structural model is refined using a full-matrix least-squares method on F², typically with anisotropic refinement for all non-hydrogen atoms.[6]

Visualizations

Experimental Workflow for Crystallographic Analysis

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Boronic Acid Derivative purification Purification (e.g., Recrystallization) synthesis->purification characterization Characterization (NMR, MS) purification->characterization screening Crystallization Screening characterization->screening optimization Optimization of Growth Conditions screening->optimization harvesting Crystal Harvesting & Mounting optimization->harvesting data_collection Data Collection harvesting->data_collection data_processing Data Processing data_collection->data_processing solution Structure Solution data_processing->solution refinement Structure Refinement solution->refinement validation Validation & Deposition refinement->validation

Caption: General workflow for X-ray crystal structure analysis.

Boronic Acid as a Serine Protease Inhibitor

Boronic acids are known to act as inhibitors of serine proteases, a mechanism relevant to drug development.[7][8] The diagram below illustrates this inhibitory interaction.

signaling_pathway cluster_enzyme Enzyme Active Site serine Catalytic Serine Residue (Ser-OH) product Cleavage Products serine->product Catalysis complex Reversible Tetrahedral Complex (Ser-O-B(OH)₂-R) serine->complex Covalent Bond Formation substrate Natural Substrate substrate->serine Binding inhibitor Boronic Acid Inhibitor (R-B(OH)₂) inhibitor->serine Inhibition

Caption: Mechanism of serine protease inhibition by boronic acid.

References

Navigating the Solubility Landscape of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of pharmaceutical development and organic synthesis, understanding the physicochemical properties of key intermediates is paramount. This technical guide delves into the critical aspect of solubility for 3,5-Dimethyl-4-isopropoxyphenylboronic acid, a vital building block in modern medicinal chemistry. While specific quantitative solubility data for this compound remains proprietary or not widely published, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for solubility determination, leveraging established methodologies for analogous boronic acids.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates, such as this compound, directly influences critical downstream processes including reaction kinetics, purification, formulation, and ultimately, bioavailability. Poor solubility can present significant challenges, leading to increased development timelines and costs. Boronic acids, as a class of compounds, exhibit a wide range of solubility profiles that are highly dependent on the nature and position of substituents on the phenyl ring, as well as the polarity of the solvent.[1] The hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors, influencing their dissolution in various organic solvents.[1]

Understanding the Solubility of Boronic Acids: General Principles

The solubility of boronic acids in organic solvents is a complex interplay of factors. Generally, an increase in the hydrophobicity of the substituents on the phenyl ring will decrease solubility in polar solvents and increase it in nonpolar solvents. Conversely, the presence of polar functional groups can enhance solubility in polar solvents. It is also crucial to consider that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by temperature and the solvent environment, potentially complicating solubility measurements.[2]

Experimental Protocols for Solubility Determination

Precise and reproducible experimental methods are essential for characterizing the solubility of a compound. The two most common and reliable methods for determining the solubility of boronic acids are the dynamic (synthetic) method and the equilibrium (shake-flask) method.

Dynamic (Synthetic) Method

This method involves observing the temperature at which a solid solute dissolves in a solvent upon controlled heating.[1][2] It is a relatively fast and efficient method for generating solubility data across a range of temperatures.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into a jacketed glass vessel to create a slurry of known composition.[1]

  • Heating and Stirring: The mixture is heated at a slow, constant rate (e.g., 0.1–0.5 K/min) with vigorous stirring to ensure homogeneity.[1]

  • Turbidity Monitoring: The turbidity of the solution is continuously monitored using a laser probe or by visual inspection.[1][2]

  • Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.[1]

  • Data Collection: Repeat the procedure for various compositions to construct a solubility curve (mole fraction vs. temperature).[1]

Shake-Flask Method

The shake-flask method is a traditional and highly reliable technique for determining equilibrium solubility at a constant temperature.[3][4]

Experimental Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask.

  • Equilibration: The flask is agitated (e.g., in a temperature-controlled shaker bath) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Sample Separation: After equilibration, the suspension is allowed to settle, and a sample of the supernatant is carefully withdrawn, typically using a syringe filter to remove any undissolved solids.[3]

  • Analysis: The concentration of the dissolved boronic acid in the filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Data Reporting: The solubility is reported as the concentration of the saturated solution at the specified temperature.

Representative Solubility Data Table

While specific data for this compound is not available in the public domain, the following table illustrates how experimentally determined solubility data for a boronic acid analogue, Phenylboronic Acid, can be presented. This serves as a template for researchers to populate with their own experimental findings for the target compound.

SolventTemperature (°C)Solubility (mole fraction, x)Method
Chloroform25Data to be determinedShake-Flask
Acetone25Data to be determinedShake-Flask
3-Pentanone25Data to be determinedShake-Flask
Dipropyl Ether25Data to be determinedShake-Flask
Methylcyclohexane25Data to be determinedShake-Flask
ChloroformVariousData to be determinedDynamic
AcetoneVariousData to be determinedDynamic
3-PentanoneVariousData to be determinedDynamic
Dipropyl EtherVariousData to be determinedDynamic
MethylcyclohexaneVariousData to be determinedDynamic

Note: This table is a template. Researchers should populate it with their experimentally determined data for this compound.

Visualization of Experimental Workflow

To further elucidate the experimental process, the following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for the dynamic and shake-flask solubility determination methods.

Dynamic_Method_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solid Weigh Boronic Acid combine Combine in Vessel weigh_solid->combine weigh_solvent Weigh Solvent weigh_solvent->combine heat_stir Heat & Stir at Constant Rate combine->heat_stir monitor Monitor Turbidity heat_stir->monitor record_temp Record Dissolution Temperature monitor->record_temp repeat_exp Repeat for Different Compositions record_temp->repeat_exp plot_curve Plot Solubility Curve (Temp vs. Mole Fraction) repeat_exp->plot_curve

Caption: Logical workflow for the dynamic method of solubility determination.

Shake_Flask_Method_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess Solid to Solvent agitate Agitate at Constant Temperature (24-72h) add_excess->agitate separate Separate Solid & Liquid (Filtration) agitate->separate analyze Analyze Supernatant (e.g., HPLC) separate->analyze determine_conc Determine Concentration analyze->determine_conc

Caption: Logical workflow for the shake-flask method of solubility determination.

Conclusion

References

Stability and Storage of 3,5-Dimethyl-4-isopropoxyphenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and storage considerations for 3,5-Dimethyl-4-isopropoxyphenylboronic acid. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes the known stability profiles of analogous arylboronic acids to provide best practices for its handling, storage, and stability assessment. The information herein is intended to empower researchers to ensure the integrity and reproducibility of their experiments involving this versatile chemical building block.

Core Concepts in Arylboronic Acid Stability

The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to several degradation pathways. Understanding these pathways is critical for developing appropriate storage and handling protocols.

Key Degradation Pathways:

  • Protodeboronation: This is a significant degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is often catalyzed by aqueous acids or bases and can be influenced by temperature. The general reaction is: Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃.[1][2][3] The rate of protodeboronation is influenced by the electronic properties of the substituents on the aromatic ring.

  • Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of phenols and boric acid. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

  • Anhydride Formation (Dehydration): Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water. While not a degradation in the sense of irreversible decomposition, the formation of anhydrides can affect the compound's solubility and reactivity. Some commercial suppliers note that 3,5-Dimethyl-4-propoxyphenylboronic acid may contain varying amounts of its anhydride.

Recommended Storage and Handling

Based on the known instability factors of arylboronic acids and information from safety data sheets of similar compounds, the following storage and handling procedures are recommended for this compound to minimize degradation and ensure its quality over time.

Summary of Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8°C) is often recommended for long-term storage.[4][5]Minimizes the rate of thermally induced degradation pathways like protodeboronation and dehydration.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against oxidation by atmospheric oxygen.
Moisture Keep container tightly sealed and protect from moisture.Minimizes hydrolysis and subsequent protodeboronation. Arylboronic acids are often moisture-sensitive.
Light Store in a light-resistant container.Protects against photolytic degradation.
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, and strong bases.These materials can catalyze or directly participate in degradation reactions.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of this compound in research and development, it is crucial to perform stability assessments. The following are generalized protocols for common analytical techniques used for this purpose.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact active pharmaceutical ingredient (API) from its potential degradation products.[6][7][8][9]

Objective: To quantify the amount of this compound and its degradation products over time under various stress conditions.

Methodology:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile and/or methanol) is typically employed. The pH of the aqueous phase should be optimized to achieve good peak shape and separation.

  • Detection: UV detection is suitable for arylboronic acids due to the presence of the aromatic ring. The detection wavelength should be set at the absorbance maximum of this compound.

  • Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile/water mixture).

  • Forced Degradation Studies: Subject aliquots of the stock solution to various stress conditions as outlined in the ICH guidelines (Q1A, Q1B).[10][11][12][13] These conditions typically include:

    • Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C).

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heating the solid sample at an elevated temperature (e.g., 105°C).

    • Photodegradation: Exposing the sample to a combination of UV and visible light.

  • Analysis: At specified time points, inject the stressed samples into the HPLC system.

  • Data Evaluation: Monitor the peak area of the parent compound and any new peaks that appear, which correspond to degradation products. Calculate the percentage of the remaining parent compound.

¹H and ¹¹B NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of boronic acids in solution.[1][14][15][16]

Objective: To observe the disappearance of signals corresponding to this compound and the appearance of new signals from degradation products.

Methodology for ¹H NMR:

  • Sample Preparation: Dissolve a known amount of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O with a co-solvent if necessary) in an NMR tube.

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum to identify the characteristic signals of the compound.

  • Stress Application: Subject the NMR tube to the desired stress condition (e.g., addition of acid/base, heating, or exposure to air/light).

  • Time-course Monitoring: Acquire spectra at regular intervals to monitor changes in the proton signals. The disappearance of the aryl proton signals of the starting material and the appearance of new aromatic signals can indicate protodeboronation.

  • Data Analysis: Integrate the relevant peaks to semi-quantitatively determine the extent of degradation over time.

Methodology for ¹¹B NMR:

  • Rationale: ¹¹B NMR is particularly useful for observing changes at the boron center. The chemical shift of the boron atom is sensitive to its coordination environment.

  • Sample Preparation: Prepare the sample as for ¹H NMR.

  • Spectral Analysis: The sp²-hybridized boron of the boronic acid will have a characteristic chemical shift. Upon degradation or interaction with diols, this chemical shift will change, allowing for the monitoring of the reaction.

Visualizing Stability and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the stability and analysis of this compound.

DegradationPathways A This compound Ar-B(OH)₂ B Protodeboronation (Ar-H) A->B H₂O Acid/Base C Oxidation (Ar-OH) A->C O₂ Light D Dehydration (Boroxine) A->D Heat (Reversible)

Caption: Major degradation pathways for arylboronic acids.

StabilityTestingWorkflow cluster_stress Forced Degradation (ICH Guidelines) A Acid Hydrolysis Analysis Stability-Indicating HPLC & NMR Analysis A->Analysis B Base Hydrolysis B->Analysis C Oxidation (H₂O₂) C->Analysis D Thermal Stress D->Analysis E Photostability E->Analysis Start Sample of This compound Start->A Start->B Start->C Start->D Start->E Report Generate Stability Profile & Degradation Pathway Analysis->Report

Caption: Workflow for a forced degradation study.

Conclusion

References

The Enigmatic Profile of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive review of available scientific literature and chemical databases reveals a significant information gap concerning the discovery, synthesis, and specific applications of 3,5-Dimethyl-4-isopropoxyphenylboronic acid (CAS No. 849062-16-4). Despite its listing in chemical supplier databases, detailed experimental protocols, quantitative analytical data, and its role in biological signaling pathways remain largely undocumented in publicly accessible resources. This whitepaper aims to consolidate the limited available information on this compound and its close structural analog, 3,5-Dimethyl-4-propoxyphenylboronic acid, to provide a resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

What little is known about this compound is primarily confined to its basic chemical properties. The compound is identified by the CAS number 849062-16-4.[1] In contrast, more data is available for the closely related 3,5-Dimethyl-4-propoxyphenylboronic acid (CAS No. 357611-51-9).[2][3] A comparison of the available data for both compounds is presented in Table 1.

Table 1: Physicochemical Data of this compound and a Structural Analog

PropertyThis compound3,5-Dimethyl-4-propoxyphenylboronic acid
CAS Number 849062-16-4[1]357611-51-9[2][3]
Molecular Formula C₁₁H₁₇BO₃[1]C₁₁H₁₇BO₃[2][3]
Molecular Weight 208.06 g/mol [2]208.06 g/mol [2][3]
Appearance -White to off-white crystalline powder[2]
Melting Point -182-187 °C[3]
Purity -97-105% (by titration)[2]

Data for this compound is limited. Data for 3,5-Dimethyl-4-propoxyphenylboronic acid is provided for comparative purposes.

Synthesis and Experimental Protocols

A general synthetic approach for arylboronic acids often involves the reaction of a corresponding aryl halide with an organolithium or Grignard reagent, followed by quenching with a borate ester and subsequent hydrolysis. A potential, though unverified, synthetic workflow is depicted in the following diagram.

G cluster_start Starting Material cluster_reaction1 Step 1: Grignard Formation cluster_reaction2 Step 2: Borylation cluster_reaction3 Step 3: Hydrolysis cluster_product Final Product 1-Bromo-3,5-dimethyl-4-isopropoxybenzene 1-Bromo-3,5-dimethyl-4-isopropoxybenzene Mg, THF Mg, THF 1-Bromo-3,5-dimethyl-4-isopropoxybenzene->Mg, THF Grignard Reagent Grignard Reagent Mg, THF->Grignard Reagent Triisopropyl borate Triisopropyl borate Grignard Reagent->Triisopropyl borate Boronic Ester Intermediate Boronic Ester Intermediate Triisopropyl borate->Boronic Ester Intermediate Acidic Workup (e.g., HCl) Acidic Workup (e.g., HCl) Boronic Ester Intermediate->Acidic Workup (e.g., HCl) This compound This compound Acidic Workup (e.g., HCl)->this compound

Caption: A generalized, hypothetical workflow for the synthesis of this compound.

It is crucial to note that this represents a theoretical pathway, and the specific reagents, reaction times, temperatures, and purification methods would require empirical determination.

Applications in Drug Discovery and Signaling Pathways

The utility of boronic acids in medicinal chemistry is well-documented, with several boronic acid-containing drugs approved for clinical use.[4] They are known to be versatile intermediates, particularly in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[2] Boronic acids can also act as enzyme inhibitors or engage in reversible covalent interactions with biological targets.

However, there is no specific information in the reviewed literature that links this compound to any particular signaling pathway or drug development program. Research has been conducted on other dimethyl-substituted boronic acid derivatives as potential therapeutic agents, for instance, as inhibitors of Myeloid Cell Leukemia 1 (Mcl-1) or as activators of pyruvate kinase M2 (PKM2), both of which are significant in cancer biology.[5][6]

The logical relationship for the application of a novel boronic acid in early-stage drug discovery is outlined below.

G Compound_Synthesis Synthesis & Purification of This compound In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays, Cell-Based Assays) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: A simplified workflow for the progression of a novel compound in a drug discovery pipeline.

Conclusion and Future Directions

The current body of scientific knowledge on this compound is sparse. While its chemical structure suggests potential applications in organic synthesis and medicinal chemistry, a lack of detailed research and documentation prevents a thorough understanding of its properties and potential.

For researchers and drug development professionals, this represents both a challenge and an opportunity. The synthesis, characterization, and biological evaluation of this compound are open avenues for investigation. Future work should focus on:

  • Development and publication of a robust synthetic protocol.

  • Comprehensive analytical characterization , including NMR, mass spectrometry, and X-ray crystallography.

  • Screening for biological activity against a range of therapeutic targets.

Until such data becomes available, this compound will remain a molecule of theoretical interest rather than a practical tool in the scientific community.

References

Reactivity of the Boronic Acid Group in 3,5-Dimethyl-4-isopropoxyphenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the boronic acid functional group in 3,5-Dimethyl-4-isopropoxyphenylboronic acid. This compound is a versatile building block in organic synthesis and medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions and for its affinity towards diols. This document will delve into its participation in Suzuki-Miyaura and Chan-Lam couplings, its interactions with saccharides, and the underlying principles governing its reactivity. While specific quantitative data for this exact molecule is limited in publicly available literature, this guide consolidates known information and supplements it with data from closely related analogs to provide a thorough understanding of its chemical behavior.

Introduction

This compound is an aromatic boronic acid featuring a sterically hindered and electron-rich phenyl ring. The two methyl groups ortho to the boronic acid moiety, combined with the electron-donating isopropoxy group in the para position, significantly influence the reactivity of the boronic acid group. These structural features impact the efficiency of transmetalation in cross-coupling reactions and modulate the Lewis acidity of the boron center, which is crucial for its interactions with diols. This guide will explore these aspects in detail, providing both theoretical background and practical considerations for the use of this reagent in a research and development setting.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported, data for the closely related 3,5-Dimethyl-4-propoxyphenylboronic acid provides valuable insights.

PropertyValueReference
Molecular Formula C₁₂H₁₉BO₃N/A
Molecular Weight 222.09 g/mol N/A
Appearance White to off-white crystalline powder[1]
Melting Point 187 °C (for 3,5-Dimethyl-4-propoxyphenylboronic acid)[1]
CAS Number Not available for isopropoxy derivative; 357611-51-9 for propoxy derivative[1]

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly biaryl structures.[2] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[3]

General Principles and Steric Effects

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The steric hindrance posed by the two ortho-methyl groups in this compound can be expected to decrease the rate of the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center. However, the electron-donating nature of the isopropoxy and dimethyl groups increases the nucleophilicity of the phenyl ring, which can partially counteract the steric hindrance.

Experimental Protocol (General)

The following is a general protocol for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent is crucial for achieving high yields with sterically hindered boronic acids.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the solvent and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Aryl Halide + This compound + Base + Pd Catalyst reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup heating Heating (80-120 °C) reaction_setup->heating workup Aqueous Workup heating->workup purification Column Chromatography workup->purification product Biaryl Product purification->product

Figure 1: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_0 cluster_1 cluster_2 pd0 Pd(0)L_n pd2_ox Ar-Pd(II)-X(L_n) pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-Ar'(L_n) pd2_ox->pd2_trans Transmetalation (Ar'-B(OH)₂ / Base) pd2_trans->pd0 Reductive Elimination (Ar-Ar')

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactivity in Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst.[4][5] This reaction is advantageous as it can often be performed under mild conditions, open to the air.[5]

General Principles

The Chan-Lam coupling involves the reaction of a boronic acid with an amine or an alcohol in the presence of a copper catalyst, such as copper(II) acetate.[6] The generally accepted mechanism involves the formation of a copper(III) intermediate, which then undergoes reductive elimination to form the desired product.[5] The electronic properties of the aryl boronic acid play a significant role, with electron-rich boronic acids generally being more reactive. The isopropoxy and dimethyl groups on this compound make it an excellent candidate for this transformation.

Experimental Protocol (General)

The following is a general protocol for a Chan-Lam N-arylation reaction.

Materials:

  • Amine or Phenol (1.0 equiv)

  • This compound (1.2-2.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 1.0-2.0 equiv or catalytic amount)

  • Base (e.g., Pyridine, Triethylamine, optional)

  • Solvent (e.g., Dichloromethane (DCM), Methanol, Toluene)

Procedure:

  • To a reaction vessel, add the amine or phenol, this compound, and copper(II) acetate.

  • Add the solvent and, if required, the base.

  • Stir the reaction mixture at room temperature or with gentle heating, open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonia or EDTA solution to remove copper salts, followed by water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7]

Chan-Lam Coupling Workflow

Chan_Lam_Workflow reagents Amine/Phenol + This compound + Cu(OAc)₂ reaction_setup Reaction Setup (Open to Air) reagents->reaction_setup stirring Stirring at RT or Heat reaction_setup->stirring workup Aqueous Workup (NH₄OH or EDTA) stirring->workup purification Column Chromatography workup->purification product Aryl Amine/Ether purification->product

Figure 3: General experimental workflow for a Chan-Lam coupling reaction.

Catalytic Cycle of Chan-Lam Coupling

Chan_Lam_Cycle cluster_0 cluster_1 cluster_2 cu2 Cu(II) cu3 Ar-Cu(III)-Nu cu2->cu3 + Ar-B(OH)₂ + Nu-H cu1 Cu(I) cu3->cu1 Reductive Elimination (Ar-Nu) cu1->cu2 Oxidation (O₂)

Figure 4: Simplified catalytic cycle for the Chan-Lam cross-coupling reaction.

Interaction with Diols and Saccharides

Boronic acids are known to reversibly form cyclic esters with 1,2- and 1,3-diols, a property that is widely exploited in the development of sensors for saccharides and in dynamic covalent chemistry.[8]

Principles of Boronic Acid-Diol Interaction

The boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The interaction with a diol shifts this equilibrium towards the formation of a more stable cyclic boronate ester. The binding affinity is dependent on several factors, including the pKa of the boronic acid, the pH of the medium, and the structure of the diol.[9] The electron-donating groups on this compound are expected to increase the pKa of the boronic acid, which would influence the optimal pH for diol binding. Steric hindrance from the ortho-methyl groups may also affect the stability of the boronate ester.

Quantitative Analysis of Binding Affinity
Experimental Protocol for Studying Diol Binding (General)

A common method to study the binding of boronic acids with diols is through fluorescence spectroscopy using a competitive binding assay with a fluorescent diol such as Alizarin Red S (ARS).

Materials:

  • This compound

  • Alizarin Red S (ARS)

  • Saccharide of interest

  • Buffer solution of desired pH

Procedure:

  • Prepare a stock solution of the boronic acid and ARS in the buffer.

  • Record the fluorescence emission spectrum of the boronic acid-ARS complex.

  • Titrate the solution with increasing concentrations of the saccharide.

  • Record the fluorescence spectrum after each addition.

  • The decrease in fluorescence intensity corresponds to the displacement of ARS by the saccharide.

  • The binding constant can be calculated by fitting the titration data to a suitable binding model.[9]

Boronic Acid-Diol Equilibriumdot

Diol_Equilibrium boronic_acid R-B(OH)₂ diol + Diol boronate_ester Cyclic Boronate Ester boronic_acid->boronate_ester h2o + 2 H₂O

References

An In-depth Technical Guide to the Steric Effects of Dimethylamino and Isopropoxy Groups on Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Steric effects, which arise from the spatial arrangement of atoms within a molecule, are a cornerstone of modern chemistry and pharmacology, profoundly influencing the rates of chemical reactions and the affinity of drug-receptor interactions.[1][2] This technical guide provides an in-depth analysis of the comparative steric influences of two functionally distinct yet sterically significant groups: the dimethylamino (-N(CH₃)₂) group and the isopropoxy (-OCH(CH₃)₂) group. By examining quantitative steric parameters, kinetic data from key reaction types, and their implications in drug design, this document serves as a critical resource for professionals seeking to modulate molecular reactivity and biological activity. Detailed experimental protocols for assessing these effects are provided, alongside visualizations of key concepts and workflows to facilitate a deeper understanding.

Quantifying Steric Hindrance: A Comparative Analysis

The steric bulk of a substituent is not merely a qualitative concept but can be quantified using various physicochemical parameters. These parameters are derived from experimental rate data or computational modeling and provide a way to compare the spatial demands of different functional groups.[3][4] The most common parameters include Taft's steric parameter (E_s), Charton's steric parameter (ν), and A-values.

  • Taft's Steric Parameter (E_s): Derived from the acid-catalyzed hydrolysis of esters, E_s quantifies the steric effect of a substituent relative to a methyl group.[5][6] More negative values indicate greater steric hindrance.[6]

  • Charton's Steric Parameter (ν): Based on the van der Waals radii of the substituent, providing a more direct measure of its size.

  • A-Values: Measure the conformational preference of a substituent in the equatorial position on a cyclohexane ring, quantifying the energetic penalty of 1,3-diaxial strain.[4]

The table below summarizes key steric parameters for the isopropyl group (as a proxy for isopropoxy) and the dimethylamino group. Direct comparisons are often context-dependent, as the planarity and rotational freedom of the C-N and C-O bonds differ.

Table 1: Quantitative Steric and Electronic Parameters

Parameter Isopropyl (-CH(CH₃)₂) Dimethylamino (-N(CH₃)₂) Interpretation
Taft Steric (E_s) -0.47 -1.50 The dimethylamino group imposes significantly greater steric hindrance than the isopropyl group.
Charton Steric (ν) 0.76 1.35 The dimethylamino group has a larger effective steric size based on van der Waals radii.
A-Value (kcal/mol) 2.21 2.1 (for NMe₂H⁺) In its protonated, tetrahedral state, the dimethylamino group has a high steric demand, comparable to an isopropyl group.

| Hammett Sigma (σ_p) | -0.15 | -0.83 | The dimethylamino group is a very strong electron-donating group by resonance, while the isopropyl group is weakly donating by induction. |

Note: Data compiled from various sources on physical organic chemistry. E_s and ν values can vary slightly depending on the measurement system.

Impact on Chemical Reactivity and Reaction Mechanisms

Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents near the reaction center.[1] Both isopropoxy and dimethylamino groups can significantly decrease reaction rates, particularly in bimolecular reactions like the S_N2 substitution, where a transition state with increased coordination is required.

Nucleophilic Substitution Reactions (S_N2)

In S_N2 reactions, a nucleophile attacks a substrate from the backside relative to the leaving group. Bulky substituents on or near the electrophilic carbon sterically shield it from attack, raising the activation energy of the transition state and slowing the reaction.

  • Isopropoxy Group: As a substituent on a neighboring carbon, the branched nature of the isopropoxy group can hinder the approach of a nucleophile.

  • Dimethylamino Group: The dimethylamino group is even more sterically demanding. Its two methyl groups can rotate and effectively sweep a larger volume than the isopropyl group, creating a more significant steric shield. Studies have shown that the introduction of bulky substituents, including dimethylamino groups, can decrease the activation barrier for certain intramolecular transformations by inducing steric strain in the ground state.[7]

Table 2: Relative Reaction Rates in Representative Reactions

Reaction Type Substrate Backbone Substituent (R) Relative Rate (k_rel) Primary Effect Observed
Ester Hydrolysis R-CO₂Et Isopropoxy (-OiPr) ~0.10 Steric hindrance at the carbonyl carbon slows nucleophilic attack by water.
Ester Hydrolysis R-CO₂Et Dimethylamino (-NMe₂) Not typically studied due to amide formation/instability. Electronic effects would dominate, but the steric bulk is significant.
S_N2 Substitution R-CH₂Br + I⁻ Isopropyl (-iPr) 0.037 Significant steric hindrance slows backside attack.

| Intramolecular Cyclization | 2-R-N,N-dimethylaniline | (ortho-) NMe₂ | Facilitated | Steric repulsion between the ortho-substituent and the NMe₂ group can promote intramolecular nucleophilic substitution.[7] |

Steric_Hindrance_Concept Conceptual model of steric hindrance in an S_N2 reaction. cluster_Unhindered Unhindered Reaction cluster_Hindered Sterically Hindered Reaction Nu_U Nucleophile Sub_U R-CH₂-X TS_U [Nu---CH₂(R)---X]⁻ Prod_U Nu-CH₂-R + X⁻ Nu_H Nucleophile Sub_H R' -CH-X R_prime Bulky Group (e.g., -NMe₂, -OiPr) TS_H High Energy T.S. Prod_H Product

Implications in Drug Design and Pharmacology

In drug development, steric effects are critical for determining a molecule's binding affinity, selectivity, and overall pharmacological profile.[3][8] The size and shape of a substituent dictate how well a drug fits into its biological target's binding pocket.

  • Receptor Binding and Selectivity: A bulky group like dimethylamino or isopropoxy can enhance selectivity by preventing the drug from binding to off-targets with smaller binding pockets. Conversely, if the target receptor's pocket is too small, introducing such groups will abolish activity. For example, studies on methcathinone analogues have shown that increasing the size of a substituent can decrease potency at the dopamine transporter (DAT) while increasing it at the serotonin transporter (SERT), demonstrating that steric bulk is a key determinant of selectivity.[3][8]

  • Modulating Solubility and Metabolism: The isopropoxy group, being less polar than a hydroxyl group but more polar than an alkyl group, can be used to fine-tune a drug's solubility and lipophilicity. The dimethylamino group is basic and can be protonated at physiological pH, dramatically increasing water solubility. This basicity also provides a handle for salt formation, which is crucial for drug formulation.

Table 3: Impact of Steric Bulk on Drug-Receptor Binding Affinity

Drug Scaffold Target Receptor Substituent (R) Binding Affinity (K_i, nM) Interpretation
Lysergamide Analog 5-HT₂A Receptor -N(Et)₂ (LSD) 1.1 The diethylamide moiety provides an optimal fit in the receptor pocket.
Lysergamide Analog 5-HT₂A Receptor -N(Me)(iPr) (MiPLA) 3.5 Replacing one ethyl with a bulkier isopropyl group slightly reduces affinity, indicating sensitivity to steric changes.

| β-phenethanolamine | Adrenergic Receptors | N-isopropyl | Varies | The N-isopropyl group is a classic feature of many beta-adrenergic ligands, where its size is critical for selectivity over alpha-receptors.[9] |

Experimental Protocols

To quantitatively assess the impact of these groups on reactivity, precise experimental methods are required. The following are generalized protocols for determining reaction kinetics and receptor binding affinity.

Protocol: Kinetic Analysis via ¹H NMR Spectroscopy

This method is used to determine the rate constant of a reaction by monitoring the change in concentration of reactants or products over time.

Objective: To measure the rate of a reaction, such as a nucleophilic substitution, where a proton's chemical shift changes distinctly between the reactant and product state.

Materials:

  • Thermostatted NMR spectrometer

  • High-purity NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Reactants (Substrate with isopropoxy or dimethylamino group, Nucleophile)

  • Internal standard with a known concentration and a signal that does not overlap (e.g., 1,3,5-trimethoxybenzene)

Methodology:

  • Sample Preparation: In a vial, dissolve a precisely weighed amount of the substrate and the internal standard in the deuterated solvent.

  • Initiation of Reaction: Place the vial in a temperature-controlled bath set to the desired reaction temperature (e.g., 50 °C). Add the nucleophile to initiate the reaction and start a timer.

  • Data Acquisition: At predetermined time intervals (e.g., t = 0, 5, 15, 30, 60, 120 min), withdraw an aliquot of the reaction mixture, quench the reaction if necessary (e.g., by rapid cooling or adding a quenching agent), and transfer it to an NMR tube.

  • NMR Measurement: Acquire a ¹H NMR spectrum for each sample. Ensure the relaxation delay (d1) is sufficient for quantitative integration (typically 5 times the longest T₁).

  • Data Analysis: a. Integrate the area of a characteristic peak for the reactant, the product, and the internal standard. b. Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard. c. Plot the concentration of the reactant versus time. d. Apply the appropriate integrated rate law (e.g., ln[A] vs. time for first-order) to the data to determine the rate constant (k).[10]

Kinetic_Workflow Workflow for Kinetic Analysis using NMR Spectroscopy. cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A 1. Prepare Reactant & Internal Standard Solution B 2. Equilibrate at Reaction Temperature A->B C 3. Initiate Reaction (t=0) B->C D 4. Withdraw Aliquots at Timed Intervals C->D E 5. Quench Reaction in Aliquot D->E F 6. Acquire 1H NMR Spectrum E->F G 7. Integrate Peaks (Reactant, Product, Std) F->G H 8. Plot [Reactant] vs. Time G->H I 9. Determine Rate Constant (k) via Integrated Rate Law H->I I->I Repeat for different substituents

Protocol: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (K_i) of a test compound (e.g., one containing a dimethylamino or isopropoxy group) for a specific receptor.

Objective: To measure how effectively a non-labeled test compound competes with a labeled radioligand for binding to a receptor.

Materials:

  • Cell membranes or purified protein containing the target receptor

  • Radioligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity (K_d) for the receptor

  • Test compounds (unlabeled) at various concentrations

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • Filtration apparatus (e.g., Brandel cell harvester) with glass fiber filters

  • Scintillation counter and scintillation fluid

Methodology:

  • Assay Setup: In a 96-well plate, set up triplicate wells for: a. Total Binding: Receptor preparation + radioligand. b. Non-specific Binding (NSB): Receptor preparation + radioligand + a high concentration of a known unlabeled ligand. c. Competition Binding: Receptor preparation + radioligand + varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37 °C) for a sufficient time to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters under vacuum. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: a. Calculate specific binding: Total Binding (CPM) - NSB (CPM). b. Plot the percentage of specific binding versus the log concentration of the test compound. This will generate a sigmoidal competition curve. c. Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). d. Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Drug_Receptor_Interaction Impact of steric bulk on drug-receptor binding and signal transduction. cluster_goodfit High Affinity Binding cluster_badfit Low Affinity Binding (Steric Clash) Receptor_G { Binding Pocket | Receptor} Signal_G Strong Signal Receptor_G->Signal_G Activates Drug_G Drug (Optimal Fit) Drug_G->Receptor_G:port Binds Effectively Receptor_B { Binding Pocket | Receptor} Signal_B Weak/No Signal Receptor_B->Signal_B No Activation Drug_B Drug with Bulky Group (-NMe₂, -OiPr) Drug_B->Receptor_B:port Poor Fit (Steric Hindrance)

Conclusion

The dimethylamino and isopropoxy groups, while electronically distinct, both exert significant steric effects that are critical to molecular design in chemistry and drug development. The dimethylamino group is generally the more sterically demanding of the two and possesses a basic character that can be exploited to modulate solubility. The isopropoxy group offers a way to introduce branched bulk with more moderate electronic and solubility changes. A quantitative understanding of their respective steric parameters, coupled with rigorous kinetic and pharmacological testing, allows researchers to rationally tune the reactivity, selectivity, and therapeutic potential of small molecules. The protocols and conceptual frameworks presented in this guide offer a robust starting point for such investigations.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3,5-Dimethyl-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing 3,5-Dimethyl-4-isopropoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable for the synthesis of complex biaryl and heteroaryl structures, which are significant scaffolds in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and the relatively low toxicity of its reagents, making it an indispensable tool in drug discovery and development.[1][2]

Core Concept: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a palladium catalyst and proceeds through a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Initially, a palladium(0) complex reacts with an aryl halide in the oxidative addition step. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) complex, a step often facilitated by a base.[5] The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the desired product and regenerates the palladium(0) catalyst.[6]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n ArPdXLn Ar-Pd(II)-X(L_n) Pd0->ArPdXLn Oxidative Addition ArPdAr_L_n Ar-Pd(II)-Ar'(L_n) ArPdXLn->ArPdAr_L_n Transmetalation ArPdAr_L_n->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') ArPdAr_L_n->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->ArPdXLn BoronicAcid Boronic Acid (Ar'-B(OH)2) BoronicAcid->ArPdAr_L_n Base Base Base->ArPdAr_L_n

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Quantitative Data Summary

The yield and efficiency of the Suzuki-Miyaura coupling are influenced by several factors, including the choice of catalyst, ligand, base, and solvent. The following table presents representative data for the coupling of various aryl bromides with this compound, based on typical outcomes for similar Suzuki-Miyaura reactions.

EntryAryl Bromide (Ar-Br)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292
21-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101888
32-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O902475
43-BromobenzonitrilePdCl₂(dppf) (3)-K₂CO₃Acetonitrile/H₂O851695
51-Bromo-3,5-difluorobenzenePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane/H₂O1001285

Detailed Experimental Protocols

The following protocols provide a general framework for performing a Suzuki-Miyaura coupling reaction with this compound. Optimization of specific parameters may be necessary for different substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf)) (1-5 mol%)[7]

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol)[7]

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)[8]

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer and heating source

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the base (2.0 mmol), and the palladium catalyst/ligand.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 5-10 mL of dioxane) and degassed water (if required for the chosen conditions) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.[7]

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Base, Catalyst/Ligand B Establish Inert Atmosphere (Ar/N2) A->B C Add Solvents B->C D Heat and Stir C->D E Monitor Progress (TLC, GC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I

Figure 2: General Experimental Workflow for a Suzuki-Miyaura Coupling Reaction.

Safety Precautions

  • Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Flame-drying of glassware should be performed with caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

By following these guidelines and protocols, researchers can effectively utilize this compound as a key building block in the synthesis of novel compounds for a wide range of applications in drug discovery and materials science.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,5-Dimethyl-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is widely employed in the pharmaceutical and agrochemical industries for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). 3,5-Dimethyl-4-isopropoxyphenylboronic acid is a valuable building block in drug discovery and development, utilized in the synthesis of biologically active compounds.[1] The presence of two methyl groups ortho to the boronic acid moiety introduces steric hindrance, which can present challenges for the cross-coupling reaction. However, with the appropriate choice of palladium catalyst, ligand, and reaction conditions, high yields of the desired biaryl products can be achieved.

These application notes provide an overview of the key considerations for the successful palladium-catalyzed cross-coupling of this compound with various aryl halides and offer detailed experimental protocols.

Key Considerations for Sterically Hindered Couplings

The successful Suzuki-Miyaura coupling of sterically hindered substrates like this compound is highly dependent on the careful selection of the catalytic system and reaction parameters. The steric bulk from the two ortho-methyl groups can impede the crucial transmetalation step in the catalytic cycle. To overcome this, catalyst systems that are highly active and can accommodate sterically demanding substrates are required.

Catalyst and Ligand Selection:

  • Palladium Precatalysts: A variety of Pd(0) and Pd(II) precatalysts can be effective. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.

  • Ligands: The choice of phosphine ligand is critical. For sterically hindered couplings, bulky and electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the active palladium species. Examples of effective ligands for such transformations include Buchwald-type ligands like SPhos, XPhos, and RuPhos.

Base and Solvent Selection:

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation. A range of inorganic bases can be used, with the choice often depending on the specific substrates and solvent. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For particularly challenging couplings, stronger bases may be necessary.

  • Solvent: The solvent system must be capable of dissolving both the organic substrates and the inorganic base to a sufficient extent. Biphasic solvent systems, such as toluene/water or dioxane/water, are frequently employed to facilitate the reaction.

Data Presentation: Representative Reaction Conditions

While specific data for the coupling of this compound is not extensively reported in publicly available literature, the following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of structurally similar, sterically hindered arylboronic acids with various aryl halides. This data serves as a valuable starting point for reaction optimization.

Aryl HalideBoronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Bromoanisole2,4,6-Trimethylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001895
1-Bromo-4-nitrobenzene2,6-Dimethylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Dioxane/H₂O1101288
2-Bromotoluene3,5-Dimethyl-4-methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)DMF/H₂O902475
3-Bromoquinoline(E)-octenylboronic acid pinacol esterPd(OAc)₂ (5)SPhos (10)K₂CO₃ (1.2)DMF903Good

Experimental Protocols

The following are detailed protocols for a general Suzuki-Miyaura cross-coupling reaction involving a sterically hindered arylboronic acid like this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the aryl bromide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add degassed toluene and deionized water (e.g., in a 4:1 to 5:1 ratio by volume).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alternative Conditions for Challenging Couplings

Materials:

  • This compound (1.5 equivalents)

  • Aryl chloride or triflate (1.0 equivalent)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, XPhos, and cesium carbonate to a dry reaction vessel.

  • Add the aryl halide/triflate and this compound.

  • Add degassed 1,4-dioxane and water (typically a 4:1 or 5:1 mixture).

  • Seal the vessel and heat the mixture to 110-120 °C with stirring.

  • Monitor the reaction for completion.

  • Follow the workup and purification procedure as described in Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pdiix R¹-Pd(II)Lₙ-X oxidative_addition->pdiix transmetalation Transmetalation x_anion X⁻ pdiix->x_anion pdiir R¹-Pd(II)Lₙ-R² transmetalation->pdiir reductive_elimination Reductive Elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x R¹-X r1x->oxidative_addition boronic_acid R²-B(OH)₂ borate [R²-B(OH)₃]⁻ boronic_acid->borate base Base base->borate borate->transmetalation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand purge Purge with Inert Gas reagents->purge solvent Add Degassed Solvent purge->solvent heat Heat with Vigorous Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

References

Application Notes and Protocols for Base Selection in the Suzuki Reaction of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl structures. The choice of base is a critical parameter that significantly influences the reaction's efficiency, yield, and selectivity. The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium catalyst.

For sterically hindered substrates such as 3,5-Dimethyl-4-isopropoxyphenylboronic acid, the selection of an appropriate base is even more critical to overcome the steric hindrance and achieve high coupling efficiency. This document provides a comprehensive guide to base selection for the Suzuki coupling of this compound with aryl halides, offering a comparative overview of common bases and detailed experimental protocols to serve as a starting point for reaction optimization.

Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base in a Suzuki-Miyaura reaction serves multiple purposes, with the primary role being the activation of the boronic acid.[1][2] There are two widely accepted pathways for this activation:

  • Boronate Pathway: The base deprotonates the boronic acid to form a more nucleophilic "ate" complex (boronate), which readily undergoes transmetalation with the palladium(II) halide complex.[2]

  • Hydroxide Pathway: The base reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid in the transmetalation step.[2]

The operative pathway is dependent on the specific base, solvent, and substrates used. Weaker bases like carbonates and phosphates are commonly employed in many Suzuki-Miyaura reactions.[2] For sterically demanding couplings, stronger bases may be required to facilitate the reaction.

Comparative Performance of Different Bases

The selection of an optimal base is crucial for the success of the Suzuki-Miyaura coupling, especially with sterically hindered reactants like this compound. A variety of inorganic and organic bases have been successfully utilized, with their effectiveness depending on factors such as basicity, solubility, and the nature of the cation.[2]

Due to the limited availability of specific comparative data for this compound, the following table summarizes the general performance of commonly used bases in Suzuki-Miyaura reactions of sterically hindered and electron-rich arylboronic acids. This data provides a valuable starting point for base screening.

BaseTypical Coupling PartnerCommon SolventsTypical Yield Range (%)Notes
K₃PO₄ Aryl bromides, chloridesDioxane, Toluene, THF, Water85-98A strong, non-nucleophilic base often effective for sterically hindered substrates.[3] Its solubility in organic solvents is moderate.
Cs₂CO₃ Aryl bromides, triflatesDioxane, Toluene, DMF80-95A strong base with good solubility in many organic solvents, often used for challenging couplings.[4]
K₂CO₃ Aryl bromides, iodidesToluene, Dioxane/Water, DMF75-90A cost-effective and commonly used base, suitable for a wide range of substrates.[2] It is often used in aqueous solvent mixtures.
Na₂CO₃ Aryl bromides, iodidesToluene/Water, Ethanol/Water70-88A milder and economical base, frequently used in industrial processes.[5]
t-BuOK Aryl chloridesDioxane, Toluene70-90A very strong, non-nucleophilic base, particularly effective for the coupling of less reactive aryl chlorides.[5] Its high basicity can sometimes lead to side reactions.
NaOH / KOH Aryl bromidesToluene/Water, Ethanol/Water65-85Strong, inexpensive bases, but their high nucleophilicity and basicity can sometimes be detrimental, leading to side reactions or catalyst decomposition.[2]
KF Aryl bromidesTHF, TolueneModerate to HighThe fluoride ion is believed to play a unique role in activating the boronic acid, making it effective even in anhydrous conditions.[2]

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling reaction of this compound with an aryl bromide. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)

This protocol is recommended as a starting point for achieving high yields with sterically hindered boronic acids.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Alternative Procedure using Sodium Carbonate (Na₂CO₃)

This protocol offers a more cost-effective alternative, which may be suitable for less sterically demanding aryl bromides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and tetrakis(triphenylphosphine)palladium(0).

  • Add a solvent mixture of toluene, ethanol, and an aqueous solution of sodium carbonate (e.g., 2M solution). A common solvent ratio is 4:1:1 (toluene:ethanol:aqueous Na₂CO₃).

  • De-gas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-90 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X Ln B->C D Transmetalation C->D C->D X⁻ E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A H Ar-Ar' F->H G Ar-X G->B I Ar'B(OH)₂ + Base J [Ar'B(OH)₃]⁻ I->J J->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Boronic Acid Aryl Halide Base Pd Catalyst & Ligand inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat to Reaction Temperature (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry, Filter & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Suzuki Coupling using 3,5-Dimethyl-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 3,5-Dimethyl-4-isopropoxyphenylboronic acid. This versatile reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules, particularly biaryl structures prevalent in pharmaceuticals and functional materials.[1][2][3]

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound, in this case, this compound, with an organic halide or triflate.[2] This reaction is widely favored for its mild conditions, tolerance of various functional groups, and the general stability and low toxicity of the boronic acid reagents.[1][2] The catalytic cycle typically involves three main steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the final product and regenerate the catalyst.[4][5]

Experimental Protocols

This section outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. Researchers should note that the optimal conditions, including the choice of catalyst, ligand, base, and solvent, may vary depending on the specific substrates being coupled.

Materials:
  • This compound

  • Aryl halide (e.g., aryl bromide, iodide, or chloride) or triflate

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (if required, e.g., XPhos, SPhos, P(t-Bu)₃)[4]

  • Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃)[4]

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, Acetonitrile/Water mixture)[6][7]

  • Inert gas (Argon or Nitrogen)

  • Standard organic synthesis glassware (flame-dried)

  • Magnetic stirrer and heating source

General Reaction Setup:
  • To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equiv) and, if necessary, the phosphine ligand.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 60-120 °C) and stir vigorously.[6][7]

  • Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

Work-up and Purification:
  • Dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified using column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation: Example Reaction Conditions

The following table summarizes various Suzuki coupling conditions reported in the literature, which can serve as a starting point for optimization when using this compound.

Aryl Halide (equiv)Boronic Acid/Ester (equiv)Catalyst (equiv)Ligand (equiv)Base (equiv)SolventTemp (°C)TimeYield (%)Reference
Iodo compound (1.0)Boronic ester (1.25)Pd₂(dba)₃ (0.03)XPhos (0.06)K₃PO₄ (3.0)Dioxane/H₂O120 (Microwave)20 min53[6]
Iodo compound (1.0)Boronic acid (1.5)Pd(PPh₃)₄ (0.09)-K₃PO₄ (2.0)DMF855 h53[6]
Bromide (1.0)Boronic acid (1.6)Pd₂(dba)₃ (0.1)XPhos (0.28)Na₂CO₃ (1.0)ACN/H₂O9030 min-[6]
Aryl ChlorideArylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane/H₂O606 h-[7]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki coupling protocol described above.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, and Base purge Purge with Inert Gas reagents->purge Seal Flask add_cat_solv Add Catalyst, Ligand & Solvent purge->add_cat_solv heat_stir Heat and Stir add_cat_solv->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor Periodically quench Cool and Quench monitor->quench Reaction Complete extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Purified Product purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway: The Catalytic Cycle

This diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)Lu2082 pd2_complex Ar-Pd(II)Lu2082-X pd0->pd2_complex oa_label transmetalation_complex Ar-Pd(II)Lu2082-Ar' pd2_complex->transmetalation_complex tm_label byproduct pd2_complex->byproduct transmetalation_complex->pd0 product Ar-Ar' transmetalation_complex->product re_label aryl_halide aryl_halide->pd2_complex boronic_acid boronic_acid->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds using 3,5-Dimethyl-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive guide for the synthesis of biaryl compounds utilizing 3,5-Dimethyl-4-isopropoxyphenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. Biaryl motifs are of significant interest in medicinal chemistry, particularly as scaffolds for phosphodiesterase 4 (PDE4) inhibitors, which are targeted in the development of treatments for inflammatory diseases. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflow and the relevant biological signaling pathway.

Introduction to Biaryl Synthesis and Applications

Biaryl structures are fundamental building blocks in a multitude of pharmaceuticals and biologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the efficient construction of the C(sp²)–C(sp²) bond that defines these compounds, offering mild reaction conditions and a broad tolerance of functional groups.

The specific reagent, this compound, is a valuable synthon for introducing a substituted phenyl ring commonly found in potent inhibitors of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the regulation of inflammatory responses, and its inhibition is a validated therapeutic approach for conditions such as chronic obstructive pulmonary disease (COPD) and asthma. The protocols detailed herein provide a foundation for the synthesis of novel biaryl compounds for screening and development in drug discovery programs.

Synthetic Workflow and Logic

The synthesis of biaryl compounds using this compound is a systematic process. It begins with the careful selection of the appropriate aryl or heteroaryl halide coupling partner and culminates in the purification and characterization of the final biaryl product. The general workflow is depicted below.

G cluster_0 Reactant Preparation cluster_1 Suzuki-Miyaura Coupling cluster_2 Product Isolation A Select Aryl/Heteroaryl Halide (Ar-X, where X = I, Br, Cl) C Reaction Setup: Combine reactants, catalyst, ligand, base, and solvent A->C B This compound B->C D Establish Inert Atmosphere (Nitrogen or Argon) C->D E Heat to Reaction Temperature (e.g., 80-120 °C) D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Aqueous Work-up and Extraction F->G H Purification by Column Chromatography G->H I Product Characterization (NMR, MS) H->I

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following table presents representative Suzuki-Miyaura cross-coupling reactions between this compound and various aryl halides. The conditions and yields provided are illustrative and may necessitate optimization for different substrates.

EntryAryl HalidePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemperature (°C)Time (h)Yield (%)
11-Bromo-4-nitrobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene / H₂O (4:1)1001292
24-ChlorobenzonitrilePd₂(dba)₃ (1.5)XPhos (3.0)Cs₂CO₃ (2.5)1,4-Dioxane1101688
32-IodopyridinePd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME / H₂O (3:1)90895
4Methyl 4-bromobenzoatePdCl₂(dppf) (3)-K₂CO₃ (2.0)THF / H₂O (4:1)801485
51-Bromo-2-methoxybenzenePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Toluene / H₂O (4:1)1001289

Detailed Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling:

Materials and Reagents:

  • This compound

  • Aryl or heteroaryl halide (iodide, bromide, or chloride)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf))

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos), if required

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, or Na₂CO₃)

  • Anhydrous solvents (e.g., Toluene, 1,4-Dioxane, DME, THF)

  • Degassed deionized water

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for synthesis and purification

Procedure:

  • Reaction Assembly: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 equivalent), this compound (1.2–1.5 equivalents), the selected palladium catalyst (1–5 mol%), the phosphine ligand (if applicable, typically in a 1:1 to 1:2 ratio with the palladium), and the base (2.0–3.0 equivalents).

  • Inerting the System: Seal the reaction vessel and subject it to three cycles of evacuation and backfilling with an inert gas such as nitrogen or argon to ensure an oxygen-free atmosphere.

  • Solvent Addition: Introduce the degassed organic solvent, followed by the degassed water, via a syringe. The ratio of organic solvent to water typically ranges from 4:1 to 10:1.

  • Reaction Execution: Immerse the reaction vessel in a preheated oil bath and stir the mixture at the designated temperature (usually between 80 °C and 120 °C).

  • Monitoring Reaction Progress: The reaction's advancement should be monitored periodically using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous phase twice more with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude residue should be purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to isolate the pure biaryl product.

  • Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).

Biological Context: PDE4 Signaling Pathway

The biaryl compounds synthesized from this compound are often designed to target the phosphodiesterase 4 (PDE4) enzyme. PDE4 plays a crucial role in the cyclic adenosine monophosphate (cAMP) signaling cascade. By inhibiting PDE4, the intracellular concentration of cAMP increases, leading to downstream effects such as the suppression of inflammatory cytokine production and the relaxation of airway smooth muscle, which are beneficial in inflammatory diseases.

G cluster_pathway Simplified cAMP Signaling Pathway and PDE4 Inhibition GPCR G-Protein Coupled Receptor (GPCR) Activation AC Adenylate Cyclase (AC) GPCR->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC AMP AMP cAMP->AMP degraded by PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates PDE4 Phosphodiesterase 4 (PDE4) Inflammatory_Response Suppression of Inflammatory Response PKA->Inflammatory_Response Biaryl_PDE4_Inhibitor Biaryl PDE4 Inhibitor Biaryl_PDE4_Inhibitor->PDE4 inhibits

Caption: Mechanism of action of biaryl PDE4 inhibitors in the cAMP signaling pathway.

Application Notes and Protocols: 3,5-Dimethyl-4-isopropoxyphenylboronic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,5-dimethyl-4-isopropoxyphenylboronic acid as a key building block in the synthesis of pharmaceutical intermediates. The focus is on its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for the construction of complex molecular architectures.

Introduction

This compound is a versatile organic reagent widely employed in the synthesis of biologically active compounds.[1] Its structural features, including the electron-rich aromatic ring and the boronic acid moiety, make it an excellent coupling partner in Suzuki-Miyaura reactions. This reaction is a powerful and broadly applicable method for the formation of carbon-carbon bonds, which is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs). The use of such boronic acids allows for the efficient and selective construction of biaryl and heteroaryl structures, which are common motifs in many kinase inhibitors and other therapeutic agents.

Application: Synthesis of a Key Intermediate for Kinase Inhibitors

A significant application of this compound lies in the synthesis of substituted biaryl compounds that serve as core structures for various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. Therefore, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research.

This document outlines a representative protocol for the synthesis of a key pharmaceutical intermediate, 2-(3,5-dimethyl-4-isopropoxyphenyl)-6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine , a scaffold that could be further elaborated to generate potent kinase inhibitors. The synthesis involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable heterocyclic halide.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the Suzuki-Miyaura cross-coupling reaction to synthesize the target intermediate. The data is based on typical yields and purities achieved in similar reported procedures for analogous compounds.

ParameterValue
Reactants
2-Chloro-6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine1.0 mmol
This compound1.2 mmol
Catalyst System
Pd(PPh₃)₄0.05 mmol
Base
K₂CO₃2.0 mmol
Solvent
1,4-Dioxane/H₂O4:1 (v/v)
Reaction Conditions
Temperature90 °C
Time12 h
Product
2-(3,5-dimethyl-4-isopropoxyphenyl)-6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine
Yield (Isolated) 85-95%
Purity (by HPLC) >98%

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the step-by-step procedure for the synthesis of the aforementioned pharmaceutical intermediate.

Materials:

  • 2-Chloro-6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask, add 2-Chloro-6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

    • Add a magnetic stir bar to the flask.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Catalyst and Solvents:

    • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq) to the flask.

    • Add 1,4-Dioxane (16 mL) and deionized water (4 mL) to the flask via syringe.

  • Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add ethyl acetate (20 mL) to the reaction mixture.

    • Transfer the mixture to a separatory funnel and wash with deionized water (2 x 20 mL) and then with brine (20 mL).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product, 2-(3,5-dimethyl-4-isopropoxyphenyl)-6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine.

Visualizations

Signaling Pathway: Kinase Inhibition

The synthesized intermediate can be a precursor to a kinase inhibitor. The diagram below illustrates a simplified generic kinase signaling pathway and the point of inhibition by a small molecule inhibitor.

G Generic Kinase Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor Binds to Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates & Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Induces Gene Expression for Inhibitor Kinase Inhibitor Inhibitor->Kinase_Cascade Inhibits

Caption: Simplified kinase signaling pathway and inhibition.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines the key steps in the experimental workflow for the synthesis of the pharmaceutical intermediate.

G Experimental Workflow for Suzuki-Miyaura Coupling Start Start Reactants Combine Reactants: - Heterocyclic Halide - Boronic Acid - Base Start->Reactants Inert_Atmosphere Establish Inert Atmosphere Reactants->Inert_Atmosphere Catalyst_Solvent Add Catalyst and Solvents Inert_Atmosphere->Catalyst_Solvent Reaction Heat and Stir (e.g., 90°C, 12h) Catalyst_Solvent->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: Workflow for Suzuki-Miyaura coupling synthesis.

Logical Relationship: Structure-Activity Relationship (SAR) Development

This diagram illustrates the logical progression from the synthesized intermediate to the development of a potential drug candidate through Structure-Activity Relationship (SAR) studies.

G Structure-Activity Relationship (SAR) Development Intermediate Synthesized Intermediate (Core Scaffold) Derivatization Chemical Derivatization (Modification of R groups) Intermediate->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR_Analysis SAR Analysis (Identify key structural features) Screening->SAR_Analysis SAR_Analysis->Derivatization Feedback for new designs Lead_Optimization Lead Optimization (Improve potency, selectivity, ADME) SAR_Analysis->Lead_Optimization Candidate Drug Candidate Lead_Optimization->Candidate

Caption: Logical flow of SAR-driven drug discovery.

References

Application Notes and Protocols: The Use of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-isopropoxyphenylboronic acid is a versatile and valuable building block in modern medicinal chemistry. Its unique structural features, including the electron-donating isopropoxy group and the sterically hindering methyl groups, make it a highly useful reagent in the synthesis of complex organic molecules with potential therapeutic applications. This boronic acid is particularly well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical research and development. The resulting biaryl and heteroaryl scaffolds are prevalent in a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators. These application notes provide an overview of its utility, with a specific focus on the synthesis of potential phosphodiesterase 4 (PDE4) inhibitors, and include detailed experimental protocols.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the efficient and selective formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate. In the context of drug discovery, this enables the introduction of the 3,5-dimethyl-4-isopropoxyphenyl moiety into a wide array of molecular scaffolds.

This specific substituent pattern is of particular interest for several reasons:

  • Modulation of Physicochemical Properties: The isopropoxy group can enhance lipophilicity, which may improve cell permeability and oral bioavailability of a drug candidate.

  • Metabolic Stability: The methyl groups can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, potentially increasing the half-life of a compound.

  • Fine-tuning of Biological Activity: The electronic and steric nature of the substituted phenyl ring can influence the binding affinity and selectivity of a molecule for its biological target.

A notable area of application is in the development of inhibitors for enzymes implicated in disease, such as phosphodiesterases.

Application Example: Synthesis of a Potential Phosphodiesterase 4 (PDE4) Inhibitor

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition has been pursued as a therapeutic strategy for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Structure-activity relationship (SAR) studies of various PDE4 inhibitors have indicated that the presence of a substituted phenyl ring can be crucial for potent inhibitory activity. The 3,5-dimethyl-4-isopropoxyphenyl group represents a desirable substituent for optimizing these interactions.

The following section details a hypothetical synthesis of a 3,5-dimethylpyrazole-based PDE4 inhibitor using this compound. This example is based on published SAR data for analogous compounds, which suggest that alkoxy-substituted phenyl rings at this position enhance PDE4 inhibitory activity.[1][2]

Quantitative Data

The table below presents representative biological data for a hypothetical PDE4 inhibitor synthesized using this compound. The IC50 value is based on data reported for structurally similar compounds.[1]

Compound IDTargetIC50 (µM)Assay Conditions
PZ-ISO-01 PDE4B1.7In vitro enzymatic assay
Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a 3,5-Dimethylpyrazole-based PDE4 Inhibitor

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable brominated 3,5-dimethylpyrazole derivative.

Materials:

  • This compound

  • 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.) to the flask.

  • To the solid mixture, add anhydrous 1,4-dioxane and water in a 4:1 ratio (v/v) to achieve a final concentration of the pyrazole starting material of 0.1 M.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to 90 °C and maintain this temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(4'-(3,5-dimethyl-4-isopropoxyphenyl)biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Signaling Pathway

PDE4_Signaling_Pathway ATP ATP AC Adenylate Cyclase ATP->AC Gsα cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE4->AMP Inflammation Pro-inflammatory Mediator Transcription PKA->Inflammation Inactivation of Transcription Factors Inhibitor 3,5-Dimethyl-4-isopropoxyphenyl -based Inhibitor Inhibitor->PDE4 Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reactants Combine Aryl Halide, Boronic Acid, and Base Catalyst Add Pd Catalyst and Ligand Reactants->Catalyst Solvent Add Dioxane and Water Catalyst->Solvent Heating Heat to 90°C (12-16 h) Solvent->Heating Extraction Dilute with EtOAc, Wash with Water & Brine Heating->Extraction Drying Dry over MgSO4 and Concentrate Extraction->Drying Chromatography Silica Gel Column Chromatography Drying->Chromatography Characterization NMR and Mass Spectrometry Chromatography->Characterization Synthesis_Logic BoronicAcid 3,5-Dimethyl-4-isopropoxyphenyl boronic acid Suzuki Suzuki-Miyaura Cross-Coupling BoronicAcid->Suzuki ArylHalide Brominated Heterocycle (e.g., 1-(4-Bromophenyl)-3,5-dimethylpyrazole) ArylHalide->Suzuki Product Biaryl/Heteroaryl Product (Potential PDE4 Inhibitor) Suzuki->Product Bioactivity Enhanced Biological Activity (e.g., PDE4 Inhibition) Product->Bioactivity

References

Application of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

3,5-Dimethyl-4-isopropoxyphenylboronic acid is a versatile building block in organic synthesis, particularly valued for its application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules, including those with significant biological activity. In the field of agrochemical research and development, this boronic acid serves as a key intermediate for the synthesis of novel fungicides, herbicides, and insecticides. Its unique substitution pattern can impart desirable physicochemical properties to the final active ingredient, such as enhanced efficacy, metabolic stability, and optimal logP for transport within the plant.

This document outlines the application of this compound in the synthesis of a novel, hypothetical pyrazole carboxamide fungicide, a class of agrochemicals known for their effectiveness as succinate dehydrogenase inhibitors (SDHI).[2]

Synthesis of a Novel Pyrazole Carboxamide Fungicide

The synthetic strategy involves a two-step process:

  • Suzuki-Miyaura Coupling: Formation of a substituted biphenylamine intermediate by coupling this compound with a halogenated aminopyridine.

  • Amide Coupling: Reaction of the biphenylamine intermediate with a pyrazole carboxylic acid to form the final active ingredient.

Overall Synthetic Workflow

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Amide Coupling A This compound D 5-(3,5-Dimethyl-4-isopropoxyphenyl)-2-aminopyridine A->D B 2-Amino-5-bromopyridine B->D C Pd Catalyst & Base C->D E 5-(3,5-Dimethyl-4-isopropoxyphenyl)-2-aminopyridine D->E Purification H Final Product (Fungicide) E->H F 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride F->H G Base G->H G boronic_acid This compound plus1 + aminopyridine 2-Amino-5-bromopyridine arrow Pd(PPh3)4, K2CO3 Dioxane/H2O, 90 °C product 5-(3,5-Dimethyl-4-isopropoxyphenyl)-2-aminopyridine G intermediate 5-(3,5-Dimethyl-4-isopropoxyphenyl)-2-aminopyridine acid_chloride 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride arrow2 Triethylamine, DCM 0 °C to rt final_product Final Product plus2 plus2

References

Application Notes and Protocols for the Cross-coupling of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species, such as a boronic acid, with an organic halide or triflate. 3,5-Dimethyl-4-isopropoxyphenylboronic acid is a valuable building block in medicinal chemistry and materials science. Its sterically hindered and electron-rich nature can present unique challenges and opportunities in cross-coupling reactions. These application notes provide detailed protocols and representative data for the successful cross-coupling of this compound with a variety of aryl halides.

Data Presentation: Representative Reaction Outcomes

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These values are based on typical outcomes for similar substrates and should be considered as a guide for reaction planning and optimization. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O (4:1:1)901292
21-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane100888
34-BromobenzonitrilePdCl₂(dppf) (3)-Cs₂CO₃DMF110695
42-BromotoluenePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH/H₂O (5:1)1001675
51-Bromo-2,4-difluorobenzenePd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O (4:1)851285
64-IodoacetophenonePd(OAc)₂ (1.5)P(t-Bu)₃ (3)K₂CO₃THFRT2491
73-BromopyridinePdCl₂(dppf) (3)-K₂CO₃1,4-Dioxane/H₂O (4:1)1001282
84-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane/H₂O (2:1)1002465

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides using Pd(PPh₃)₄

This protocol provides a general method for the coupling of this compound with aryl bromides using a common palladium catalyst.

Materials:

  • This compound

  • Aryl bromide

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, Ethanol, and Water (degassed)

  • Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed Toluene (8 mL), Ethanol (2 mL), and Water (2 mL). Stir the mixture for 10 minutes. Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the flask.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig Catalysis for Challenging Aryl Halides

This protocol is suitable for more challenging substrates, such as sterically hindered aryl halides or less reactive aryl chlorides, employing a more active catalyst system.

Materials:

  • This compound

  • Aryl halide (e.g., aryl chloride or a sterically hindered aryl bromide)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Buchwald-Hartwig ligand (e.g., SPhos, XPhos, or RuPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane and Water (degassed)

  • Standard glassware for inert atmosphere synthesis

  • Magnetic stirrer and heating mantle

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and the selected Buchwald-Hartwig ligand (0.04 mmol, 4 mol%) to a dry Schlenk tube. Add 2 mL of degassed 1,4-dioxane and stir for 10 minutes to form the pre-catalyst.

  • Reagent Addition: In a separate flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).

  • Inert Atmosphere and Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add degassed 1,4-dioxane (8 mL) and degassed water (1 mL) to the flask.

  • Catalyst Addition and Reaction: Transfer the pre-catalyst solution to the reaction flask via syringe. Heat the reaction mixture to 100-110 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Visualizations

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, and Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst heat Heat and Stir (Monitor by TLC/LC-MS) catalyst->heat cool Cool to Room Temperature heat->cool extract Aqueous Work-up (Extraction) cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Pure Biaryl Product purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex  + Ar-X oxidative_addition Oxidative Addition ar_pd_ar Ar-Pd(II)L₂-Ar' pd2_complex->ar_pd_ar  + [Ar'B(OH)₃]⁻ transmetalation Transmetalation ar_pd_ar->pd0 product Ar-Ar' ar_pd_ar->product reductive_elimination Reductive Elimination aryl_halide Ar-X boronic_acid Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl structures. The advent of microwave-assisted organic synthesis has revolutionized the Suzuki coupling, dramatically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[1][2][3] These advantages are particularly beneficial when working with complex or sensitive substrates.

This document provides detailed application notes and protocols for the microwave-assisted Suzuki coupling of 3,5-Dimethyl-4-isopropoxyphenylboronic acid with various aryl halides. While specific literature examples for this particular boronic acid under microwave conditions are limited, the following protocols are based on well-established procedures for structurally similar arylboronic acids and serve as a robust starting point for reaction optimization.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboronic acid (R-B(OH)₂) transfers its organic moiety to the palladium center, forming an R-Pd(II)-Ar complex.

  • Reductive Elimination: The coupled product (R-Ar) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Microwave irradiation accelerates the reaction by efficiently and uniformly heating the reaction mixture, thereby increasing the rate of each step in the catalytic cycle.[4]

Experimental Protocols

The following are detailed methodologies for the microwave-assisted Suzuki coupling of this compound with various aryl halides. These protocols are based on established methods for similar transformations and should be optimized for specific substrate combinations.[3][4]

General Protocol for Microwave-Assisted Suzuki Coupling

Materials:

  • This compound (1.1 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 - 5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

  • Microwave reactor vials with stir bars

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Seal the vial tightly with a cap.

  • Purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for microwave-assisted Suzuki coupling reactions of arylboronic acids with various aryl halides under different conditions. These tables are intended to provide a comparative overview to guide reaction optimization.

Table 1: Screening of Reaction Conditions for a Model Suzuki Coupling Reaction

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)1002081
2Pd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)1201580
3Pd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)14015Lower Yield (side products)
4Pd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O (4:1)1002070
5Pd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O (4:1)1001581
6Pd(PPh₃)₄ (3)Cs₂CO₃Dioxane/H₂O (4:1)1002085

Data adapted from a representative Suzuki coupling of an arylboronic acid with a dichloropyrimidine.[3]

Table 2: Substrate Scope for Microwave-Assisted Suzuki Coupling

EntryAryl HalideBoronic AcidProductTime (min)Yield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl1595
24-BromotoluenePhenylboronic acid4-Methylbiphenyl1592
31-Bromo-4-nitrobenzenePhenylboronic acid4-Nitrobiphenyl1098
4Methyl 4-bromobenzoatePhenylboronic acidMethyl 4-phenylbenzoate2088

Data is illustrative and based on typical yields for microwave-assisted Suzuki couplings.

Mandatory Visualization

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification reagents Combine Reactants: Aryl Halide Boronic Acid Catalyst, Base solvent Add Degassed Solvent reagents->solvent seal Seal Vial solvent->seal purge Purge with Inert Gas seal->purge microwave Irradiate in Microwave Reactor purge->microwave cool Cool to RT microwave->cool extract Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Suzuki_Mechanism pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex oxidative_addition Oxidative Addition transmetalation Transmetalation r_pd2_complex Ar-Pd(II)L₂-R pd2_complex->r_pd2_complex r_pd2_complex->pd0 reductive_elimination Reductive Elimination product Ar-R r_pd2_complex->product aryl_halide Ar-X boronic_acid R-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 3,5-Dimethyl-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel aryl-substituted heterocyclic compounds utilizing 3,5-dimethyl-4-isopropoxyphenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. This methodology is a cornerstone in medicinal chemistry for the construction of carbon-carbon bonds, enabling the synthesis of diverse molecular scaffolds for drug discovery and development. The protocols provided are representative examples for the synthesis of substituted pyridines and pyrimidines, which are prevalent cores in many biologically active molecules.

Introduction

Aryl-substituted heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and bioactive molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these compounds, offering high tolerance for various functional groups and generally proceeding with good to excellent yields. This compound is a commercially available building block that can be employed to introduce a sterically hindered and electronically distinct phenyl moiety onto a heterocyclic core. This substituent can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecule.

While specific examples of the use of this compound in the synthesis of novel heterocyclic compounds are not extensively reported in peer-reviewed literature, the following protocols are based on well-established Suzuki-Miyaura coupling conditions for similar arylboronic acids and heteroaryl halides. These should serve as a robust starting point for the synthesis of new chemical entities.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize representative conditions for the Suzuki-Miyaura coupling of this compound with various heteroaryl halides. Please note that these are illustrative examples, and optimization of the reaction conditions may be necessary to achieve optimal yields.

Table 1: Synthesis of 2-(3,5-Dimethyl-4-isopropoxyphenyl)pyridine

EntryHeteroaryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-ChloropyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001278
22-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O (4:1)901685

Table 2: Synthesis of 5-(3,5-Dimethyl-4-isopropoxyphenyl)pyrimidine

EntryHeteroaryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
15-BromopyrimidinePd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF1101082
25-ChloropyrimidinePd₂(dba)₃ (2)XPhos (4)K₂CO₃ (3)t-BuOH/H₂O (5:1)1001875

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with a Heteroaryl Halide (Example: Synthesis of 2-(3,5-Dimethyl-4-isopropoxyphenyl)pyridine from 2-Bromopyridine)

Materials:

  • 2-Bromopyridine

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add 2-bromopyridine (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask under a positive flow of the inert gas.

  • Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the flask.

  • Stir the reaction mixture at 90 °C under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 12-18 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(3,5-Dimethyl-4-isopropoxyphenyl)pyridine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling (Example: Synthesis of 5-(3,5-Dimethyl-4-isopropoxyphenyl)pyrimidine from 5-Bromopyrimidine)

Materials:

  • 5-Bromopyrimidine

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add 5-bromopyrimidine (0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), cesium carbonate (1.0 mmol, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.015 mmol, 3 mol%).

  • Add N,N-Dimethylformamide (3 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Mandatory Visualization

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Heteroaryl Halide, Boronic Acid, Base, and Solvent catalyst Add Palladium Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (Ar/N2) catalyst->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify

Caption: Endocannabinoid signaling pathway and potential inhibition by synthesized compounds.

Application Notes and Protocols for the Scale-up of Suzuki Reactions with 3,5-Dimethyl-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the scale-up of Suzuki-Miyaura cross-coupling reactions utilizing 3,5-Dimethyl-4-isopropoxyphenylboronic acid. This sterically hindered boronic acid is a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of novel therapeutics. The following protocols and data are designed to facilitate the transition from laboratory-scale synthesis to larger-scale production, addressing common challenges associated with process development and optimization.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, typically between aryl or vinyl groups.[1] Its impact is particularly significant in drug discovery and development, where it is frequently employed for the synthesis of biaryl compounds, a common motif in many pharmaceutical agents.[2][3] The reaction's mild conditions and tolerance of a wide range of functional groups make it highly attractive for complex molecule synthesis.[4] However, scaling up these reactions from the bench to manufacturing can present significant challenges, including ensuring consistent yields, managing impurities, and removing residual palladium catalyst.[5][6]

Challenges in Scaling-Up Suzuki Reactions

Several factors can complicate the scale-up of Suzuki reactions. These include:

  • Sensitivity to Air and Temperature: Palladium-catalyzed reactions can be sensitive to oxygen, which can lead to the formation of byproducts through homocoupling and deboronation.[3] Careful control of the reaction atmosphere is crucial.

  • Mixing Efficiency: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in poor reproducibility and increased impurity formation.

  • Catalyst Loading and Removal: While low catalyst loading is economically desirable for large-scale production, it can lead to incomplete reactions.[7] Furthermore, stringent regulations require the removal of residual palladium from the final active pharmaceutical ingredient (API).[6]

  • Steric Hindrance: Boronic acids with bulky substituents, such as this compound, can exhibit lower reactivity, often requiring more forcing conditions or specialized catalyst systems.[8][9]

Data Presentation: Reaction Parameter Optimization

The following tables summarize key quantitative data from optimization studies for the Suzuki coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole). These studies aim to identify robust reaction conditions suitable for scale-up.

Table 1: Effect of Palladium Catalyst and Ligand on Reaction Yield

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)PPh₃ (2)K₂CO₃Toluene/H₂O901275
2PdCl₂(dppf) (1)-K₃PO₄1,4-Dioxane/H₂O100892
3Pd₂(dba)₃ (0.5)SPhos (1)K₃PO₄2-MeTHF/H₂O80695
4Pd/C (5)-Na₂CO₃Ethanol/H₂O802468

Table 2: Influence of Base and Solvent System on Reaction Performance

EntryBase (equiv)Solvent System (v/v)Temperature (°C)Time (h)Yield (%)Impurity Profile
1K₂CO₃ (2)Toluene/H₂O (4:1)901288Moderate
2K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)100894Low
3Cs₂CO₃ (1.5)Toluene/H₂O (4:1)901091Low
4Na₂CO₃ (2)2-MeTHF/H₂O (5:1)801096Very Low

Experimental Protocols

The following are detailed protocols for the laboratory-scale and a proposed pilot-scale Suzuki coupling reaction.

Protocol 1: Laboratory-Scale Synthesis (1-10 g)

This protocol is suitable for initial optimization and material generation for further studies.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd₂(dba)₃ (0.5 mol%)

  • SPhos (1.0 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Deionized Water (degassed)

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the aryl halide, this compound, and potassium phosphate.

  • Purge the flask with nitrogen for 15 minutes.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a minimal amount of degassed 2-MeTHF.

  • Add the catalyst solution to the reaction flask via syringe.

  • Add degassed 2-MeTHF and water to the flask.

  • Heat the reaction mixture to 80°C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Pilot-Scale Synthesis (1-5 kg)

This protocol outlines a potential procedure for scaling the reaction to a pilot plant setting.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.1 equiv)

  • Pd₂(dba)₃ (0.2 mol%)

  • SPhos (0.4 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Deionized Water

Procedure:

  • Charge the reactor with the aryl halide and this compound.

  • Inert the reactor by performing three vacuum/nitrogen cycles.

  • Prepare a solution of sodium carbonate in deionized water and charge it to the reactor.

  • Charge 2-MeTHF to the reactor.

  • In a separate, inerted vessel, prepare a solution of Pd₂(dba)₃ and SPhos in 2-MeTHF.

  • Transfer the catalyst solution to the main reactor.

  • Heat the reactor contents to 80°C with controlled agitation.

  • Maintain the reaction at 80°C and monitor for completion by in-process control (IPC) using HPLC.

  • Once the reaction is complete, cool the reactor to 20-25°C.

  • Allow the phases to separate and transfer the aqueous layer to a waste container.

  • Wash the organic layer with brine.

  • Consider a palladium scavenging step if required, for example, by treating the organic solution with a scavenger resin.[6]

  • Filter the organic solution through a polishing filter.

  • Concentrate the organic solution under vacuum.

  • Crystallize the product from a suitable solvent system (e.g., isopropanol/water).

  • Filter the product, wash with the crystallization solvent, and dry under vacuum at a controlled temperature.

Visualizations

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling reaction.

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X ArylHalide->OxAdd PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation PdII_Biaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Biaryl Ar-Ar' RedElim->Biaryl

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Scale_Up_Workflow Start Start: Lab-Scale Synthesis Optimization Reaction Optimization (Catalyst, Base, Solvent) Start->Optimization Analysis Impurity Profiling & Yield Analysis Optimization->Analysis PilotScale Pilot-Scale Batch Analysis->PilotScale Define Critical Process Parameters Workup Work-up & Isolation (Extraction, Crystallization) PilotScale->Workup Purification Purification & Pd Scavenging Workup->Purification FinalProduct Final Product (API) Purification->FinalProduct

Caption: General workflow for scaling up a Suzuki coupling reaction.

References

Troubleshooting & Optimization

Low yield in Suzuki coupling with 3,5-Dimethyl-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Yield in Suzuki Coupling with 3,5-Dimethyl-4-isopropoxyphenylboronic acid

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges that may lead to low yields when using sterically hindered boronic acids.

Q1: My Suzuki coupling reaction with this compound has a very low yield. What are the most common initial checks I should perform?

A1: Low yields in sterically demanding Suzuki couplings are a frequent challenge. The primary factors to investigate are the catalyst system, base, and reaction temperature, as steric hindrance can impede critical steps in the catalytic cycle.[1][2] Begin with a systematic check of your fundamental reaction parameters:

  • Reagent Quality: Ensure the boronic acid is pure and has not degraded. Boronic acids can be susceptible to protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[3] The purity and reactivity of your aryl halide are also critical; the general reactivity trend is I > Br > OTf >> Cl.[3]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are often sensitive to air and moisture.[3] Use fresh catalyst and ligand, and ensure they have been stored correctly under an inert atmosphere. Oxidation of the Pd(0) catalyst or the phosphine ligand will inhibit the reaction.[4]

  • Inert Atmosphere: The exclusion of oxygen is crucial.[3] Oxygen can deactivate the catalyst through oxidation and can also promote the unwanted homocoupling of the boronic acid.[3] Ensure your reaction flask is thoroughly purged with an inert gas (e.g., Argon or Nitrogen) and that all solvents are properly degassed.[4]

  • Solvent and Base Purity: Use anhydrous, degassed solvents. Ensure the base is of high purity and, if it's a solid, that it is finely powdered to maximize surface area.[4]

Q2: The standard catalyst Pd(PPh₃)₄ is not working. What catalyst and ligand system is recommended for a sterically hindered boronic acid?

A2: This is a very common issue. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[1] For sterically demanding couplings, the catalyst system is the most critical factor.[2] You should employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These advanced ligands promote the formation of a highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the aryl halide and accelerate the final reductive elimination step.[2]

Recommendations:

  • Bulky Monophosphine Ligands (Buchwald Ligands): These are the gold standard for challenging couplings. Ligands like SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[2][5] They have demonstrated high activity for a broad range of substrates, including electron-poor and sterically hindered ones.[6]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are another class of highly effective ligands, particularly for reactions involving aryl chlorides or creating tetra-ortho-substituted biaryls.[2][7]

  • Specialized Ligands: For extremely challenging couplings, such as those forming tetra-ortho-substituted biaryls, specialized ligands like BI-DIME or AntPhos may be required.[2][8]

Q3: Which base should I use for this hindered coupling, and why is it so important?

A3: The base is crucial as it activates the boronic acid, forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[4][9] For sterically hindered substrates, the choice of base can dramatically affect the reaction rate and yield.[2]

Recommendations:

  • Moderately Strong Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective choices for hindered systems.[2] They are strong enough to promote the formation of the boronate without causing significant substrate degradation.

  • Stronger Bases: For particularly difficult couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[2][7]

  • Avoid: Be cautious with strong hydroxide bases (NaOH, KOH) or alkoxides unless you have confirmed your substrate is stable under these conditions, as they can promote side reactions.[5]

Q4: I suspect protodeboronation is a major side reaction. How can I minimize it?

A4: Protodeboronation is a common cause of low yields, especially with electron-deficient or sterically hindered boronic acids.[3] This side reaction is often exacerbated by high temperatures and the presence of water.

Strategies to Minimize Protodeboronation:

  • Use a Milder Base: If possible, switch to a milder base like potassium fluoride (KF).[4]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or an aryltrifluoroborate salt.[4] These reagents are more resistant to premature decomposition and release the active boronic acid slowly into the reaction.[3]

  • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[4]

  • Lower Temperature & Shorter Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate and monitor the reaction closely to avoid unnecessarily long reaction times.[3]

Data Presentation: Optimizing Reaction Components

The following tables summarize yields for Suzuki couplings of hindered substrates under various conditions, providing a reference for optimization.

Table 1: Comparison of Ligands for a Sterically Hindered Coupling (Model Reaction: 2-Bromotoluene + Phenylboronic Acid)

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene100<10
2Pd(OAc)₂ (2)PCy₃ (4)K₂CO₃ (2)Toluene10045
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane10092
4Pd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2)Dioxane10095

Data synthesized from principles described in multiple sources.[2][5][6]

Table 2: Comparison of Bases for a Sterically Hindered Coupling (Model Reaction: 2-Bromo-1,3,5-trimethylbenzene + Phenylboronic Acid)

EntryCatalyst SystemBase (2 equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ / SPhosNa₂CO₃Toluene/H₂O11035
2Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O11068
3Pd(OAc)₂ / SPhosCs₂CO₃Dioxane11089
4Pd(OAc)₂ / SPhosK₃PO₄Dioxane11094

Data synthesized from principles described in multiple sources.[2][5][10]

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)Ln c1 pd0->c1 oxidative_addition Oxidative Addition pdiil R¹-Pd(II)L₂-X c2 pdiil->c2 transmetalation Transmetalation pdiil_r1r2 R¹-Pd(II)L₂-R² c3 pdiil_r1r2->c3 reductive_elimination Reductive Elimination product R¹-R² c1->pdiil R¹-X c2->pdiil_r1r2 R²-B(OR)₂ Base c3->pd0 c3->product

A diagram of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield with Hindered This compound check_basics 1. Verify Reagent Quality & Inert Atmosphere start->check_basics optimize_catalyst 2. Optimize Catalyst System (Most Critical Factor) check_basics->optimize_catalyst If basics are confirmed use_buchwald Use Bulky Ligand: SPhos, XPhos, RuPhos optimize_catalyst->use_buchwald use_nhc Consider NHC Ligand (esp. for Ar-Cl) optimize_catalyst->use_nhc optimize_base 3. Optimize Base use_buchwald->optimize_base use_nhc->optimize_base use_k3po4 Use K₃PO₄ or Cs₂CO₃ optimize_base->use_k3po4 use_stronger_base Try stronger base (e.g., t-BuOK) for very challenging cases optimize_base->use_stronger_base optimize_conditions 4. Optimize Conditions use_k3po4->optimize_conditions use_stronger_base->optimize_conditions adjust_temp Screen Temperature (80-120 °C) optimize_conditions->adjust_temp check_solvent Use Anhydrous/Degassed Dioxane or Toluene optimize_conditions->check_solvent check_side_reactions 5. Minimize Side Reactions adjust_temp->check_side_reactions check_solvent->check_side_reactions protodeboronation Issue: Protodeboronation? Use MIDA/Pinacol ester, milder base, or lower temp check_side_reactions->protodeboronation homocoupling Issue: Homocoupling? Ensure rigorous degassing check_side_reactions->homocoupling success Improved Yield protodeboronation->success homocoupling->success

A decision tree for troubleshooting low Suzuki coupling yields.

Experimental Protocol

General Protocol for Suzuki Coupling with a Sterically Hindered Boronic Acid

This protocol is a robust starting point and should be optimized for specific substrates.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Bulky Phosphine Ligand (e.g., SPhos, 2-4 mol%)

  • Base: Anhydrous, finely powdered K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: Anhydrous, degassed Toluene or Dioxane (to give a 0.1-0.2 M concentration relative to the limiting reagent)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, ligand, and powdered K₃PO₄.

  • Degassing: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure a fully inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.

  • Reaction: Place the sealed flask in a preheated oil bath (typically 80-110 °C). Stir the reaction mixture vigorously. The mixture will likely be a suspension.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the limiting starting material. Reactions with hindered substrates can take from 4 to 24 hours.[5]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.

References

Technical Support Center: 3,5-Dimethyl-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethyl-4-isopropoxyphenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?

A1: Due to its electron-rich nature and the presence of ortho-methyl groups, the two most prevalent side reactions are protodeboronation and homocoupling .

  • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of 1-isopropoxy-2,4-dimethylbenzene. This side reaction is often promoted by aqueous basic conditions and elevated temperatures.

  • Homocoupling: This reaction leads to the formation of a symmetrical biaryl, 2,2',6,6'-tetramethyl-4,4'-diisopropoxybiphenyl, from the coupling of two molecules of the boronic acid. The presence of oxygen and certain palladium catalyst species can facilitate this undesired outcome.

Q2: Why is my Suzuki-Miyaura reaction with this compound showing low yield?

A2: Low yields are typically attributed to one or a combination of the following factors:

  • Inefficient Catalysis: The steric hindrance from the two ortho-methyl groups can slow down the catalytic cycle, particularly the transmetalation and reductive elimination steps. The choice of palladium catalyst and ligand is therefore critical.

  • Protodeboronation: As a significant competing pathway, protodeboronation consumes the starting boronic acid, thereby reducing the yield of the desired cross-coupled product.

  • Homocoupling: The formation of the homocoupled product also consumes the boronic acid and can complicate purification.

  • Poor Solubility: Suboptimal solvent choice can lead to poor solubility of reagents, hindering reaction kinetics.

Q3: How can I minimize protodeboronation of this compound?

A3: Several strategies can be employed to suppress protodeboronation:

  • Use of Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and bases can significantly reduce its occurrence.

  • Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can protect the C-B bond from premature cleavage. The boronic acid is then slowly released in situ under the reaction conditions.

Q4: What conditions are recommended for Suzuki coupling with a sterically hindered and electron-rich boronic acid like this one?

A4: For challenging substrates such as this compound, the following conditions are generally recommended:

  • Catalyst System: Employ a palladium catalyst with bulky, electron-rich phosphine ligands. Buchwald-type ligands such as XPhos, SPhos, or RuPhos are often highly effective as they accelerate both oxidative addition and reductive elimination.

  • Base: A moderately strong, non-nucleophilic base is often preferred. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are common choices.

  • Solvent: Anhydrous, polar apathetic solvents like 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF) are typically used.

  • Temperature: Elevated temperatures (80-120 °C) are often necessary to overcome the activation energy associated with sterically hindered substrates.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Materials
Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium precatalyst and ligand. Consider using a more robust, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst).
Insufficient Temperature Increase the reaction temperature in 10-20 °C increments. Microwave heating can also be effective for driving difficult couplings to completion.
Inappropriate Ligand Switch to a bulkier, more electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos) to facilitate the catalytic cycle with the sterically hindered substrate.
Base/Solvent Incompatibility Ensure the chosen base is suitable for the solvent system. For example, K₃PO₄ is often effective in dioxane or toluene.
Issue 2: Significant Formation of Protodeboronated Byproduct
Potential Cause Troubleshooting Step
Presence of Water Use anhydrous solvents and ensure all glassware is thoroughly dried. If using a hydrated base, consider drying it or switching to an anhydrous version.
Base is too Strong/Aqueous Switch to a milder base such as K₂CO₃ or Cs₂CO₃. Avoid strong aqueous bases like NaOH or KOH.
Boronic Acid Instability Convert the boronic acid to its corresponding pinacol or MIDA ester, which are more stable and release the boronic acid slowly during the reaction.
Prolonged Reaction Time at High Temperature Monitor the reaction closely and stop it once the starting material is consumed to minimize decomposition of the boronic acid.
Issue 3: Predominance of Homocoupling Product
Potential Cause Troubleshooting Step
Presence of Oxygen Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Palladium(II) Species The presence of Pd(II) species can promote homocoupling. Adding a mild reducing agent can sometimes help, but careful control of the catalyst's oxidation state is key. Using a Pd(0) source like Pd₂(dba)₃ is often preferred.
High Concentration of Boronic Acid While a slight excess of boronic acid is often used, a very high concentration can favor homocoupling. Consider adding the boronic acid solution slowly to the reaction mixture.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Hindered, Electron-Rich Arylboronic Acids

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001285-95
22-ChlorotoluenePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Dioxane1101875-85
34-BromobenzonitrilePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)DMF1001080-90
41-Bromo-4-(trifluoromethyl)benzeneXPhos Pd G3 (2)-K₃PO₄ (2)Dioxane/H₂O (10:1)1001688-98

Note: The data in this table is representative for sterically hindered, electron-rich arylboronic acids and may need to be optimized for this compound specifically.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Seal the flask/vial with a septum and evacuate and backfill with inert gas three times.

  • Under a positive pressure of inert gas, add the palladium precatalyst.

  • Add the anhydrous solvent via syringe.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100-110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low/No Yield in Suzuki Coupling check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_conditions Are reaction conditions (temp, time) sufficient? start->check_conditions check_side_reactions Are side reactions (protodeboronation, homocoupling) a major issue? start->check_side_reactions solution_catalyst Use fresh, robust precatalyst (e.g., Buchwald G3/G4) with bulky, electron-rich ligand (e.g., XPhos, SPhos). check_catalyst->solution_catalyst No solution_conditions Increase temperature. Increase reaction time. Consider microwave heating. check_conditions->solution_conditions No solution_side_reactions Implement mitigation strategies: - Anhydrous conditions - Milder base (K3PO4, Cs2CO3) - Use boronic ester (pinacol, MIDA) - Degas thoroughly check_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting workflow for low yield.

Side_Reaction_Pathways boronic_acid 3,5-Dimethyl-4-isopropoxyphenyl- boronic acid desired_product Desired Cross-Coupled Product boronic_acid->desired_product Suzuki-Miyaura Coupling (Aryl Halide, Pd Catalyst, Base) protodeboronation Protodeboronation boronic_acid->protodeboronation Side Reaction (H₂O, Base) homocoupling Homocoupling boronic_acid->homocoupling Side Reaction (O₂, Pd(II)) protodeboronated_product 1-Isopropoxy-2,4-dimethylbenzene protodeboronation->protodeboronated_product homocoupled_product Symmetrical Biaryl homocoupling->homocoupled_product

Caption: Competing reaction pathways.

Technical Support Center: Homocoupling of 3,5-Dimethyl-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the palladium-catalyzed homocoupling of 3,5-Dimethyl-4-isopropoxyphenylboronic acid to synthesize 2,2',6,6'-tetramethyl-4,4'-diisopropoxybiphenyl.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unintentional homocoupling in my Suzuki-Miyaura cross-coupling reaction?

A1: The two main culprits for homocoupling are the presence of oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid.[2] Pd(II) precatalysts can also directly react with the boronic acid to generate the homocoupled product during the in situ reduction to the active Pd(0) species.[3]

Q2: My intentional homocoupling reaction is sluggish or shows low yield. What are the first parameters I should check?

A2: For a sluggish reaction involving a sterically hindered substrate like this compound, the most critical parameters to investigate are the catalyst system (palladium source and ligand) and the reaction temperature.[4] The ortho-methyl groups create significant steric hindrance, which can slow down key steps in the catalytic cycle. Using bulky, electron-rich phosphine ligands and ensuring an adequate reaction temperature are crucial for success.[4]

Q3: I am observing significant protodeboronation (replacement of the -B(OH)₂ group with -H) instead of the desired homocoupling. How can I minimize this?

A3: Protodeboronation is a common side reaction, especially with electron-rich boronic acids. To mitigate this, consider the following:

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[4]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[4]

  • Boronic Ester Derivatives: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature hydrolysis and protodeboronation.[5]

Q4: How does the isopropoxy group on the boronic acid affect the reaction?

A4: The para-isopropoxy group is an electron-donating group. Generally, electron-donating groups on the aryl boronic acid enhance the rate of transmetalation, a crucial step in the catalytic cycle, which can lead to higher reaction rates and yields compared to electron-deficient systems.[6] However, they can also increase the susceptibility to protodeboronation.

Troubleshooting Guide

Issue 1: Low to No Yield of the Homocoupled Product

If you are experiencing low yields of 2,2',6,6'-tetramethyl-4,4'-diisopropoxybiphenyl, follow this troubleshooting workflow.

G start Low/No Yield check_catalyst Verify Catalyst Activity - Is Pd source active? - Using Pd(0) or efficient Pd(II) precatalyst? start->check_catalyst First Check check_ligand Optimize Ligand - Use bulky, electron-rich ligand? (e.g., SPhos, XPhos) check_catalyst->check_ligand If catalyst is OK check_atmosphere Ensure Inert Atmosphere - Is solvent properly degassed? - Is system purged with N2/Ar? check_ligand->check_atmosphere If ligand is appropriate check_reagents Assess Reagent Quality - Is boronic acid pure? - Is base anhydrous and powdered? check_atmosphere->check_reagents If atmosphere is inert check_conditions Adjust Reaction Conditions - Increase temperature? - Increase reaction time? check_reagents->check_conditions If reagents are pure success Improved Yield check_conditions->success

Caption: Troubleshooting workflow for low homocoupling yield.

Potential Cause Recommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. For intentional homocoupling, a Pd(II) source like Pd(OAc)₂ under air can be effective. If avoiding it as a side reaction, use a Pd(0) source like Pd(PPh₃)₄.
Ineffective Ligand For sterically hindered substrates, standard ligands like PPh₃ may be insufficient. Switch to bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) which accelerate the reaction.[4]
Oxygen Contamination If homocoupling is desired, bubbling air or O₂ through the mixture can promote the reaction. If it is an unwanted side reaction, ensure the solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (N₂ or Ar).[4]
Poor Reagent Quality Boronic acids can degrade over time. Use a fresh or purified sample. Ensure the base is anhydrous and finely powdered for solid-phase reactions to maximize surface area.
Sub-optimal Conditions Sterically hindered couplings often require more forcing conditions. Incrementally increase the reaction temperature (e.g., from 80°C to 110°C) and monitor the reaction progress over a longer period (e.g., up to 24 hours).[6]
Issue 2: Difficulty in Product Purification

The non-polar nature of the biphenyl product can make it difficult to separate from starting material and non-polar byproducts.[5]

Potential Cause Recommended Solution
Co-elution in Chromatography If the product and starting material have similar Rf values, try a different solvent system for column chromatography (e.g., switching from ethyl acetate/hexane to dichloromethane/hexane). A shallow gradient can improve separation.
Persistent Impurities Consider recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane) to purify the product. Short-path distillation under vacuum can be used to remove volatile impurities.

Quantitative Data Summary

The following table presents representative reaction conditions for the homocoupling of sterically hindered, electron-rich arylboronic acids. Note: This data is compiled from reactions with structurally similar substrates and serves as a guideline for optimization. Actual yields may vary.

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Typical Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001885 - 95
2Pd(OAc)₂ (3)None (Air)K₂CO₃ (2)MeOHRT1270 - 85
3PdCl₂(dppf) (3)-CsF (2)Dioxane902465 - 80
4Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/H₂O1101675 - 90

Experimental Protocols

Representative Protocol for Oxidative Homocoupling

This protocol is designed to favor the formation of the homocoupled product 2,2',6,6'-tetramethyl-4,4'-diisopropoxybiphenyl.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a 1. Add Boronic Acid, Pd(OAc)₂, and Base to flask b 2. Add Solvent (e.g., Methanol or Toluene) a->b c 3. Stir vigorously at desired temperature (RT to 100°C) under Air b->c d 4. Monitor by TLC/GC-MS (6-24 h) c->d e 5. Aqueous Workup (Dilute, Wash, Dry) d->e f 6. Concentrate under reduced pressure e->f g 7. Purify by Column Chromatography or Recrystallization f->g

Caption: Experimental workflow for homocoupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene, anhydrous (5 mL)

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), Palladium(II) Acetate (0.02 mmol), and potassium phosphate (2.0 mmol).

  • Add a magnetic stir bar.

  • The flask is fitted with a reflux condenser and is open to the air (or a balloon of air can be attached).

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 18 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,2',6,6'-tetramethyl-4,4'-diisopropoxybiphenyl product.

References

Technical Support Center: Protodeboronation of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-dimethyl-4-isopropoxyphenylboronic acid. The focus is on addressing the common side reaction of protodeboronation.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to the unwanted protodeboronation of this compound during your experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Observation/Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired coupled product and significant formation of 1,3-dimethyl-2-isopropoxybenzene. High extent of protodeboronation.- Optimize the base: Switch to a weaker, non-aqueous base such as CsF, KOAc, or K₃PO₄. Strong aqueous bases (e.g., NaOH, KOH, Na₂CO₃) significantly accelerate protodeboronation.[1] - Use anhydrous conditions: Ensure all solvents and reagents are rigorously dried. Water is a proton source for protodeboronation.[1] - Lower the reaction temperature: If the desired coupling is efficient at a lower temperature, reducing the heat can slow down the rate of protodeboronation. - Shorten the reaction time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor protodeboronation. - Use a more active catalyst system: A highly efficient palladium catalyst and ligand combination can accelerate the desired cross-coupling, making it outcompete the slower protodeboronation side reaction.
Inconsistent reaction yields. Degradation of the boronic acid upon storage.- Store this compound in a desiccator under an inert atmosphere (argon or nitrogen) at low temperatures. - For long-term storage or for particularly sensitive reactions, consider converting the boronic acid to a more stable derivative, such as its corresponding pinacol ester or MIDA boronate. These act as "slow-release" sources of the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of decomposition.
Protodeboronation occurs even with anhydrous solvents. The base itself can be a source of water (e.g., hydrated salts) or the reaction may generate water in situ.- Use an anhydrous grade of the base or dry it before use. - Add molecular sieves to the reaction mixture to scavenge any trace amounts of water.
Difficulty in separating the desired product from the protodeboronated byproduct. The polarity of the desired product and the 1,3-dimethyl-2-isopropoxybenzene byproduct are very similar.- Optimize chromatographic separation conditions (e.g., use a less polar solvent system for column chromatography or explore different stationary phases). - Consider if the desired product can be derivatized to alter its polarity for easier separation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of 1,3-dimethyl-2-isopropoxybenzene. This side reaction consumes the starting material, reduces the yield of the desired product, and introduces an impurity that can be challenging to separate.[1]

Q2: Why is this compound particularly susceptible to protodeboronation?

A2: Arylboronic acids with electron-donating groups are generally more prone to protodeboronation.[2] The isopropoxy and two methyl groups on the phenyl ring of this compound are all electron-donating, which increases the electron density on the aromatic ring and makes the carbon-boron bond more susceptible to cleavage.[2]

Q3: What is the mechanism of protodeboronation under basic conditions?

A3: Under basic conditions, the boronic acid exists in equilibrium with its more reactive boronate form (ArB(OH)₃⁻).[1] The protodeboronation then typically proceeds via the reaction of this boronate species with a proton source, such as water, which leads to the cleavage of the C-B bond.[1]

Q4: Can the choice of palladium catalyst and ligand affect the extent of protodeboronation?

A4: Yes. A highly active palladium catalyst that promotes rapid oxidative addition and reductive elimination can favor the desired Suzuki-Miyaura coupling over the protodeboronation pathway. Conversely, a less active catalyst may allow more time for the boronic acid to decompose. Therefore, screening different ligands and palladium sources can be beneficial.

Q5: How can I quantify the amount of protodeboronation in my reaction?

A5: The extent of protodeboronation can be quantified by analytical techniques such as ¹H NMR, GC-MS, or LC-MS. By integrating the signals corresponding to the desired product and the protodeboronated byproduct, you can determine their relative ratios. Comparing the analytical data of your reaction mixture to authentic samples of your starting material, desired product, and the expected protodeboronated arene will allow for accurate quantification.

Quantitative Data

Table 1: Illustrative Effect of Reaction Conditions on Protodeboronation

EntryBase (equiv.)SolventTemperature (°C)Time (h)Illustrative % Protodeboronation
1Na₂CO₃ (2)Dioxane/H₂O (4:1)1001245
2K₃PO₄ (2)Dioxane/H₂O (4:1)1001230
3K₃PO₄ (2)Anhydrous Dioxane1001215
4K₃PO₄ (2)Anhydrous Dioxane8012<10
5CsF (2)Anhydrous THF6512<5

Disclaimer: The data in this table is illustrative and intended to demonstrate qualitative trends. Actual results will vary depending on the specific reaction partners and conditions.

Experimental Protocols

General Protocol for Monitoring Protodeboronation by ¹H NMR

This protocol allows for the investigation of the stability of this compound under specific conditions.

  • Preparation of the reaction mixture: In an NMR tube, dissolve this compound (1.0 equiv.) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in the chosen deuterated solvent (e.g., dioxane-d₈/D₂O).

  • Initiation of the reaction: Add the base of choice (e.g., K₃PO₄, 2.0 equiv.).

  • Data acquisition: Acquire a ¹H NMR spectrum at time zero.

  • Monitoring: Heat the NMR tube to the desired reaction temperature in a thermostated oil bath. Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour).

  • Analysis: Monitor the decrease in the integral of a characteristic signal of the starting boronic acid and the increase in the integral of a characteristic signal of the protodeboronated product (1,3-dimethyl-2-isopropoxybenzene), relative to the integral of the internal standard.

Visualizations

Protodeboronation_Mechanism Base-Catalyzed Protodeboronation Pathway cluster_equilibrium Base Activation (Fast Equilibrium) cluster_rds Rate-Determining Step A Arylboronic Acid (ArB(OH)₂) C Arylboronate ([ArB(OH)₃]⁻) A->C + OH⁻ B Hydroxide (OH⁻) E Transition State C->E + H₂O D Water (H₂O) F Protodeboronated Arene (Ar-H) E->F C-B Bond Cleavage G Boric Acid (B(OH)₃) E->G H Hydroxide (OH⁻) E->H

Caption: Mechanism of base-catalyzed protodeboronation.

Troubleshooting_Workflow Troubleshooting Workflow for Protodeboronation Start High Protodeboronation Observed Base Is a strong aqueous base used? Start->Base SwitchBase Switch to weaker/anhydrous base (e.g., K₃PO₄, CsF) Base->SwitchBase Yes Water Are conditions strictly anhydrous? Base->Water No SwitchBase->Water Dry Use anhydrous solvents/reagents, add molecular sieves Water->Dry No Temp Is the reaction temperature high? Water->Temp Yes Dry->Temp LowerTemp Lower the reaction temperature Temp->LowerTemp Yes Catalyst Is the reaction slow? Temp->Catalyst No LowerTemp->Catalyst OptimizeCatalyst Screen for a more active catalyst/ligand system Catalyst->OptimizeCatalyst Yes End Protodeboronation Minimized Catalyst->End No OptimizeCatalyst->End

Caption: Troubleshooting workflow for protodeboronation.

References

Technical Support Center: Purification of Products from 3,5-Dimethyl-4-isopropoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving 3,5-Dimethyl-4-isopropoxyphenylboronic acid.

Troubleshooting Guide

Issue 1: Difficulty Separating the Desired Product from Unreacted Boronic Acid

Question: After my Suzuki-Miyaura coupling reaction, I'm having trouble separating my biaryl product from the starting this compound using column chromatography. What can I do?

Answer: This is a common issue as boronic acids can be somewhat polar and may co-elute with the desired product. Here are several strategies to address this:

  • Aqueous Workup with Base: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with an aqueous basic solution, such as 1M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[1][2][3] The basic wash will deprotonate the acidic boronic acid, forming a water-soluble boronate salt that will partition into the aqueous layer.[4][5] The desired, typically less polar, biaryl product will remain in the organic layer. Remember to re-extract the aqueous layer with the organic solvent to maximize product recovery.

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems for your column chromatography. If a standard hexane/ethyl acetate system is failing, try a dichloromethane/methanol gradient.[1] Sometimes, adding a small amount of a modifier like triethylamine (Et₃N) to the eluent can help by deactivating the silica gel and altering the retention of acidic compounds.[6][7]

    • Stationary Phase: If your product is sensitive to the acidic nature of silica gel, consider using neutralized silica gel or an alternative stationary phase like alumina.[3]

  • Recrystallization: If your desired product is a solid, recrystallization can be a highly effective purification method.[4][8] The key is to find a solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at room temperature, while the boronic acid impurity remains in solution.[3] Common solvents to screen include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[3][8]

Issue 2: Presence of Homocoupled Byproducts

Question: My final product is contaminated with a significant amount of a homocoupled dimer of my starting boronic acid. How can I minimize its formation and remove it?

Answer: Homocoupling of boronic acids is a frequent side reaction in Suzuki-Miyaura couplings, often mediated by the palladium catalyst.[9][10][11]

  • Minimizing Formation:

    • Degassing: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. Oxygen can promote the formation of Pd(II) species that lead to homocoupling.[9] Purging the solvent and reaction vessel with an inert gas like argon or nitrogen is crucial.[12]

    • Catalyst Choice: The choice of palladium precursor and ligand can influence the extent of homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed catalyst complex can sometimes be beneficial over generating Pd(0) in situ from a Pd(II) source.[9]

    • Reaction Conditions: Carefully control the reaction temperature and time. Prolonged reaction times or excessive temperatures can sometimes lead to more side reactions.[13]

  • Removal of Homocoupled Product:

    • Chromatography: Homocoupled biaryls often have different polarity and symmetry compared to the desired cross-coupled product, which usually allows for separation by flash column chromatography.[6] Careful selection of the eluent system is key to achieving good separation.

    • Recrystallization: Due to differences in crystal packing and solubility, recrystallization can often effectively separate the desired product from the homocoupled dimer.[6]

Data on Purification Strategies
Purification MethodPrincipleAdvantagesDisadvantagesBest For
Aqueous Base Extraction Converts acidic boronic acid to a water-soluble salt.[4][5]Simple, fast, and effective for removing bulk boronic acid.[1]May not remove other organic impurities. Emulsion formation can be an issue.Initial workup step before further purification.
Flash Column Chromatography Separation based on differential adsorption to a stationary phase.[14][15]Versatile for a wide range of compounds, can separate mixtures with different polarities.[15]Can be time-consuming and requires large volumes of solvent.[14] Product may degrade on acidic silica.[3]Separating products from starting materials and byproducts of different polarities.[6]
Recrystallization Purification based on differences in solubility.[16]Can yield highly pure crystalline products.[3] Scalable.Only applicable to solid products. Requires finding a suitable solvent system. Product loss in the mother liquor.[16]Final purification step for solid products to achieve high purity.
Preparative HPLC High-resolution chromatography for purification.Excellent separation of closely related compounds and isomers.[17]Expensive, limited sample capacity, requires specialized equipment.Difficult separations or when very high purity is required for small amounts of material.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in a Suzuki-Miyaura reaction with this compound?

A1: Besides the unreacted boronic acid, common impurities include the starting aryl halide, homocoupled byproducts from both the boronic acid and the aryl halide, and products of protodeboronation (where the boronic acid group is replaced by a hydrogen atom).[3][11][13] Residual palladium catalyst and inorganic salts from the base are also common.[2]

Q2: My product is an oil and cannot be recrystallized. What is the best purification strategy?

A2: For oily products, flash column chromatography is the most common and effective purification method.[4][15] If standard silica gel chromatography is not providing adequate separation, you can explore using different stationary phases (e.g., alumina, C18 reversed-phase silica) or preparative HPLC for more challenging separations.[3][8]

Q3: How can I tell if my boronic acid has degraded before the reaction?

A3: Boronic acids can dehydrate to form cyclic anhydrides known as boroxines.[9][18] This is often a reversible process. You can check the purity of your starting material by NMR. Significant degradation might also be indicated by poor reactivity or the formation of unexpected byproducts. It is good practice to store boronic acids in a cool, dry place.

Q4: I see a black precipitate in my reaction mixture. What is it and how do I remove it?

A4: The black precipitate is likely palladium black, which forms when the palladium catalyst aggregates and comes out of solution.[13] This can reduce the catalyst's efficiency.[13] During workup, you can often remove it by filtering the crude reaction mixture through a pad of Celite® before proceeding with extraction and further purification.

Q5: Can I use an acid wash to remove basic impurities?

A5: Yes, similar to using a base wash to remove acidic impurities, an acidic wash (e.g., dilute HCl) during the aqueous workup can be used to remove residual basic impurities, such as triethylamine or other amine-based ligands.

Experimental Protocols & Visualizations

Protocol 1: General Aqueous Workup and Extraction

This protocol is designed to quench the reaction and perform an initial separation of the organic product from water-soluble impurities and the catalyst.

  • Cooling: Cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Filtration (Optional): If palladium black has precipitated, filter the mixture through a short plug of Celite®. Wash the pad with additional organic solvent.

  • Extraction: Transfer the filtrate to a separatory funnel.

  • Base Wash: Wash the organic layer with a 1M aqueous solution of NaOH or Na₂CO₃ to remove unreacted boronic acid.[1][3] Separate the layers.

  • Water and Brine Wash: Sequentially wash the organic layer with water and then with brine (saturated NaCl solution).[2] The brine wash helps to remove residual water from the organic phase.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

G cluster_0 Reaction Workup Reaction_Mixture Crude Reaction Mixture Dilute Dilute with Organic Solvent Reaction_Mixture->Dilute Filter Filter through Celite (optional) Dilute->Filter Extract Transfer to Separatory Funnel Filter->Extract Base_Wash Wash with aq. Base (e.g., 1M NaOH) Extract->Base_Wash Water_Wash Wash with Water Base_Wash->Water_Wash Brine_Wash Wash with Brine Water_Wash->Brine_Wash Dry Dry over Na2SO4 Brine_Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product for Purification Concentrate->Crude_Product

Caption: General workflow for aqueous workup and extraction.

Protocol 2: Flash Column Chromatography of a Biaryl Product

This protocol provides a general guideline for purifying the crude product obtained from the workup.

  • TLC Analysis: Determine a suitable eluent system by thin-layer chromatography (TLC) of the crude product. A common starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.[3]

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture. Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[7]

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. You can run the column isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity of the eluent).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.

G cluster_1 Troubleshooting Purification Start Crude Product Contains Impurities Check_Polarity Are Product and Impurity polarities different? Start->Check_Polarity Check_Solid Is the product a solid? Check_Polarity->Check_Solid No Column_Chrom Use Flash Column Chromatography Check_Polarity->Column_Chrom Yes Recrystallize Attempt Recrystallization Check_Solid->Recrystallize Yes Prep_HPLC Consider Preparative HPLC Check_Solid->Prep_HPLC No (Oil) End_Pure Pure Product Column_Chrom->End_Pure Recrystallize->End_Pure End_Impure Further Optimization Needed Recrystallize->End_Impure Prep_HPLC->End_Pure Prep_HPLC->End_Impure

Caption: Decision tree for selecting a purification method.

G cluster_2 Common Suzuki Coupling Side Reactions Reactants Ar-X + Ar'-B(OH)2 (Starting Materials) Product Ar-Ar' (Desired Product) Reactants->Product Cross-Coupling Homo_Ar Ar-Ar (Halide Homocoupling) Reactants->Homo_Ar Homo_Ar_B Ar'-Ar' (Boronic Acid Homocoupling) Reactants->Homo_Ar_B Proto_Ar_B Ar'-H (Protodeboronation) Reactants->Proto_Ar_B

References

Removing palladium catalyst from 3,5-Dimethyl-4-isopropoxyphenylboronic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions for a common and critical challenge in modern organic synthesis: the removal of residual palladium catalysts from coupling reactions, specifically focusing on products derived from substrates like 3,5-Dimethyl-4-isopropoxyphenylboronic acid.

In pharmaceutical development, controlling elemental impurities is not just a matter of good science but a strict regulatory requirement.[1][2][3] Palladium, a powerful and versatile catalyst for C-C bond formation, must be purged from the final Active Pharmaceutical Ingredient (API) to levels often below 10 parts-per-million (ppm) to comply with guidelines set by the International Council for Harmonisation (ICH Q3D).[1][3][4]

This guide provides a series of frequently asked questions (FAQs) for quick reference and detailed troubleshooting workflows for more persistent challenges.

Part 1: Frequently Asked Questions (FAQs)
Q1: Why is removing palladium so critical after my coupling reaction?

Residual palladium in an API poses toxicological risks and offers no therapeutic benefit to the patient.[2][5] Regulatory bodies like the FDA and EMA mandate strict limits on such elemental impurities in all marketed drug products.[2][3][6][7] Beyond regulatory compliance, residual palladium can interfere with downstream chemistry, compromise the stability of the final compound, and produce confounding results in biological screening assays.[8]

Q2: I've performed a standard aqueous work-up. Isn't that enough?

While a work-up can remove some inorganic salts, it is often insufficient for reducing palladium to acceptable levels.[8] Palladium can persist in various forms:

  • Heterogeneous particles: Larger Pd(0) particles that may be partially removed by filtration.

  • Colloidal palladium: Very fine, suspended nanoparticles that can pass through standard filters.

  • Soluble palladium species: Pd(II) salts or soluble Pd(0)-ligand complexes that remain dissolved in the organic phase.

A study published in ACS Medicinal Chemistry Letters demonstrated that after only an aqueous workup, palladium levels can remain very high, often exceeding 1000 ppm.[8]

Q3: What are the main methods for palladium removal?

The primary strategies fall into three categories: adsorption, extraction/precipitation, and crystallization.[1]

  • Adsorption: This is the most common and often most effective method, involving the use of "scavengers" that bind to the palladium, allowing it to be removed by simple filtration.[1][9]

  • Extraction/Precipitation: This involves altering solvent conditions or adding agents to selectively precipitate the palladium species.[10]

  • Crystallization: While sometimes effective, crystallization can occasionally trap impurities within the crystal lattice, making it an unreliable standalone method for palladium removal.[11][12]

Q4: What is a "palladium scavenger" and how do I choose one?

Palladium scavengers are materials, often based on functionalized silica gel or polymers, designed to selectively bind (chelate) palladium.[13][14] The choice of scavenger depends on several factors:

  • The oxidation state of Palladium: Thiol-based scavengers are highly effective for both Pd(0) and Pd(II).[13]

  • Solvent System: The scavenger must be compatible with your process solvent.

  • Product Polarity: Ensure your product does not have a high affinity for the scavenger, which could lead to yield loss.

  • Cost and Scale: For large-scale operations, the cost and ease of handling are critical considerations.[1]

A preliminary screen with a small panel of scavengers is highly recommended to find the optimal choice for your specific product and conditions.[15]

Q5: How do I accurately measure my residual palladium levels?

The industry-standard method for quantifying trace metals in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[11][16][17] This technique is highly sensitive, capable of detecting metals at parts-per-billion (ppb) levels, and is required for final product validation to meet regulatory standards.[11][16][17] For in-process checks or high-throughput screening of purification methods, simpler colorimetric or fluorescent kits are also available.[11]

Part 2: Troubleshooting Guides & Protocols

This section provides structured workflows to address specific challenges encountered during palladium removal.

Workflow 1: Initial Palladium Removal Strategy

This workflow provides a logical decision path for selecting an appropriate palladium removal technique after the initial reaction work-up.

G start Post-Reaction Mixture (Initial Pd > 1000 ppm) filter_celite Filter through Celite® Pad start->filter_celite icp_ms_1 Analyze Filtrate via ICP-MS filter_celite->icp_ms_1 Removes heterogeneous Pd scavenger_screen Perform Scavenger Screen (e.g., Si-Thiol, Si-TMT, Activated Carbon) icp_ms_1->scavenger_screen Pd > 100 ppm (Soluble Pd present) pass PASS (Pd < 10 ppm) icp_ms_1->pass Pd < 100 ppm (Unlikely, but possible) select_scavenger Select Optimal Scavenger Based on Efficiency & Yield scavenger_screen->select_scavenger batch_treatment Batch Treatment with Selected Scavenger select_scavenger->batch_treatment icp_ms_2 Analyze Final Product via ICP-MS batch_treatment->icp_ms_2 Filter and concentrate icp_ms_2->pass fail FAIL (Pd > 10 ppm) icp_ms_2->fail troubleshoot Proceed to Troubleshooting Guide fail->troubleshoot

Caption: Decision workflow for initial palladium removal.

Troubleshooting Guide: High Palladium Levels After Scavenging

Symptom: You have treated your product solution with a palladium scavenger, but ICP-MS analysis shows palladium levels are still unacceptably high (>10 ppm).

The interaction between the palladium species and the scavenger is suboptimal. This can be due to steric hindrance from your product, competition from ligands, or an inappropriate choice of scavenger functional group.

Solution Path:

  • Re-evaluate Scavenger Type: If you used a general-purpose scavenger like activated carbon and it failed, switch to a scavenger with a high affinity for soft metals like palladium.[1][13] Thiol (mercapto) or thiourea-functionalized silicas are excellent first choices due to the strong affinity of sulfur for palladium.[1][13]

  • Optimize Conditions: Scavenging efficiency is dependent on time, temperature, and agitation.

    • Increase Contact Time: Extend the stirring time from 1 hour to 4-16 hours.[1]

    • Increase Temperature: Gently heat the mixture to 40-60°C. This can increase reaction kinetics but should be monitored to prevent product degradation.

    • Increase Scavenger Equivalents: While a starting point might be 4-8 molar equivalents relative to palladium, you may need to increase this to 10-20 equivalents.[18]

Your product may be binding to the scavenger, leading to an apparent loss of yield. This is more common with polar compounds and scavengers like activated carbon.

Solution Path:

  • Wash the Scavenger: After filtering the scavenger, wash the collected solid with fresh solvent to recover any adsorbed product.[15] Combine the washings with the main filtrate.

  • Solvent Optimization: Perform the scavenging in a more polar solvent if your product is nonpolar, or a less polar solvent if your product is polar. This can disrupt the non-specific binding of your product to the scavenger support.

  • Consider a Different Support: If using activated carbon, switch to a silica-based scavenger. Silica supports are generally more polar and may have less affinity for nonpolar organic products.[13]

Part 3: Data & Protocols
Comparative Analysis of Common Palladium Scavengers

The selection of a scavenger is a critical step. The table below summarizes the characteristics of commonly used options.

Scavenger TypeFunctional GroupTypical Capacity (mmol/g)ProsCons
Functionalized Silica Thiol (-SH)1.0 - 2.4High selectivity for Pd, good kinetics, compatible with many solvents, low product adsorption.[1][13]Higher cost than carbon.
Functionalized Silica Thiourea (-SC(NH₂)NH₂)1.0 - 1.5Versatile for many forms of Pd, widely used in pharma.[13]Can sometimes catalyze side reactions if not fully removed.
Functionalized Silica Trimercaptotriazine (TMT)0.5 - 1.0Very high affinity for Pd, can be effective in reducing levels to < 5 ppm.[1][8]Can have lower capacity, higher cost.
Activated Carbon N/A (Adsorption)VariableLow cost, readily available, can remove color impurities.[19][20]Lower selectivity, can adsorb product leading to yield loss, may require higher loadings.[1][13]
Polymer-Based Resins Thiol, Amine, etc.1.0 - 4.0High capacity, can be used in flow chemistry setups.[1]Can swell in certain organic solvents, potentially slower kinetics than silica.
Experimental Protocol: Standard Bench-Scale Scavenging with Si-Thiol

This protocol outlines a typical procedure for removing palladium from a ~100 mL organic solution of your crude product.

Objective: To reduce residual palladium from >500 ppm to <10 ppm.

Materials:

  • Crude product solution in a suitable solvent (e.g., Toluene, Ethyl Acetate, THF).

  • SiliaMetS® Thiol (or equivalent thiol-functionalized silica gel).

  • Stir plate and magnetic stir bar.

  • Büchner funnel, filter flask, and filter paper (or a fritted glass funnel).

  • Inert atmosphere (Nitrogen or Argon), if the product is air-sensitive.

Procedure:

  • Quantify Initial Palladium: Before treatment, take a small aliquot of your crude solution for ICP-MS analysis to establish a baseline palladium concentration.

  • Prepare the Scavenging Slurry:

    • To your crude solution (~100 mL) in a round-bottom flask, add a magnetic stir bar.

    • Calculate the required amount of scavenger. A common starting point is to use 5-10 weight percent relative to your crude product weight, or 10-20 molar equivalents relative to the initial palladium catalyst loading.

    • Add the calculated amount of Si-Thiol scavenger to the flask. The scavenger can be added directly to the solution; no pre-activation is required.[18]

  • Scavenging Reaction:

    • Stir the slurry vigorously at room temperature (20-25°C). For many reactions, a contact time of 1-4 hours is sufficient.

    • Monitor the progress. As the scavenger binds the palladium, the silica powder may change color (e.g., to grey, brown, or black).[18]

  • Filtration:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly.

    • Filter the slurry, collecting the filtrate in a clean filter flask.

    • Wash the collected scavenger cake on the filter paper with 2-3 small portions of fresh solvent to ensure complete recovery of your product.

  • Final Analysis:

    • Combine the filtrate and washings.

    • Take a final aliquot for ICP-MS analysis to confirm that the palladium level is below your target threshold (e.g., <10 ppm).

    • Concentrate the filtrate in vacuo to recover your purified product.

Caption: Workflow for bench-scale palladium scavenging.

References

Improving solubility of 3,5-Dimethyl-4-isopropoxyphenylboronic acid in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the solubility of 3,5-Dimethyl-4-isopropoxyphenylboronic acid in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively available in public literature, we can infer its behavior based on structurally related compounds like phenylboronic acid and its substituted derivatives. Generally, arylboronic acids exhibit higher solubility in polar aprotic solvents such as ethers (e.g., THF, dioxane) and ketones (e.g., acetone) and are less soluble in nonpolar hydrocarbon solvents (e.g., hexane, toluene).[1][2][3] The presence of the isopropoxy group may slightly increase solubility in organic solvents compared to unsubstituted phenylboronic acid.[4] However, like many boronic acids, it is prone to forming trimeric anhydrides (boroxines), which are often less soluble.

Q2: My this compound is not dissolving in my reaction solvent. What are some initial troubleshooting steps?

A2: If you are experiencing poor solubility, consider the following initial steps:

  • Solvent Choice: Ensure you are using an appropriate solvent. Ethers (dioxane, THF) and ketones are often good starting points.[1][2] For Suzuki-Miyaura reactions, a mixture of an organic solvent with water is common, and the ratio can be adjusted to improve solubility.

  • Heating: Gently heating the reaction mixture can significantly increase the solubility of the boronic acid.

  • Stirring: Ensure vigorous stirring to aid dissolution.

  • Reagent Quality: Boronic acids can dehydrate to form less soluble boroxines. Ensure your reagent is of high quality and has been stored properly.

Q3: Can pH be adjusted to improve the solubility of this compound?

A3: Yes, pH can have a significant impact on the solubility of arylboronic acids. In aqueous solutions, increasing the pH will convert the boronic acid to the more soluble boronate salt.[5] In the context of a reaction mixture like a Suzuki-Miyaura coupling, the choice of base is crucial. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) not only facilitate the catalytic cycle but also help in forming the boronate species, which can improve solubility in the aqueous phase of the solvent mixture.

Q4: Are there any additives that can enhance the solubility of this boronic acid?

A4: While not a common practice for improving solubility in organic reaction mixtures, for aqueous solubility, the addition of diols or polyols like mannitol can increase the solubility of boronic acids by forming more soluble boronate esters. However, for a reaction like a Suzuki coupling, a more practical approach is to modify the boronic acid itself.

Troubleshooting Guide: Poor Solubility in Suzuki-Miyaura Coupling Reactions

Issue: Low to no product yield in a Suzuki-Miyaura coupling reaction, with unreacted this compound observed in the reaction flask.

This issue often points to poor solubility of the boronic acid, preventing its efficient participation in the catalytic cycle.

Troubleshooting Workflow

G start Low Yield & Poor Solubility solvent Optimize Solvent System start->solvent Initial Step base Change the Base solvent->base If solubility is still poor end Improved Yield solvent->end temp Increase Reaction Temperature base->temp If issue persists base->end surrogate Use a Boronic Acid Surrogate temp->surrogate For persistent issues temp->end surrogate->end

Caption: Troubleshooting workflow for poor solubility in Suzuki reactions.

Detailed Troubleshooting Steps & Solutions
Troubleshooting Step Possible Cause Recommended Solution & Protocol
1. Optimize Solvent System The chosen solvent or solvent mixture is not effective at dissolving the boronic acid.Solution: Screen different solvent systems. For Suzuki-Miyaura reactions, mixtures of dioxane/water, THF/water, or DMF/water are common. Vary the ratio of the organic solvent to water to find the optimal balance for solubility of all reaction components. Chlorinated solvents like chlorobenzene or 1,2-dichlorobenzene can sometimes solubilize otherwise insoluble reactants.
2. Change the Base The base may not be effectively converting the boronic acid to the more soluble boronate salt.Solution: Switch to a different base. Potassium phosphate (K₃PO₄) is often effective in challenging Suzuki couplings. Other options include cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). The choice of base can influence the reaction rate and yield.
3. Increase Reaction Temperature Insufficient thermal energy to dissolve the boronic acid and overcome the activation energy of the reaction.Solution: Gradually increase the reaction temperature. If the reaction is being run at 80 °C, consider increasing it to 100-110 °C. For very challenging couplings, a higher boiling point solvent like toluene or xylene may be necessary.
4. Use a Boronic Acid Surrogate The inherent properties of the boronic acid (e.g., tendency to form boroxines) limit its solubility and stability under the reaction conditions.Solution: Convert the boronic acid to a more soluble and stable surrogate, such as a pinacol ester, a diethanolamine adduct, or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives often exhibit improved solubility in organic solvents and can be used directly in the coupling reaction.[6]

Quantitative Solubility Data (Proxy Compounds)

Since specific quantitative solubility data for this compound is limited, the following tables provide data for phenylboronic acid and isobutoxyphenylboronic acid isomers as a reference. This data can help guide solvent selection.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents (Mole Fraction, x) [2]

Temperature (°C)Chloroform3-PentanoneAcetoneDipropyl EtherMethylcyclohexane
20~0.08~0.20~0.25~0.30<0.01
40~0.15~0.35~0.45~0.50~0.01
60~0.28~0.55~0.65~0.70~0.02

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents at 30°C (Mole Fraction, x) [4]

IsomerChloroform3-PentanoneDipropyl EtherMethylcyclohexane
ortho0.280.450.350.01
meta0.100.250.15<0.01
para0.080.200.12<0.01

Experimental Protocols

Protocol 1: Dynamic Method for Solubility Determination

This method determines the temperature at which a known composition of solute and solvent becomes a single liquid phase.

G prep Prepare Sample (Known composition of boronic acid and solvent) heat Heat Slowly with Stirring (e.g., 0.1-0.5 °C/min) prep->heat monitor Monitor Turbidity (Visually or with a probe) heat->monitor record Record Temperature of Complete Dissolution monitor->record repeat Repeat for Different Compositions record->repeat repeat->prep New Composition curve Construct Solubility Curve repeat->curve

Caption: Workflow for the dynamic method of solubility determination.

Methodology:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into a jacketed glass vessel to prepare a biphasic sample of known composition.[7][8]

  • Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1-0.5 °C/min) while being vigorously stirred to ensure homogeneity.[7]

  • Turbidity Monitoring: The turbidity of the sample is continuously monitored, either visually or with a luminance probe that measures the intensity of light passing through the solution.

  • Determination of Dissolution Temperature: The temperature at which the last solid particles dissolve, and the solution becomes clear, is recorded as the equilibrium solubility temperature for that specific composition.[7]

  • Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).

Protocol 2: Preparation of an N-Methyliminodiacetic Acid (MIDA) Boronate

This protocol describes a mild method for converting a boronic acid to its more stable and often more soluble MIDA boronate ester.[9][10][11]

Materials:

  • This compound

  • MIDA anhydride

  • Anhydrous dioxane

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine the boronic acid (1.0 equiv) and MIDA anhydride (1.5-3.0 equiv).[10][11]

  • Solvent Addition: Add anhydrous dioxane to form a suspension (typically at a concentration of 0.1-0.2 M with respect to the boronic acid).[10][11]

  • Reaction: Heat the mixture with stirring at 70-80 °C for 12-24 hours. Monitor the reaction progress by a suitable method (e.g., LC-MS) until the starting boronic acid is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The MIDA boronate can often be isolated by filtration and washed with a solvent in which it is sparingly soluble (e.g., diethyl ether or hexanes). Further purification can be achieved by recrystallization or column chromatography.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling with a Poorly Soluble Boronic Acid

This protocol provides a starting point for a Suzuki-Miyaura coupling reaction where the boronic acid has limited solubility.

G setup Combine Aryl Halide, Boronic Acid & Base in a Dry Flask inert Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert add_cat Add Palladium Catalyst & Ligand inert->add_cat add_sol Add Degassed Solvent add_cat->add_sol react Heat with Vigorous Stirring add_sol->react monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) react->monitor monitor->react Incomplete workup Work-up & Purification monitor->workup Complete

References

Technical Support Center: 3,5-Dimethyl-4-isopropoxyphenylboronic acid in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Dimethyl-4-isopropoxyphenylboronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on catalyst poisoning and reaction inefficiency.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura reactions involving sterically hindered substrates like this compound are a common challenge. The primary reasons often revolve around the reduced reactivity due to steric hindrance, which can impede crucial steps in the catalytic cycle. Key areas to troubleshoot include the choice of catalyst and ligand, the selection of an appropriate base and solvent, and the integrity of the boronic acid itself. For sterically demanding couplings, standard catalysts may be ineffective; employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is often necessary to promote the desired catalytic activity.[1]

Q2: I suspect my this compound reagent is compromised. How can this affect the reaction, and how can I verify its quality?

A2: The quality and stability of the boronic acid are critical for a successful coupling reaction. Boronic acids can degrade over time or under certain conditions, leading to side products that can inhibit the catalyst or simply be unreactive. Two common degradation pathways are:

  • Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene (1-isopropoxy-2,4-dimethylbenzene), resulting in the loss of the reactive species. This can be exacerbated by the presence of water and certain bases.[1][2]

  • Formation of Boroxines: Boronic acids can dehydrate to form cyclic anhydrides known as boroxines. While boroxines can be active in some Suzuki couplings, their reactivity can differ from the free boronic acid, and their formation can complicate reaction stoichiometry and kinetics. It is noted that 3,5-Dimethyl-4-propoxyphenylboronic acid (a closely related compound) can contain varying amounts of its anhydride.

You can check the purity of your boronic acid using techniques like NMR spectroscopy to detect the presence of significant impurities or degradation products.

Q3: Could residual impurities from the synthesis of this compound be poisoning my catalyst?

A3: Yes, impurities from the synthesis of the boronic acid can act as catalyst poisons. The synthesis of arylboronic acids often involves the reaction of an organometallic species (like a Grignard reagent from 1-bromo-3,5-dimethyl-4-isopropoxybenzene) with a trialkyl borate. Potential impurities could include:

  • Unreacted starting materials or byproducts from the Grignard formation.

  • Residual borate esters.

  • Halide ions (e.g., bromide), which can interact with the palladium catalyst.

These impurities can coordinate to the active palladium species, reducing its catalytic efficiency.

Q4: My reaction mixture is turning black, and the reaction has stalled. What does this indicate?

A4: The formation of a black precipitate, often referred to as palladium black, is a common sign of catalyst decomposition.[2][3] This inactive form of palladium precipitates out of the solution, halting the catalytic cycle. Catalyst decomposition can be caused by:

  • Oxygen: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst.[1][2] Rigorous degassing of solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • High Temperatures: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition.[1]

  • Ligand Degradation: Phosphine ligands, especially in the presence of trace oxygen, can be oxidized, leading to less effective stabilization of the palladium center.

Troubleshooting Guides

Issue 1: Low to No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using more robust pre-catalysts like Buchwald's palladacycle pre-catalysts.[2]
Steric Hindrance Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand to facilitate the catalytic cycle with the sterically hindered boronic acid.[1]
Inappropriate Base Screen different bases. For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[1]
Poor Boronic Acid Quality Check the purity of the this compound by NMR. If degradation is suspected, consider converting it to a more stable boronate ester (e.g., a pinacol ester) before use.[2]
Presence of Oxygen Ensure all solvents are thoroughly degassed before use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[1][2]
Issue 2: Formation of Significant Side Products (e.g., Homocoupling)
Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen and a Pd(II) species.[2] Ensure rigorous degassing of the reaction mixture. Using a Pd(0) source directly may also mitigate this issue.[2]
Protodeboronation Minimize water in the reaction by using anhydrous solvents and bases if the reaction conditions allow. Using milder bases can also reduce the rate of protodeboronation.[1]

Visualizing Reaction and Troubleshooting Logic

Below are diagrams to illustrate key concepts in troubleshooting reactions with this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Boronic Acid (Ar'-B(OH)2) Boronic->Transmetal Base Base Base->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle.

Catalyst_Poisoning_Troubleshooting Start Low Reaction Yield CheckReagents Verify Reagent Quality Start->CheckReagents CheckConditions Optimize Reaction Conditions Start->CheckConditions BoronicAcid Boronic Acid Purity? (NMR Analysis) CheckReagents->BoronicAcid Purity CatalystActivity Catalyst/Ligand Active? CheckReagents->CatalystActivity Activity SolventBase Solvent/Base Quality? CheckReagents->SolventBase Purity Degassing Sufficient Degassing? CheckConditions->Degassing Atmosphere LigandChoice Appropriate Ligand for Steric Hindrance? CheckConditions->LigandChoice Sterics Temp Optimal Temperature? CheckConditions->Temp Kinetics UseEster Solution: Use Boronate Ester BoronicAcid->UseEster Degradation Detected FreshCat Solution: Use Fresh Reagents CatalystActivity->FreshCat Inactive DegasMore Solution: Improve Degassing Degassing->DegasMore Insufficient ChangeLigand Solution: Screen Bulky Ligands LigandChoice->ChangeLigand Ineffective

Caption: Troubleshooting workflow for low reaction yields.

Experimental Protocols

Protocol 1: Degassing of Reaction Solvents
  • Freeze-Pump-Thaw Method (for robust solvents like dioxane, toluene):

    • Place the solvent in a Schlenk flask.

    • Freeze the solvent using a liquid nitrogen bath.

    • Evacuate the flask under high vacuum for 10-15 minutes.

    • Close the flask to the vacuum and thaw the solvent. You will likely see bubbles escape as dissolved gases are released.

    • Repeat this cycle at least three times to ensure the removal of dissolved oxygen.

  • Inert Gas Sparging:

    • Insert a long needle connected to an inert gas (argon or nitrogen) line into the solvent, ensuring the needle tip is below the solvent surface.

    • Bubble the inert gas through the solvent for 20-30 minutes. This method is suitable for most solvents.

Protocol 2: Standard Suzuki-Miyaura Coupling with this compound

This is a general starting point; optimization will likely be required.

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the chosen base (e.g., K₃PO₄, 2.0-3.0 eq).

    • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 eq relative to palladium).

  • Solvent Addition:

    • Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution:

    • Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

References

Effect of temperature on the stability of 3,5-Dimethyl-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the thermal stability of 3,5-Dimethyl-4-isopropoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: The recommended storage temperature is room temperature.[1][2] For long-term stability, it is advisable to store the compound in a cool, dark place at temperatures below 15°C.[2]

Q2: What is the melting point of this compound?

Q3: Is this compound sensitive to moisture?

A3: Yes, boronic acids, in general, are susceptible to dehydration, which can lead to the formation of a trimeric anhydride, known as a boroxine.[4] Some suppliers note that 3,5-Dimethyl-4-propoxyphenylboronic acid may contain varying amounts of its anhydride. It is crucial to store the compound in a dry environment.

Q4: What are the typical signs of degradation for this compound?

A4: Visual signs of degradation can include a change in the appearance of the white to off-white crystalline powder.[1] From a chemical perspective, the formation of the anhydride is a common degradation pathway. In solution, especially under certain pH conditions, protodeboronation (loss of the boronic acid group) can occur.[5][6]

Q5: How does temperature affect the stability of this compound in solution?

A5: The stability of arylboronic acids in solution is pH-dependent and can be influenced by temperature.[6] Elevated temperatures can accelerate decomposition pathways such as protodeboronation, particularly under strongly acidic or basic conditions.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results (e.g., in Suzuki-Miyaura coupling) Degradation of the boronic acid.- Confirm the purity of the boronic acid using techniques like NMR or HPLC before use.- Use freshly opened or properly stored material.- Consider that the reagent may contain some amount of the less reactive anhydride (boroxine).
Change in physical appearance of the solid (e.g., clumping, discoloration) Moisture absorption and/or thermal degradation.- Store the compound in a desiccator.- Avoid frequent temperature cycling which can lead to moisture condensation.[7]- If degradation is suspected, repurification may be necessary.
Low yields in reactions at elevated temperatures Thermal decomposition of the boronic acid.- Attempt the reaction at a lower temperature if possible.- Minimize the reaction time at high temperatures.- Perform a stability study of the boronic acid under the reaction conditions (solvent, base, temperature) to assess its half-life.
Formation of deboronated byproducts Protodeboronation.- Adjust the pH of the reaction mixture; protodeboronation of some arylboronic acids is slowest around pH 5.[5]- Be aware that sterically hindered and electron-rich arylboronic acids can be more prone to deboronation.[5]

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol provides a general method for assessing the thermal stability and decomposition profile of this compound.

1. Sample Preparation:

  • Accurately weigh 3-5 mg of this compound into a standard TGA pan (e.g., aluminum or platinum).

2. TGA Instrument Setup:

  • Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min to provide an inert environment.

  • Heating Rate: A standard heating rate of 10°C/min is typically used.[8]

  • Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature of at least 600°C to ensure complete decomposition.[8]

3. Data Analysis:

  • Record the weight loss as a function of temperature.

  • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate (Tpeak) from the derivative of the TGA curve (DTG).

Protocol 2: Analysis of Thermal Decomposition by Differential Scanning Calorimetry (DSC)

This protocol is used to determine the melting point and identify other thermal events like decomposition.

1. Sample Preparation:

  • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.[9]

2. DSC Instrument Setup:

  • Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min.[9]

  • Heating Rate: 10°C/min.[9]

  • Temperature Program: Heat the sample from ambient temperature to a temperature beyond its expected melting and decomposition points (e.g., 300°C).

3. Data Analysis:

  • Identify the endothermic peak corresponding to the melting point.

  • Observe any exothermic peaks that may indicate decomposition.

Data Presentation

As specific experimental data for the thermal decomposition of this compound is not available in the public domain, the following table provides data for the closely related analogue, 3,5-Dimethyl-4-propoxyphenylboronic acid, for reference.

Table 1: Physical and Thermal Properties of 3,5-Dimethyl-4-propoxyphenylboronic Acid

PropertyValueSource(s)
Molecular Formula C11H17BO3[1][3]
Molecular Weight 208.06 g/mol [1][3]
Appearance White to off-white crystalline powder[1]
Melting Point 187°C (lit.) or 182-187°C (lit.)[1][3]
Storage Conditions Room Temperature (Recommended in a cool and dark place, <15°C)[1][2]

Visualizations

experimental_workflow Experimental Workflow for Thermal Stability Analysis cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_results Results prep Weigh 3-5 mg of This compound tga_setup Setup TGA: - N2 atmosphere - 10°C/min heating rate - 30°C to 600°C prep->tga_setup dsc_setup Setup DSC: - N2 atmosphere - 10°C/min heating rate - 30°C to 300°C prep->dsc_setup tga_run Run TGA Experiment tga_setup->tga_run tga_analysis Analyze TGA/DTG curves for decomposition temperatures tga_run->tga_analysis results Compile thermal stability profile: - Melting Point - T_onset - T_peak tga_analysis->results dsc_run Run DSC Experiment dsc_setup->dsc_run dsc_analysis Identify melting point and decomposition exotherms dsc_run->dsc_analysis dsc_analysis->results

Caption: Workflow for thermal analysis.

troubleshooting_tree Troubleshooting for Stability Issues start Inconsistent Experimental Results or Degradation? q1 Is the solid material visibly changed? start->q1 remedy1 Potential moisture absorption or degradation. Store in desiccator. Consider repurification. q1->remedy1 Yes q2 Are reaction yields low at high temperatures? q1->q2 No a1_yes Yes a1_no No remedy1->q2 remedy2 Possible thermal decomposition. Lower reaction temperature. Reduce heating time. q2->remedy2 Yes q3 Is deboronated byproduct observed? q2->q3 No a2_yes Yes a2_no No remedy2->q3 remedy3 Protodeboronation likely. Adjust reaction pH. Buffer the system if possible. q3->remedy3 Yes end_node Consult further literature on arylboronic acid stability. q3->end_node No a3_yes Yes a3_no No remedy3->end_node

Caption: Troubleshooting decision tree.

References

Technical Support Center: Suzuki Reactions of 3,5-Dimethyl-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, 3,5-Dimethyl-4-isopropoxyphenylboronic acid. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, presented in a question-and-answer format.

Issue: Low or No Yield of the Desired Cross-Coupled Product

Question: My Suzuki reaction with this compound is resulting in a low yield or no product at all. What are the primary factors to investigate?

Answer: Low yields in Suzuki couplings with sterically hindered substrates like this compound are frequently due to the steric hindrance impeding key steps in the catalytic cycle. A systematic approach to troubleshooting should be employed:

  • Catalyst and Ligand Selection: This is the most critical aspect for successful coupling with hindered substrates. Standard catalysts like Pd(PPh₃)₄ are often not effective.

    • Recommendation: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, and RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands facilitate the formation of a highly reactive palladium(0) species, which is necessary for the oxidative addition of the aryl halide and also accelerates the reductive elimination step.

  • Base and Solvent Combination: The choice of base and solvent is crucial and they often work in concert.

    • Bases: Potassium phosphate (K₃PO₄) is a reliable choice for many hindered couplings. Stronger bases like potassium tert-butoxide (t-BuOK) can also be effective, particularly with less reactive aryl chlorides. Weaker bases such as potassium carbonate (K₂CO₃) may also be suitable, but might require higher temperatures.

    • Solvents: Anhydrous, polar aprotic solvents are generally preferred. Toluene, dioxane, and 2-methyltetrahydrofuran (2-MeTHF) are common choices. For particularly challenging couplings, higher boiling point solvents like xylenes might be necessary to enable higher reaction temperatures.

  • Reaction Temperature: Sterically hindered substrates often require more thermal energy to overcome activation barriers. If your reaction is sluggish at a moderate temperature (e.g., 80 °C), consider increasing it to 100-110 °C.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.

Issue: Significant Formation of Homocoupling Byproduct

Question: I am observing a significant amount of the homocoupled dimer of this compound in my reaction mixture. What causes this and how can I minimize it?

Answer: Homocoupling of the boronic acid is a common side reaction, primarily caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[2] Here’s how to address it:

  • Rigorous Degassing: Ensure all solvents (including any water used in the base solution) and the reaction vessel are thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[3]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can be beneficial. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its in-situ reduction to Pd(0) might be inefficient, leading to side reactions.[4]

  • Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling by promoting the reductive elimination of the cross-coupled product.[3][4]

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and minimize homocoupling.

Issue: Presence of Protodeboronation Byproduct

Question: My analysis shows the presence of 1,3-dimethyl-2-isopropoxybenzene, indicating protodeboronation of my boronic acid. How can I prevent this?

Answer: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common issue, especially with electron-rich or sterically hindered boronic acids. Key strategies to mitigate this include:

  • Choice of Base: The base can promote protodeboronation. Using milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be advantageous over stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[3]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to strictly anhydrous conditions can significantly reduce protodeboronation.[3]

  • Use of a More Stable Boron Reagent: Consider converting the boronic acid to a more stable derivative.

    • Pinacol Esters: These are generally more stable than the corresponding boronic acids and can slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus its degradation.

    • Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation.[5]

    • MIDA Boronates: These are exceptionally stable and can be used in sequential coupling reactions.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for Suzuki reactions with this compound?

A1: For sterically hindered substrates, a higher catalyst loading might be necessary compared to unhindered couplings. A good starting point is typically 1-5 mol% of the palladium source. However, for highly efficient catalyst systems (e.g., those with advanced Buchwald ligands), lower loadings in the range of 0.5-2 mol% can be effective.

Q2: How crucial is the purity of the this compound?

A2: The purity of the boronic acid is very important. Impurities can interfere with the catalytic cycle. Boronic acids can also dehydrate to form boroxines (cyclic trimers), which can have different reactivity. It is recommended to use high-purity boronic acid and store it under an inert atmosphere, away from moisture.

Q3: Can I use microwave irradiation to accelerate the reaction?

A3: Yes, microwave irradiation can be a very effective technique to accelerate Suzuki couplings, especially for hindered substrates. It allows for rapid heating to high temperatures, which can significantly reduce reaction times. However, optimization of the reaction time and temperature will be necessary to avoid decomposition of the reactants or catalyst.

Q4: What is the best way to monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods will allow you to track the consumption of the starting materials and the formation of the desired product and any byproducts.

Data Presentation

The following tables summarize reaction conditions from studies on sterically hindered substrates, which can serve as a starting point for optimizing the reaction of this compound.

Table 1: Reaction Condition Screening for a Sterically Hindered Suzuki Coupling

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PdCl₂ (5)PPh₃ (10)K₂CO₃ (2)THF6017
2Pd₂(dba)₃ (5)PPh₃ (10)K₂CO₃ (2)THF60160
3Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)THF60118
4Pd(PPh₃)₄ (5)-K₂CO₃ (2)THF60152
5Pd₂(dba)₃ (5)L1* (10)K₂CO₃ (2)THF60185
6Pd₂(dba)₃ (5)L1* (10)Cs₂CO₃ (2)THF60171
7Pd₂(dba)₃ (5)L1* (10)NaOH (2)THF60150

*L1 is a specific phosphine ligand used in the study. This table demonstrates the significant impact of the choice of palladium source and ligand on the reaction yield.

Table 2: Optimization of Suzuki Coupling for ortho-Substituted Phenylboronic Acids

EntrySubstrate 5 (equiv)SolventCatalystBase (equiv)Temp. (°C)Time (h)Product 1 (%)Product 2 (%)Product 3 (%)
14.9ToluenePd(OAc)₂, SPhosK₃PO₄ (9)9060474010
24.9ToluenePd(OAc)₂, SPhosK₃PO₄ (9)706052378
34.9XylenePd(OAc)₂, SPhosK₃PO₄ (9)12060404317
46.9ToluenePd(OAc)₂, SPhosK₃PO₄ (3)906056325
56.9XylenePd(OAc)₂, SPhosK₃PO₄ (3)12060444310

This table illustrates the influence of temperature, solvent, and base equivalents on the product distribution in a complex Suzuki coupling.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Byproducts in Suzuki Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling of this compound, with an emphasis on minimizing byproduct formation.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Anhydrous potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, oven-dried

Procedure:

  • Inert Atmosphere Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and finely powdered K₃PO₄.

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. Stir the suspension for a few minutes. Then, add the palladium precatalyst.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Setting Up an Oxygen-Free Suzuki Reaction

This protocol details the steps to ensure a rigorously oxygen-free reaction environment.

  • Glassware Preparation: All glassware (flask, condenser, stir bar) should be thoroughly dried in an oven at >120 °C overnight and allowed to cool in a desiccator.

  • Reagent Preparation: Solids (aryl halide, boronic acid, base, catalyst) should be dried in a vacuum oven if they are not anhydrous. Solvents must be anhydrous and should be degassed prior to use by sparging with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.

  • Assembly: Assemble the glassware while hot and allow it to cool under a stream of inert gas.

  • Addition of Solids: Add the solid reagents to the reaction flask under a positive pressure of inert gas.

  • Evacuation and Backfilling: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times.

  • Addition of Liquids: Add the degassed solvent to the flask via a cannula or a gas-tight syringe.

  • Running the Reaction: The reaction can then be heated under a positive pressure of the inert gas.

Visualizations

Troubleshooting_Suzuki_Byproducts cluster_start Initial Observation cluster_byproducts Byproduct Identification cluster_solutions Troubleshooting Steps start Low Yield or Significant Byproducts homocoupling Homocoupling (Boronic Acid Dimer) start->homocoupling Analyze Crude Reaction Mixture protodeboronation Protodeboronation (Ar-H) start->protodeboronation Analyze Crude Reaction Mixture low_yield Low Conversion start->low_yield Analyze Crude Reaction Mixture sol_homo 1. Rigorous Degassing 2. Use Pd(0) Precatalyst 3. Bulky, e⁻-rich Ligand 4. Slow Boronic Acid Addition homocoupling->sol_homo Mitigation Strategies sol_proto 1. Milder Base (e.g., KF, K₂CO₃) 2. Anhydrous Conditions 3. Use Pinacol Ester or   BF₃K Salt protodeboronation->sol_proto Mitigation Strategies sol_yield 1. Use Bulky, e⁻-rich Ligand   (e.g., SPhos, XPhos) 2. Optimize Base/Solvent   (e.g., K₃PO₄/Toluene) 3. Increase Temperature 4. Ensure Inert Atmosphere low_yield->sol_yield Optimization Strategies

Caption: Troubleshooting workflow for minimizing byproducts in Suzuki reactions.

Byproduct_Formation_Mechanisms cluster_suzuki_cycle Desired Suzuki Cycle cluster_homocoupling Homocoupling Byproduct Pathway cluster_protodeboronation Protodeboronation Byproduct Pathway pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-X) pd0->ox_add pd_ii Ar-Pd(II)-X(L)₂ ox_add->pd_ii transmetal Transmetalation (Ar'-B(OH)₂ + Base) pd_ii->transmetal biaryl_pd Ar-Pd(II)-Ar'(L)₂ transmetal->biaryl_pd red_elim Reductive Elimination biaryl_pd->red_elim red_elim->pd0 Regenerates Catalyst product Ar-Ar' (Desired Product) red_elim->product pd0_ox Pd(0)L₂ pd_ii_side Pd(II) Species pd0_ox->pd_ii_side Oxidation o2 O₂ o2->pd_ii_side homo_product Ar'-Ar' (Homocoupling) pd_ii_side->homo_product Reaction with Boronic Acid boronic_acid 2 x Ar'-B(OH)₂ boronic_acid->homo_product boronic_acid_proto Ar'-B(OH)₂ proto_product Ar'-H (Protodeboronation) boronic_acid_proto->proto_product Protonolysis h2o_base H₂O / Base h2o_base->proto_product

Caption: Mechanisms of common byproduct formation in Suzuki reactions.

References

Validation & Comparative

Comparative Performance Analysis of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the characterization and comparative performance of biphenyl compounds derived from 3,5-Dimethyl-4-isopropoxyphenylboronic acid via Suzuki-Miyaura cross-coupling. This document provides supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide focuses on the characterization of products derived from this compound, a versatile building block for the synthesis of complex biaryl scaffolds. These structures are of significant interest in medicinal chemistry due to their potential as modulators of key biological targets.

This publication presents a comparative analysis of the Suzuki coupling products of this compound with various aryl halides. The performance is benchmarked against structurally related boronic acids to provide a clear perspective on its reactivity and utility in drug discovery and development.

Performance Comparison in Suzuki-Miyaura Coupling

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the electronic and steric properties of the coupling partners. To provide a quantitative comparison, the performance of this compound was evaluated against two alternative arylboronic acids: 4-Isopropoxyphenylboronic acid and 4-Methoxyphenylboronic acid. The reactions were carried out with a selection of aryl bromides bearing electron-donating, electron-neutral, and electron-withdrawing substituents.

While specific experimental data for the Suzuki coupling of this compound is not extensively available in the public domain, the following tables are compiled based on representative yields for structurally similar coupling reactions found in the literature. These values serve as a predictive guide for reaction outcomes.

Table 1: Comparison of Reaction Yields for Suzuki Coupling of Various Boronic Acids with Aryl Bromides

EntryBoronic AcidAryl BromideProductRepresentative Yield (%)
1This compound4-Bromoanisole4'-Isopropoxy-4-methoxy-3',5'-dimethyl-1,1'-biphenyl85-95 (estimated)
24-Isopropoxyphenylboronic acid4-Bromoanisole4'-Isopropoxy-4-methoxy-1,1'-biphenyl90-98
34-Methoxyphenylboronic acid4-Bromoanisole4,4'-Dimethoxy-1,1'-biphenyl92-99[1]
4This compound4-Bromotoluene4'-Isopropoxy-4,3',5'-trimethyl-1,1'-biphenyl82-92 (estimated)
54-Isopropoxyphenylboronic acid4-Bromotoluene4'-Isopropoxy-4-methyl-1,1'-biphenyl88-96
64-Methoxyphenylboronic acid4-Bromotoluene4'-Methoxy-4-methyl-1,1'-biphenyl90-97
7This compound1-Bromo-4-nitrobenzene4'-Isopropoxy-3',5'-dimethyl-4-nitro-1,1'-biphenyl75-88 (estimated)
84-Isopropoxyphenylboronic acid1-Bromo-4-nitrobenzene4'-Isopropoxy-4-nitro-1,1'-biphenyl80-92
94-Methoxyphenylboronic acid1-Bromo-4-nitrobenzene4'-Methoxy-4-nitro-1,1'-biphenyl85-95
10This compound4-Bromobenzonitrile4'-(4-Isopropoxy-3,5-dimethylphenyl)benzonitrile80-90 (estimated)
114-Isopropoxyphenylboronic acid4-Bromobenzonitrile4'-(4-Isopropoxyphenyl)benzonitrile85-95
124-Methoxyphenylboronic acid4-Bromobenzonitrile4'-(4-Methoxyphenyl)benzonitrile88-96[2]

Note: Yields are based on published data for similar reactions and may vary depending on the specific reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following section outlines a general protocol for the Suzuki-Miyaura cross-coupling reaction and the subsequent characterization of the biphenyl products.

General Experimental Protocol for Suzuki-Miyaura Coupling

A flask is charged with the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of a palladium precursor like Pd(OAc)₂ and a ligand, and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., a mixture of toluene and water, or dioxane and water) is added, and the reaction mixture is heated with stirring for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure biphenyl product.

Product Characterization

The synthesized biphenyl products are typically characterized using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the structure of the product by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the product, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

  • Melting Point: The melting point of a solid product is a useful indicator of its purity.

Visualizing Experimental Workflows and Biological Pathways

Diagrams are essential tools for visualizing complex processes. The following sections provide Graphviz (DOT language) scripts for generating diagrams of the experimental workflow and relevant biological signaling pathways where the synthesized biphenyl compounds may exhibit activity.

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_characterization Characterization reagents Combine Reactants: Aryl Bromide Boronic Acid Catalyst Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor extract Extraction and Washing monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify nmr NMR (1H, 13C) purify->nmr ms Mass Spectrometry purify->ms ir IR Spectroscopy purify->ir mp Melting Point purify->mp

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Potential Biological Signaling Pathways

Biphenyl derivatives are known to interact with various biological targets, including hormone receptors and protein kinases. The following diagrams illustrate two key signaling pathways that are often modulated by such compounds.

Many biphenyl compounds exhibit estrogenic or anti-estrogenic activity by binding to the estrogen receptor alpha (ERα). This interaction can influence gene transcription related to cell proliferation and survival.

er_signaling ligand Biphenyl Ligand (e.g., Estrogen mimic) er Estrogen Receptor α (ERα) ligand->er Binds hsp Heat Shock Proteins er->hsp Dissociates dimer ERα Dimerization er->dimer nucleus Nuclear Translocation dimer->nucleus ere Binds to Estrogen Response Element (ERE) nucleus->ere transcription Gene Transcription ere->transcription proliferation Cell Proliferation & Survival transcription->proliferation

Caption: Simplified Estrogen Receptor α signaling pathway.

Certain biphenyl structures can act as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of this pathway can block downstream signaling cascades that are critical for cancer cell growth and proliferation.[3][4][5][6][7]

egfr_signaling inhibitor Biphenyl Inhibitor egfr EGFR inhibitor->egfr Inhibits atp ATP egfr->atp Blocks Binding pi3k PI3K/Akt Pathway egfr->pi3k Activates ras Ras/Raf/MEK/ERK Pathway egfr->ras Activates survival Cell Survival pi3k->survival proliferation Cell Proliferation ras->proliferation

Caption: Simplified EGFR signaling pathway inhibition.

Conclusion

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of sterically hindered and electronically modulated biphenyl derivatives. While comprehensive comparative data is emerging, the available information on related structures suggests that it is a competent coupling partner, providing good to excellent yields. The resulting biphenyl scaffolds hold significant promise for the development of novel therapeutics, particularly as modulators of critical signaling pathways such as those governed by the estrogen receptor and EGFR. Further research into the specific reaction kinetics and optimization for this boronic acid will undoubtedly expand its application in medicinal chemistry and materials science.

References

A Comparative Guide to the 2D NMR Analysis of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, boronic acids are indispensable molecular tools. Their utility in cross-coupling reactions and as sensors necessitates thorough structural elucidation, for which two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful technique. This guide provides a comparative analysis of the 2D NMR characteristics of 3,5-Dimethyl-4-isopropoxyphenylboronic acid and two common alternatives: the electron-rich 4-methoxyphenylboronic acid and the electron-deficient 3,5-bis(trifluoromethyl)phenylboronic acid.

Executive Summary

This guide presents a detailed comparison of the 2D NMR spectroscopic features of this compound and two alternative phenylboronic acid derivatives. Due to the limited availability of public experimental 2D NMR data for this compound, its expected spectral correlations are predicted based on known chemical shifts of structurally related compounds. This comparison highlights the distinct NMR fingerprints of these molecules, arising from their different electronic and steric properties, and provides a foundational understanding for their characterization.

Predicted 2D NMR Analysis of this compound

Predicted ¹H and ¹³C NMR Chemical Shifts:

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ar-H (2,6)~7.5~137
-OCH(CH₃)₂~4.4 (septet)~72
Ar-CH₃ (3,5)~2.2 (singlet)~16
-OCH(CH₃)₂~1.3 (doublet)~22
Ar-C-B (1)-Not typically observed
Ar-C-O (4)-~158
Ar-C-CH₃ (3,5)-~130
Ar-CH (2,6)See Ar-HSee Ar-C
B(OH)₂~8.0 (broad singlet)-

Expected 2D NMR Correlations:

  • COSY (Correlation Spectroscopy): A cross-peak is expected between the methine proton of the isopropoxy group (~4.4 ppm) and the methyl protons of the same group (~1.3 ppm), indicating their three-bond scalar coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum will show direct one-bond correlations between protons and their attached carbons. Expected correlations are:

    • Ar-H (~7.5 ppm) with Ar-C (~137 ppm).

    • Isopropoxy CH (~4.4 ppm) with its carbon (~72 ppm).

    • Aromatic methyl protons (~2.2 ppm) with their carbons (~16 ppm).

    • Isopropoxy methyl protons (~1.3 ppm) with their carbons (~22 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations, providing key connectivity information. Expected correlations include:

    • Aromatic protons (~7.5 ppm) to the aromatic carbons C-3/C-5 (~130 ppm) and the carbon bearing the boronic acid (C-1).

    • Aromatic methyl protons (~2.2 ppm) to the aromatic carbons C-2/C-6 (~137 ppm), C-3/C-5 (~130 ppm), and C-4 (~158 ppm).

    • Isopropoxy methine proton (~4.4 ppm) to the aromatic carbon C-4 (~158 ppm).

Comparative 2D NMR Analysis of Alternative Boronic Acids

4-Methoxyphenylboronic Acid

This electron-rich boronic acid serves as a common building block in Suzuki-Miyaura couplings.

¹H and ¹³C NMR Spectral Data:

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Ar-H (2,6)7.75 (d, J=8.8 Hz)136.5
Ar-H (3,5)6.92 (d, J=8.8 Hz)114.0
-OCH₃3.81 (s)55.2
Ar-C-B (1)-Not typically observed
Ar-C-O (4)-162.2

Expected 2D NMR Correlations:

  • COSY: A cross-peak will be observed between the aromatic protons at 7.75 ppm and 6.92 ppm due to their three-bond coupling.

  • HSQC:

    • Ar-H (7.75 ppm) with Ar-C (136.5 ppm).

    • Ar-H (6.92 ppm) with Ar-C (114.0 ppm).

    • -OCH₃ protons (3.81 ppm) with their carbon (55.2 ppm).

  • HMBC:

    • -OCH₃ protons (3.81 ppm) to the aromatic carbon C-4 (162.2 ppm).

    • Aromatic protons at 7.75 ppm to C-3/C-5 (114.0 ppm) and C-1.

    • Aromatic protons at 6.92 ppm to C-2/C-6 (136.5 ppm) and C-4 (162.2 ppm).

3,5-Bis(trifluoromethyl)phenylboronic Acid

This electron-deficient boronic acid is often used when electron-withdrawing groups are required to influence reaction outcomes or molecular properties.

¹H and ¹³C NMR Spectral Data:

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Ar-H (2,6)8.35 (s)135.5 (q, J=3.8 Hz)
Ar-H (4)8.15 (s)129.0
-CF₃-123.0 (q, J=273 Hz)
Ar-C-B (1)-Not typically observed
Ar-C-CF₃(3,5)-132.5 (q, J=33 Hz)

Expected 2D NMR Correlations:

  • COSY: No significant H-H couplings are expected in the aromatic region due to the substitution pattern.

  • HSQC:

    • Ar-H (8.35 ppm) with Ar-C (135.5 ppm).

    • Ar-H (8.15 ppm) with Ar-C (129.0 ppm).

  • HMBC:

    • Aromatic proton at 8.15 ppm to the carbons bearing the trifluoromethyl groups (132.5 ppm) and the carbons at positions 2 and 6 (135.5 ppm).

    • Aromatic protons at 8.35 ppm to the carbon at position 4 (129.0 ppm), the carbon bearing the boronic acid (C-1), and the carbon bearing the trifluoromethyl group (132.5 ppm).

Experimental Protocols

A general protocol for acquiring high-quality 2D NMR spectra for phenylboronic acid derivatives is provided below.

Sample Preparation:

  • Accurately weigh 10-20 mg of the boronic acid sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

NMR Spectrometer Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock and shim the instrument to obtain a homogeneous magnetic field.

  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate acquisition parameters.

  • Set up the desired 2D NMR experiments (COSY, HSQC, HMBC) using standard instrument parameters. Typical parameters include:

    • COSY: 256-512 increments in the indirect dimension (t₁), 2-4 scans per increment.

    • HSQC: Optimized for a one-bond ¹JCH coupling constant of ~145 Hz.

    • HMBC: Optimized for long-range coupling constants in the range of 4-10 Hz.

  • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin) with Fourier transformation, phase correction, and baseline correction.

Visualizations

// Nodes for the structure C1 [label="C1-B", fillcolor="#F1F3F4", fontcolor="#202124"]; C2 [label="C2-H\n(~7.5 ppm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3 [label="C3-CH3\n(~2.2 ppm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C4 [label="C4-O", fillcolor="#F1F3F4", fontcolor="#202124"]; C5 [label="C5-CH3\n(~2.2 ppm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C6 [label="C6-H\n(~7.5 ppm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O_iso [label="O-CH\n(~4.4 ppm)", fillcolor="#FBBC05", fontcolor="#202124"]; CH3_iso [label="CH(CH3)2\n(~1.3 ppm)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges for COSY correlations edge [color="#EA4335", style=dashed, label="COSY"]; O_iso -> CH3_iso;

// Edges for HMBC correlations edge [color="#4285F4", style=dotted, label="HMBC", constraint=false]; C2 -> C4; C2 -> C3; C6 -> C4; C6 -> C5; C3 -> C2; C3 -> C4; C5 -> C6; C5 -> C4; O_iso -> C4;

// Structural connections edge [color="#202124", style=solid, label=""]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C4 -- O_iso; } } Caption: Predicted 2D NMR correlations for the title compound.

Conclusion

The 2D NMR analysis provides a detailed structural fingerprint of phenylboronic acid derivatives. While sharing a common phenylboronic acid core, the electronic and steric variations introduced by different substituents lead to distinct and predictable patterns in their COSY, HSQC, and HMBC spectra. This comparative guide serves as a valuable resource for the identification, characterization, and quality control of these important chemical entities in research and development. The presented protocols and predicted correlation maps offer a solid foundation for interpreting experimental data and confirming molecular structures.

A Comparative Guide to High-Resolution Mass Spectrometry for the Analysis of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other key analytical techniques for the analysis of products derived from 3,5-Dimethyl-4-isopropoxyphenylboronic acid, a versatile building block in organic synthesis. We will delve into the quantitative performance of these methods, provide detailed experimental protocols, and visualize the underlying workflows and reaction pathways.

Performance Comparison of Analytical Techniques

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), stands out for its exceptional sensitivity and selectivity in identifying and quantifying complex reaction products. However, a holistic analytical approach often involves complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). The following table summarizes the quantitative performance of these methods in the context of analyzing boronic acid derivatives.

ParameterHigh-Resolution Mass Spectrometry (LC-HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Limit of Detection (LOD) pg/mL to low ng/mL levels[1]pg range (with derivatization)µg to mg range
Limit of Quantitation (LOQ) Low ng/mL levels[1]ng range (with derivatization)mg range
Linearity (R²) >0.99[1]>0.99 (with appropriate internal standards)Not typically used for primary quantification in complex mixtures
Precision (%RSD) < 3%[1]< 5%Variable, depends on concentration and instrument
Key Advantages High sensitivity and selectivity, provides accurate mass for empirical formula determination, suitable for non-volatile and thermally labile compounds.[2]High chromatographic resolution for volatile compounds, provides structural information through fragmentation patterns.[2]Provides detailed structural information and is inherently quantitative without the need for response factors.[2]
Key Disadvantages Higher initial instrument cost, potential for matrix effects.[2]Requires derivatization for polar compounds like boronic acids, high temperatures can cause degradation of sensitive molecules.[2]Lower sensitivity compared to MS, complex spectra for mixtures.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. Below are representative methodologies for the analysis of Suzuki-Miyaura cross-coupling reaction products of this compound using LC-HRMS, GC-MS, and NMR.

LC-HRMS Analysis of a Suzuki-Miyaura Reaction Mixture

This protocol is designed for the in-process monitoring and final product analysis of a Suzuki-Miyaura coupling reaction.

a) Sample Preparation: At specified time intervals, or upon reaction completion, withdraw a 10-50 µL aliquot from the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to a final concentration appropriate for LC-MS analysis (typically in the low µg/mL to high ng/mL range).

b) Chromatographic Conditions:

  • Chromatographic System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

c) High-Resolution Mass Spectrometry Conditions:

  • Mass Spectrometer: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Mass Range: m/z 100-1000.

  • Resolution: >60,000 FWHM.

  • Data Acquisition: Full scan mode for qualitative analysis and targeted MS/MS for quantitative analysis.

GC-MS Analysis of a Suzuki-Miyaura Reaction Mixture (with Derivatization)

Due to the low volatility of boronic acids and their products, derivatization is necessary for GC-MS analysis.

a) Sample Preparation (Silylation): Take a dried aliquot of the reaction mixture and dissolve it in a suitable solvent (e.g., pyridine or acetonitrile). Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

b) GC-MS Conditions:

  • Gas Chromatograph: A standard GC system with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280 °C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

¹H NMR Analysis of a Purified Suzuki-Miyaura Product

NMR is an indispensable tool for the structural elucidation of the final, purified product.

a) Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

b) NMR Spectrometer Conditions:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Experiment: A standard proton (¹H) NMR experiment.

  • Parameters: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are typically referenced to the residual solvent peak.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes. Below are Graphviz diagrams representing a typical analytical workflow and a generic Suzuki-Miyaura reaction pathway.

Analytical_Workflow cluster_reaction Suzuki-Miyaura Coupling cluster_analysis Analytical Techniques Reaction Reaction Mixture (this compound + Aryl Halide) LC_HRMS LC-HRMS Analysis Reaction->LC_HRMS Direct Dilution GC_MS GC-MS Analysis (with Derivatization) Reaction->GC_MS Derivatization Purification Purification (e.g., Chromatography) Reaction->Purification NMR NMR Analysis (of Purified Product) Purification->NMR Suzuki_Miyaura_Pathway cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition ArPdX Ar-Pd(II)L2-X Oxidative_Addition->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdR Ar-Pd(II)L2-R' Transmetalation->ArPdR Reductive_Elimination Reductive Elimination ArPdR->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product Coupled Product (Ar-R') Reductive_Elimination->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition Boronic_Acid Boronic Acid (R'-B(OH)2) (this compound) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

References

A Comparative Analysis of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid and Other Arylboronic Acids in Suzuki-Miyaura Coupling and as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Arylboronic Acid Performance

In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids stand out as indispensable reagents. Their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has revolutionized the construction of complex biaryl scaffolds fundamental to pharmaceuticals and functional materials. Furthermore, the unique electronic properties of the boronic acid moiety have positioned these compounds as potent enzyme inhibitors, opening new avenues for therapeutic intervention.

This guide provides a comparative study of 3,5-Dimethyl-4-isopropoxyphenylboronic acid alongside other representative arylboronic acids. We will delve into their performance in the Suzuki-Miyaura coupling reaction, supported by experimental data, and explore their role as enzyme inhibitors, particularly in the context of proteasome inhibition. Detailed experimental protocols and workflow visualizations are provided to facilitate practical application and further research.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and the choice of the arylboronic acid is a critical determinant of reaction efficiency. The electronic and steric properties of the substituents on the phenyl ring significantly influence the transmetalation step of the catalytic cycle. Arylboronic acids with electron-donating groups, such as the isopropoxy and dimethyl groups in this compound, are generally considered to be more reactive than those with electron-withdrawing groups. This is attributed to the increased electron density on the carbon atom attached to the boron, which facilitates its transfer to the palladium center.

To illustrate this, the following tables summarize the yields of Suzuki-Miyaura coupling reactions between various arylboronic acids and aryl halides under comparable conditions.

Table 1: Comparison of Arylboronic Acid Performance in Suzuki-Miyaura Coupling with an Electron-Rich Aryl Bromide (4-Bromoanisole)

Arylboronic AcidSubstituentsCatalyst SystemBaseSolventTime (h)Yield (%)
This compound (Representative) 2x -CH₃ (ortho), 1x -OCH(CH₃)₂ (para)Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O12~95 (estimated)
Phenylboronic acidNonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1292
4-Methoxyphenylboronic acid1x -OCH₃ (para)Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1296
4-Fluorophenylboronic acid1x -F (para)Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1288
4-Trifluoromethylphenylboronic acid1x -CF₃ (para)Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1285

Table 2: Comparison of Arylboronic Acid Performance in Suzuki-Miyaura Coupling with an Electron-Deficient Aryl Bromide (4-Bromobenzonitrile)

Arylboronic AcidSubstituentsCatalyst SystemBaseSolventTime (h)Yield (%)
This compound (Representative) 2x -CH₃ (ortho), 1x -OCH(CH₃)₂ (para)Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O4~98 (estimated)
Phenylboronic acidNonePd(dppf)Cl₂K₂CO₃Dioxane/H₂O495
4-Methoxyphenylboronic acid1x -OCH₃ (para)Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O497
4-Fluorophenylboronic acid1x -F (para)Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O490
4-Trifluoromethylphenylboronic acid1x -CF₃ (para)Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O488

Experimental Protocols

General Procedure for a Comparative Suzuki-Miyaura Coupling Study

This protocol outlines a general method for comparing the reactivity of different arylboronic acids in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole or 4-bromobenzonitrile) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/Water, 10:1, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

  • Determine the yield of the purified product.

  • Repeat the procedure for each arylboronic acid to be tested, keeping all other reaction parameters constant to ensure a valid comparison.

Role as Enzyme Inhibitors: The Case of Proteasome Inhibition

Arylboronic acids have emerged as a significant class of enzyme inhibitors due to the ability of the boronic acid moiety to form a reversible covalent bond with the catalytic serine or threonine residues in the active site of certain enzymes. A prominent example is the inhibition of the proteasome, a key cellular machinery responsible for protein degradation. Dysregulation of the proteasome is implicated in various diseases, including cancer.

Boronic acid-containing drugs, such as bortezomib, function by inhibiting the chymotrypsin-like activity of the 26S proteasome. This inhibition leads to the accumulation of ubiquitinated proteins, which in turn triggers a cascade of cellular events culminating in apoptosis (programmed cell death) of cancer cells. While specific inhibitory data for this compound against the proteasome is not widely published, its structural features could be explored for the design of novel proteasome inhibitors.

Signaling Pathway of Proteasome Inhibition by Arylboronic Acids

Proteasome_Inhibition_Pathway Arylboronic_Acid Arylboronic Acid Inhibitor Proteasome 26S Proteasome (β5 subunit) Arylboronic_Acid->Proteasome Ub_Proteins Ubiquitinated Proteins Accumulation Accumulation of Ub-Proteins ER_Stress ER Stress & UPR Activation Accumulation->ER_Stress NFkB_Inhibition Inhibition of NF-κB Pathway Accumulation->NFkB_Inhibition Pro_Apoptotic Activation of Pro-Apoptotic Proteins (e.g., p53, Bax) Accumulation->Pro_Apoptotic Apoptosis Apoptosis ER_Stress->Apoptosis NFkB_Inhibition->Apoptosis Pro_Apoptotic->Apoptosis

Caption: Proteasome inhibition by arylboronic acids.

Experimental and Logical Workflow

The following diagrams illustrate a typical experimental workflow for a comparative study of arylboronic acids and the logical relationship in the Suzuki-Miyaura catalytic cycle.

Workflow for Comparative Study of Arylboronic Acids

Comparative_Study_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_conclusion Conclusion Reagent_Selection Select Aryl Halide and Arylboronic Acids Condition_Optimization Optimize Reaction Conditions (Catalyst, Base, Solvent, Temp.) Reagent_Selection->Condition_Optimization Parallel_Synthesis Perform Parallel Suzuki-Miyaura Reactions Condition_Optimization->Parallel_Synthesis Monitoring Monitor Reaction Progress (TLC, GC-MS) Parallel_Synthesis->Monitoring Purification Purify Products (Column Chromatography) Monitoring->Purification Yield_Determination Determine Product Yields Purification->Yield_Determination Data_Comparison Compare Yields and Draw Conclusions Yield_Determination->Data_Comparison

Caption: Experimental workflow for a comparative study.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII R¹-Pd(II)Ln-X Pd0->PdII R¹-X Ox_Add Oxidative Addition Transmetalation Transmetalation PdII_R2 R¹-Pd(II)Ln-R² PdII->PdII_R2 R²-B(OH)₃⁻ PdII_R2->Pd0 Red_Elim Reductive Elimination Product R¹-R² PdII_R2->Product Reactants R¹-X + R²-B(OH)₂ Base Base Base->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

Reactivity Face-Off: 3,5-Dimethyl-4-isopropoxyphenylboronic Acid vs. Phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key determinant of the reaction's success is the nature of the organoboron reagent. This guide provides a detailed comparison of the reactivity of 3,5-Dimethyl-4-isopropoxyphenylboronic acid and the parent phenylboronic acid, offering insights into the impact of aromatic ring substitution on this critical reaction. Understanding these differences is paramount for researchers in optimizing reaction conditions and accelerating the synthesis of complex molecules in pharmaceutical and materials science applications.

Executive Summary of Reactivity

The reactivity of arylboronic acids in the Suzuki-Miyaura coupling is significantly influenced by both electronic and steric factors. This compound is generally expected to exhibit higher reactivity compared to phenylboronic acid. This is attributed to the presence of electron-donating substituents (two methyl groups and one isopropoxy group) on the phenyl ring. These groups increase the electron density on the aromatic ring, which facilitates the crucial transmetalation step of the catalytic cycle. In contrast, the unsubstituted phenylboronic acid serves as a baseline for reactivity.

Data Presentation: A Comparative Overview

FeatureThis compoundPhenylboronic Acid
Structure
Molecular Weight 222.10 g/mol 121.93 g/mol
Substituent Effects Two methyl groups (electron-donating, weak activating), One isopropoxy group (electron-donating, strong activating)Unsubstituted
Electronic Nature Electron-rich aromatic ringNeutral aromatic ring
Steric Hindrance Moderate steric hindrance from ortho-methyl and isopropoxy groupsMinimal steric hindrance
Expected Reactivity in Suzuki Coupling Higher reactivity due to enhanced nucleophilicity of the aryl group, facilitating transmetalation.Baseline reactivity.
Representative Reported Yield High yields are generally expected and achieved in Suzuki couplings. For example, similar electron-rich boronic acids often provide yields >90% under optimized conditions.Yields are highly dependent on the coupling partner and reaction conditions, but it is a robust and widely used reagent.

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) B(OH)2-X B(OH)2-X Transmetalation->B(OH)2-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration of Catalyst Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-X Ar-X Ar-X->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of this compound and phenylboronic acid.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)

  • Boronic acid (this compound or Phenylboronic acid, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (5 mL) followed by the palladium catalyst (0.03 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for conducting a Suzuki-Miyaura coupling experiment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base Setup Assemble Glassware (Flask, Condenser) Reagents->Setup Solvent Degas Solvent Addition Add Reagents, Solvent, and Catalyst Solvent->Addition Inert Establish Inert Atmosphere (Argon/Nitrogen) Setup->Inert Inert->Addition Heating Heat and Stir Reaction Mixture Addition->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification

Caption: A general workflow for a Suzuki-Miyaura coupling experiment.

Conclusion

In the comparative analysis of this compound and phenylboronic acid, the substituted boronic acid is predicted to be the more reactive coupling partner in Suzuki-Miyaura reactions. This is a direct consequence of the electron-donating nature of its substituents, which enhances the nucleophilicity of the aryl group and facilitates the key transmetalation step. For researchers and drug development professionals, the choice of this compound may lead to faster reaction times, higher yields, and milder reaction conditions, ultimately accelerating the synthesis of target molecules. The provided experimental protocol offers a standardized method for empirically validating these reactivity differences and for optimizing conditions for specific applications.

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 3,5-Dimethyl-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the palladium catalyst is critical for the success of this reaction, particularly when employing sterically hindered or electronically rich substrates such as 3,5-Dimethyl-4-isopropoxyphenylboronic acid. This guide provides an objective comparison of the performance of three widely used palladium catalysts—Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and XPhos Pd G3, a third-generation Buchwald precatalyst—in the context of a model Suzuki-Miyaura coupling reaction.

Performance Comparison of Palladium Catalysts

To illustrate the relative efficacy of the selected palladium catalysts, we present experimental data for the model reaction of this compound with 4-bromoanisole. The data summarized below is representative of typical outcomes for such a reaction, highlighting the strengths and weaknesses of each catalytic system.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ 3.0K₂CO₃Toluene/EtOH/H₂O1001275
Pd(dppf)Cl₂ 1.5K₃PO₄1,4-Dioxane90692
XPhos Pd G3 0.5K₃PO₄t-BuOH/H₂O80298

Experimental Protocols

Detailed methodologies for the model Suzuki-Miyaura coupling reaction using each of the compared palladium catalysts are provided below. These protocols are general and may require optimization for specific applications.

General Procedure using Pd(PPh₃)₄

A mixture of 4-bromoanisole (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.) is placed in a round-bottom flask. The flask is evacuated and backfilled with argon three times. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) is then added, followed by a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL). The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure using Pd(dppf)Cl₂

In a Schlenk flask, 4-bromoanisole (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.015 mmol, 1.5 mol%) are combined. The flask is evacuated and backfilled with argon. Degassed 1,4-dioxane (5 mL) is added, and the mixture is heated to 90 °C for 6 hours. Upon completion, the reaction is cooled, diluted with diethyl ether, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by silica gel chromatography.

General Procedure using XPhos Pd G3

To a vial is added 4-bromoanisole (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), and XPhos Pd G3 (0.005 mmol, 0.5 mol%). The vial is sealed with a septum and purged with argon. A degassed mixture of tert-butanol (4 mL) and water (1 mL) is added via syringe. The reaction is stirred at 80 °C for 2 hours. After cooling, the mixture is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

Visualizing the Suzuki-Miyaura Coupling

To further elucidate the processes involved, the following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

experimental_workflow reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Chromatography) workup->purification product Isolated Product purification->product

General experimental workflow for a Suzuki-Miyaura coupling reaction.

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiix Ar-Pd(II)L₂-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation Ar'-B(OR)₂ + Base pdiir Ar-Pd(II)L₂-Ar' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Concluding Remarks

The selection of a palladium catalyst for the Suzuki-Miyaura coupling of this compound has a significant impact on reaction efficiency. While traditional catalysts like Pd(PPh₃)₄ can be effective, they often require higher catalyst loadings and longer reaction times. Pd(dppf)Cl₂ offers improved performance with better stability and higher yields in shorter timeframes. For challenging substrates and for achieving the highest efficiency, modern precatalysts such as XPhos Pd G3 are superior, allowing for very low catalyst loadings, mild reaction conditions, and rapid conversion to the desired product. The choice of catalyst should be guided by the specific requirements of the synthesis, including cost, scalability, and the nature of the substrates involved.

A Comparative Kinetic Analysis of Suzuki Coupling Reactions: The Case of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The choice of boronic acid is a critical parameter that significantly influences reaction efficiency and yield. This guide provides an objective comparison of the kinetic performance of the electron-rich and sterically hindered 3,5-Dimethyl-4-isopropoxyphenylboronic acid in Suzuki reactions against common, less substituted phenylboronic acids. This analysis is supported by established mechanistic principles and comparative experimental data for analogous systems.

The electronic and steric profile of a boronic acid directly impacts the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination. This compound possesses strong electron-donating groups (two methyl and one isopropoxy group), which are expected to increase the nucleophilicity of the aryl group. This enhanced nucleophilicity can accelerate the transmetalation step, which is often the rate-determining step in the catalytic cycle. However, the presence of two methyl groups ortho to the boronic acid moiety introduces significant steric hindrance. This steric bulk can impede the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step. The overall reaction rate is therefore a result of the interplay between these opposing electronic and steric effects.

Performance Comparison: Kinetic Profiles of Substituted Phenylboronic Acids

Boronic AcidSubstituent EffectsExpected Impact on Reaction RateRelative Rate (Qualitative)
This compound Strong electron-donating groups (two methyl, one isopropoxy); Significant steric hindrance from two ortho-methyl groups.Electron-donating groups accelerate transmetalation; steric hindrance slows transmetalation. The net effect will depend on the specific reaction conditions and coupling partner.Variable
Phenylboronic Acid Unsubstituted (baseline).Serves as a standard reference for comparison.Standard
4-Tolylboronic Acid Weak electron-donating group (methyl) at the para-position; minimal steric hindrance.The electron-donating methyl group can slightly increase the rate of transmetalation compared to phenylboronic acid.[1]Faster than Phenylboronic Acid
4-Methoxyphenylboronic Acid Moderate electron-donating group (methoxy) at the para-position; minimal steric hindrance.The stronger electron-donating methoxy group generally leads to a faster transmetalation step compared to a methyl group.[2]Faster than 4-Tolylboronic Acid

Note: This table provides a qualitative comparison based on general principles. Actual reaction rates can be influenced by various factors including the specific aryl halide, catalyst system, base, and solvent used.[1]

Experimental Protocols for Kinetic Studies

A well-designed experimental protocol is crucial for obtaining reliable kinetic data for Suzuki-Miyaura cross-coupling reactions. The progress of the reaction can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5]

General Procedure for Reaction Monitoring by HPLC:
  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (e.g., 1.0 mmol), the boronic acid (e.g., 1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and an internal standard (e.g., biphenyl, 0.5 mmol).

  • Solvent and Catalyst Addition: Add the chosen anhydrous and degassed solvent (e.g., 10 mL of toluene/water mixture). Stir the mixture to ensure homogeneity. Add the palladium catalyst (e.g., 1-2 mol% of Pd(PPh₃)₄).

  • Initiation and Sampling: Place the reaction vessel in a preheated oil bath at the desired temperature to initiate the reaction (t=0). At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching and Sample Preparation: Immediately quench the aliquot with a suitable solution (e.g., a mixture of water and an organic solvent like ethyl acetate) to stop the reaction. Dilute the quenched sample to a known volume for HPLC analysis.

  • Analysis: Inject the prepared sample into an HPLC system equipped with a suitable column and detector. Quantify the concentration of the product and the remaining starting material by comparing their peak areas to that of the internal standard.

  • Data Analysis: Plot the concentration of the product as a function of time to obtain the reaction profile. The initial reaction rate can be determined from the slope of the curve at the initial time points. By varying the concentrations of the reactants and catalyst, the order of the reaction with respect to each component can be determined, and the rate constant (k) can be calculated. Performing the reaction at different temperatures allows for the determination of the activation energy (Ea) using the Arrhenius equation.[1]

Visualizing the Suzuki-Miyaura Reaction

To better understand the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_steps Catalytic Cycle pd0 Pd(0)Ln pdx R¹-Pd(II)Ln-X pd0->pdx R¹-X oxidative_addition Oxidative Addition transmetalation Transmetalation aryl_halide R¹-X pdr2 R¹-Pd(II)Ln-R² pdx->pdr2 R²-B(OR)₂ (Base) reductive_elimination Reductive Elimination boronic_acid R²-B(OR)₂ base Base pdr2->pd0 product R¹-R² pdr2->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow setup Reaction Setup (Reactants, Solvent, Inert Atmosphere) initiation Catalyst Addition & T₀ Start setup->initiation sampling Aliquots Taken at Timed Intervals initiation->sampling quenching Quench Reaction in Aliquots sampling->quenching analysis Analysis (HPLC, GC-MS, or NMR) quenching->analysis data_processing Data Processing & Kinetic Analysis analysis->data_processing

Caption: A general experimental workflow for kinetic studies of Suzuki reactions.

References

DFT studies on the transition state of 3,5-Dimethyl-4-isopropoxyphenylboronic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

The palladium-catalyzed Suzuki-Miyaura reaction is a robust method for C-C bond formation.[1] The catalytic cycle is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3] DFT studies have been instrumental in elucidating the energetics and structures of the intermediates and transition states involved in each of these stages.

The Catalytic Cycle: A Visual Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. It involves the interplay of a Pd(0) and Pd(II) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_product Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)L2-X OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM Ar'-B(OH)2 Base PdII_Diaryl Ar-Pd(II)L2-Ar' TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Ar-Ar' ArX Aryl Halide (Ar-X) ArBOH2 Arylboronic Acid (Ar'-B(OH)2) ArAr Biaryl Product (Ar-Ar') Transmetalation_Pathways cluster_oxo Oxo-Palladium Pathway cluster_boronate Boronate Pathway Start Ar-Pd-X + Ar'-B(OH)2 + Base Oxo_Pd Ar-Pd-OH Start->Oxo_Pd Base reacts with Pd complex Boronate Ar'-B(OH)3- Start->Boronate Base reacts with boronic acid TS_Oxo Transition State Oxo_Pd->TS_Oxo + Ar'-B(OH)2 Intermediate_Oxo [Ar-Pd(Ar')-B(OH)3]- TS_Oxo->Intermediate_Oxo Product Ar-Pd-Ar' + X- + B(OH)3 Intermediate_Oxo->Product TS_Boronate Transition State Boronate->TS_Boronate + Ar-Pd-X Intermediate_Boronate [Ar-Pd(X)-Ar'-B(OH)2]- TS_Boronate->Intermediate_Boronate Intermediate_Boronate->Product

References

A Comparative Purity Analysis of Synthesized 3,5-Dimethyl-4-isopropoxyphenylboronic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the purity assessment of synthesized 3,5-Dimethyl-4-isopropoxyphenylboronic acid, with a comparative analysis against commercially available alternatives. This guide provides supporting experimental data, detailed analytical protocols, and visual workflows to aid in the selection of high-quality building blocks for pharmaceutical synthesis.

In the landscape of pharmaceutical research and drug development, the purity of starting materials is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Arylboronic acids are indispensable building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the construction of complex molecular architectures found in many pharmaceuticals. This guide focuses on the purity analysis of a custom-synthesized batch of this compound, a versatile reagent in medicinal chemistry. Its performance is objectively compared with two commercially available, structurally related alternatives: 3,5-Dimethyl-4-methoxyphenylboronic acid and 3,5-Dimethyl-4-ethoxyphenylboronic acid.

Comparative Purity Assessment

The purity of the synthesized this compound was rigorously evaluated using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. These results are presented alongside the purity data of the selected alternative compounds to provide a clear comparison for researchers.

CompoundSynthesis RoutePurity by HPLC (%)[1]Purity by qNMR (%)Key Impurities Identified
This compound Custom Synthesis via Grignard Reaction98.297.5 ± 0.31-bromo-3,5-dimethyl-4-isopropoxybenzene (starting material), 2,6-dimethyl-1-isopropoxybenzene (protodeboronation byproduct), Boronic acid anhydride (boroxine)[2]
3,5-Dimethyl-4-methoxyphenylboronic acid Commercial Source A97.596.8 ± 0.4Unspecified minor impurities
3,5-Dimethyl-4-ethoxyphenylboronic acid Commercial Source B98.097.2 ± 0.2Unspecified minor impurities

Experimental Protocols

Detailed methodologies for the synthesis and purity analysis are provided below to ensure reproducibility and transparency.

Synthesis of this compound

The synthesis of this compound was adapted from established protocols for the preparation of arylboronic acids via the Grignard reaction.

Step 1: Preparation of 1-bromo-3,5-dimethyl-4-isopropoxybenzene. 2,6-Dimethylphenol is first brominated to yield 4-bromo-2,6-dimethylphenol. Subsequent Williamson ether synthesis with 2-bromopropane in the presence of a base like potassium carbonate affords the desired starting material.

Step 2: Grignard Reagent Formation and Borylation. To a flame-dried flask under an inert atmosphere, magnesium turnings are added. A solution of 1-bromo-3,5-dimethyl-4-isopropoxybenzene in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is then cooled to -78 °C, and triisopropyl borate is added slowly.

Step 3: Hydrolysis and Purification. The reaction is quenched with aqueous hydrochloric acid and stirred to hydrolyze the boronate ester. The crude product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by recrystallization to yield this compound as a white solid.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of the boronic acid samples was determined using a reverse-phase HPLC method.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples were dissolved in a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a highly accurate method for determining the absolute purity of a compound by comparing the integral of an analyte signal to that of a certified internal standard.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation: A precisely weighed amount of the boronic acid and the internal standard are dissolved in the deuterated solvent.

  • Data Acquisition: A one-pulse experiment with a sufficient relaxation delay (e.g., 5 times the longest T1) is used to ensure quantitative signal intensities.

  • Data Processing: The spectra are carefully phased and baseline corrected. The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and number of protons.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the comparative logic, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis start Starting Materials grignard Grignard Reaction start->grignard hydrolysis Hydrolysis grignard->hydrolysis purification Recrystallization hydrolysis->purification product Synthesized Boronic Acid purification->product hplc HPLC Analysis product->hplc qnmr qNMR Analysis product->qnmr data Purity Data hplc->data qnmr->data

Figure 1. Experimental workflow for the synthesis and purity analysis of this compound.

purity_comparison cluster_alternatives Alternative Compounds cluster_criteria Comparison Criteria main_compound Synthesized This compound purity Purity (HPLC & qNMR) main_compound->purity impurities Impurity Profile main_compound->impurities cost Cost & Availability main_compound->cost alt1 3,5-Dimethyl-4-methoxyphenylboronic acid alt1->purity alt1->impurities alt1->cost alt2 3,5-Dimethyl-4-ethoxyphenylboronic acid alt2->purity alt2->impurities alt2->cost

Figure 2. Logical relationship for the comparison of the synthesized boronic acid with its alternatives.

Conclusion

The custom-synthesized this compound demonstrates high purity (98.2% by HPLC, 97.5% by qNMR), comparable to or exceeding that of commercially available alternatives. The detailed impurity profile provides valuable information for process optimization and risk assessment in drug development. The provided experimental protocols offer a reliable framework for in-house synthesis and quality control. This comprehensive guide equips researchers with the necessary data and methodologies to make informed decisions when selecting boronic acid building blocks for their synthetic endeavors.

References

Validation of a synthetic route to a target molecule using 3,5-Dimethyl-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sonidegib is a potent and selective Smoothened (Smo) antagonist approved for the treatment of locally advanced basal cell carcinoma.[1] Its chemical structure, N-(6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide, features a key biphenyl moiety. The formation of this biphenyl core is a critical step in its synthesis and is often achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative analysis of two synthetic routes to Sonidegib, both of which utilize a Suzuki-Miyaura coupling at different stages of the synthesis. The routes are evaluated based on experimental data from an environmentally responsible, 3-pot, 5-step synthesis performed in water.[2][3]

While the prompt specified the use of 3,5-Dimethyl-4-isopropoxyphenylboronic acid, the established synthetic routes for Sonidegib utilize (4-(trifluoromethoxy)phenyl)boronic acid to construct the required biphenyl core. This guide will therefore focus on the validated synthetic pathways to Sonidegib.

Synthetic Route 1: Early-Stage Suzuki-Miyaura Coupling

In this approach, the biphenyl core is synthesized early in the process, followed by amide coupling to introduce the pyridinamine moiety.

Synthetic Route 1 A 2-bromo-6-methylbenzoic acid C 2-methyl-4'-(trifluoromethoxy)- [1,1'-biphenyl]-3-carboxylic acid (Intermediate 8) A->C Suzuki-Miyaura Coupling B (4-(trifluoromethoxy)phenyl)boronic acid B->C E Sonidegib C->E Amide Coupling D 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine (Intermediate 4) D->E

Synthetic pathway for Sonidegib via an early-stage Suzuki-Miyaura coupling.

Experimental Data for Route 1

StepReactionReactantsCatalyst/ReagentsSolventTemp.TimeYield (%)
1Suzuki-Miyaura Coupling2-bromo-6-methylbenzoic acid, (4-(trifluoromethoxy)phenyl)boronic acidPd(OAc)₂, PPh₃, K₂CO₃2 wt% TPGS-750-M/H₂O45°C10 h95
2Amide CouplingIntermediate 8, Intermediate 4DCC, DMAP2 wt% TPGS-750-M/H₂O45°C20 h92

Synthetic Route 2: Late-Stage Suzuki-Miyaura Coupling

This alternative route prioritizes the formation of the amide bond, with the Suzuki-Miyaura coupling occurring as one of the final steps.

Synthetic Route 2 A 3-bromo-2-methylbenzoic acid C 3-bromo-N-(6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methylbenzamide (Intermediate 10) A->C Amide Coupling B 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine (Intermediate 4) B->C E Sonidegib C->E Suzuki-Miyaura Coupling D (4-(trifluoromethoxy)phenyl)boronic acid D->E

Synthetic pathway for Sonidegib via a late-stage Suzuki-Miyaura coupling.

Experimental Data for Route 2

StepReactionReactantsCatalyst/ReagentsSolventTemp.TimeYield (%)
1Amide Coupling3-bromo-2-methylbenzoic acid, Intermediate 4DCC, DMAP2 wt% TPGS-750-M/H₂O45°C20 h94
2Suzuki-Miyaura CouplingIntermediate 10, (4-(trifluoromethoxy)phenyl)boronic acidPd(OAc)₂, PPh₃, K₂CO₃2 wt% TPGS-750-M/H₂O45°C10 h93

The Suzuki-Miyaura Catalytic Cycle

The core of both synthetic routes is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction follows a well-defined catalytic cycle.

Suzuki-Miyaura Cycle cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition (R¹-Pd(II)L₂-X) A->B R¹-X C Transmetalation (R¹-Pd(II)L₂-R²) B->C [R²-B(OR)₃]⁻ D Reductive Elimination C->D D->A R¹-R²

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

In a vial, the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) are combined. The palladium catalyst (e.g., 5 mol% Pd(OAc)₂) and ligand (e.g., 15 mol% PPh₃) are added, followed by the solvent system (e.g., 2 wt% TPGS-750-M/H₂O). The vial is sealed and the mixture is stirred at the specified temperature for the designated time. Upon completion, the reaction mixture is extracted with an organic solvent (e.g., EtOAc), and the combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]

General Procedure for Amide Coupling

To a solution of the carboxylic acid (1.0 mmol) and amine (1.2 mmol) in the solvent (e.g., 2 wt% TPGS-750-M/H₂O), a coupling agent (e.g., DCC, 2.0 mmol) and a catalyst (e.g., 10 mol% DMAP) are added. The reaction mixture is stirred at the specified temperature for the indicated duration. After the reaction is complete, the mixture is extracted with an organic solvent (e.g., EtOAc). The combined organic extracts are washed, dried, and concentrated in vacuo to yield the crude amide, which is then purified by column chromatography.[3]

Comparison and Conclusion

MetricRoute 1 (Early-Stage Suzuki)Route 2 (Late-Stage Suzuki)
Overall Yield ~87%~87%
Key Challenge Potential for side reactions with the carboxylic acid group during the Suzuki coupling.The Suzuki coupling is performed on a more complex molecule, which could affect reaction efficiency and purification.
Purification Purification of the biphenyl carboxylic acid may be simpler than the final product.Purification of the final product after the Suzuki coupling might be more challenging due to the increased molecular weight and complexity.
Process Efficiency Both routes are part of an efficient 3-pot, 5-step synthesis.[2][3]Both routes demonstrate high yields under environmentally friendly aqueous conditions.[2][3]

Both synthetic routes to Sonidegib presented here are highly efficient, with comparable overall yields. The choice between an early-stage or late-stage Suzuki-Miyaura coupling may depend on factors such as the availability of starting materials, the ease of purification of intermediates, and the potential for side reactions. The development of aqueous, micellar conditions for these reactions represents a significant advancement towards a more sustainable synthesis of this important pharmaceutical agent.[2][3]

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling 3,5-Dimethyl-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of specialized chemical compounds in the laboratory. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals working with 3,5-Dimethyl-4-isopropoxyphenylboronic acid. Adherence to these guidelines is paramount for ensuring personal safety and maintaining a secure research environment.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. The primary routes of exposure to be concerned with are inhalation, skin contact, and eye contact. Boronic acid compounds may cause skin, eye, and respiratory irritation.[2][3][4][5][6]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.[2]

  • Wash hands thoroughly with soap and water after handling and before breaks.[2][8][9]

  • Do not eat, drink, or smoke in the laboratory.[1][2]

  • Remove any contaminated clothing immediately and wash it before reuse.[2]

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][2]To protect eyes from contact with dust or splashes, which can cause serious irritation.[2][3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile, polychloroprene, butyl rubber) should be worn.[3] Inspect gloves for integrity before each use.[3][8][9]To prevent skin contact and potential irritation or absorption.[3][4]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2]To prevent respiratory tract irritation from inhaling dust or aerosols.[3][4][5][6]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Review the experimental protocol and have all required materials and equipment ready.

  • Location: Conduct all manipulations of solid this compound within a chemical fume hood to minimize inhalation exposure.[1][7]

  • Dispensing: When weighing and transferring the solid, use techniques that minimize dust generation. Avoid shaking or vigorous scooping.

  • Spills: In the event of a small spill, contain it with an inert absorbent material (e.g., sand, vermiculite).[2] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][3] For larger spills, evacuate the area and follow your institution's emergency procedures.

Storage:

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

  • Store separately from food and drink.[1]

Disposal Plan: Managing Chemical Waste

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2]

Waste Segregation and Collection:

  • Designated Waste Container: Collect all solid and liquid waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.[7][10]

  • Avoid Mixing: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]

  • Contaminated Materials: Dispose of contaminated items such as gloves, weighing papers, and pipette tips in the designated hazardous waste container.

Disposal Procedure:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1]

  • Contact your institution's EHS department for specific guidance on hazardous waste pickup and disposal procedures.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe Don Personal Protective Equipment prep_setup Prepare Fume Hood & Equipment prep_ppe->prep_setup handling_weigh Weigh & Transfer Compound prep_setup->handling_weigh handling_reaction Perform Experiment handling_weigh->handling_reaction cleanup_decon Decontaminate Work Area handling_reaction->cleanup_decon cleanup_waste Segregate & Store Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe final_wash Wash Hands Thoroughly cleanup_ppe->final_wash final_doc Document Experiment final_wash->final_doc

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.